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  • Product: 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one
  • CAS: 870064-81-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Abstract This technical guide provides a comprehensive, in-depth methodology for the synthesis and characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of the novel heterocyclic compound, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 870064-81-6)[3]. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties[4][5]. This document outlines a robust and logical multi-step synthetic pathway, provides detailed experimental protocols, and describes the necessary analytical techniques for the unambiguous structural elucidation and purity assessment of the final compound. The content is designed for researchers, chemists, and professionals in the field of drug discovery and development.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is best approached by constructing the core heterocyclic ring first, followed by the functionalization of the aromatic ring. A logical retrosynthetic analysis suggests a pathway beginning with a commercially available nitrophenol. The key steps involve N-acylation, base-mediated intramolecular cyclization, and a final nitro group reduction. This strategy avoids potential complications from a free amino group during the initial acylation and cyclization steps.

The proposed forward synthesis begins with 2-amino-3-nitrophenol. The amino group is first acylated with 2-chloropropionyl chloride[6]. The resulting amide intermediate then undergoes an intramolecular Williamson ether synthesis (O-alkylation) upon treatment with a non-nucleophilic base, where the phenoxide displaces the chloride to form the benzoxazinone ring. The final step is the selective reduction of the nitro group to the target primary amine. Catalytic hydrogenation is selected for this final transformation due to its high efficiency and cleaner reaction profile compared to metal-acid reductions.

G cluster_products Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Target 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Nitro_BZO 8-Nitro-2-methyl-2H-benzo[b]oxazin-3(4H)-one Target->Nitro_BZO Nitro Reduction Amide N-(2-hydroxy-6-nitrophenyl)-2-chloropropanamide Nitro_BZO->Amide Intramolecular Cyclization Aminophenol 2-Amino-3-nitrophenol Amide->Aminophenol N-Acylation AcylChloride 2-Chloropropionyl Chloride Amide->AcylChloride N-Acylation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

This section details the step-by-step procedure for the synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Materials and Reagents
Reagent/MaterialFormulaPuritySupplier
2-Amino-3-nitrophenolC₆H₆N₂O₃≥98%Commercial
2-Chloropropionyl chlorideC₃H₄Cl₂O≥98%Commercial
Triethylamine (TEA)(C₂H₅)₃N≥99%Commercial
Potassium Carbonate (K₂CO₃)K₂CO₃≥99%Commercial
Dichloromethane (DCM)CH₂Cl₂AnhydrousCommercial
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousCommercial
Palladium on Carbon (10% Pd/C)Pd/C-Commercial
Methanol (MeOH)CH₃OHACS GradeCommercial
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercial
HexanesC₆H₁₄ACS GradeCommercial
Experimental Procedure

G start_node Start: 2-Amino-3-nitrophenol step1 Step 1: N-Acylation Add 2-Chloropropionyl Chloride start_node->step1 DCM, TEA, 0°C process_node process_node intermediate_node intermediate_node final_node End Product: 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one qc_node QC/Purification intermediate1 Intermediate: N-(2-hydroxy-6-nitrophenyl)- 2-chloropropanamide step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 DMF, K₂CO₃, 80°C intermediate2 Intermediate: 8-Nitro-2-methyl-2H-benzo[b]oxazin-3(4H)-one step2->intermediate2 step3 Step 3: Nitro Group Reduction intermediate2->step3 MeOH, H₂, 10% Pd/C qc1 Work-up & Column Chromatography step3->qc1 qc1->final_node

Caption: Step-by-step synthesis workflow diagram.

Step 1: Synthesis of N-(2-hydroxy-6-nitrophenyl)-2-chloropropanamide (Intermediate 1)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-3-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise to the solution.

  • Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The reaction of amines with acyl chlorides is highly exothermic[6].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate 2)

  • Dissolve the crude amide from Step 1 in anhydrous N,N-Dimethylformamide (DMF).

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group, initiating the cyclization[7].

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the formation of the cyclized product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallization from an ethanol/water mixture can be performed to purify the nitro-benzoxazinone intermediate.

Step 3: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Final Product)

  • Place the 8-nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) and 10% Palladium on Carbon (Pd/C, 10 mol%) in a hydrogenation vessel.

  • Add methanol as the solvent.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature for 6-10 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a pure solid.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is required to confirm the identity, structure, and purity of the synthesized compound.

G Product Purified Final Compound MS Mass Spectrometry (MS) Confirms Molecular Weight Product->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidates C-H Framework Product->NMR IR FT-IR Spectroscopy Identifies Functional Groups Product->IR HPLC HPLC/UPLC Analysis Determines Purity Product->HPLC Structure Final Structure Verified MS->Structure NMR->Structure IR->Structure HPLC->Structure

Caption: Analytical workflow for structural verification.

Expected Spectroscopic Data

The following table summarizes the expected analytical data based on the target structure and data from analogous compounds[2][8].

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 6.5-7.5 ppm): Three coupled protons (doublet, doublet, triplet). NH₂ (δ ~4.0-5.0 ppm): Broad singlet, D₂O exchangeable. CH (δ ~4.5 ppm): Quartet, coupled to methyl protons. NH (amide, δ ~10.0 ppm): Broad singlet, D₂O exchangeable. CH₃ (δ ~1.4 ppm): Doublet, coupled to methine proton.
¹³C NMR Carbonyl (C=O): δ ~165-170 ppm. Aromatic Carbons: 6 signals in the δ 110-150 ppm range. Methine Carbon (C2): δ ~50-60 ppm. Methyl Carbon: δ ~15-20 ppm.
FT-IR N-H Stretch (Amine): Two bands, ~3400-3300 cm⁻¹. N-H Stretch (Amide): ~3250 cm⁻¹. C=O Stretch (Amide): Strong absorption at ~1670-1690 cm⁻¹. C-O Stretch (Ether): ~1250 cm⁻¹.
Mass Spec. Molecular Ion [M+H]⁺: Calculated for C₉H₁₁N₂O₂⁺: m/z 179.0815. Found: 179.08xx.
HPLC Purity >98% with a single major peak under specified conditions (e.g., C18 column, water/acetonitrile mobile phase).
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. Record ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the spectrum using KBr pellets or an Attenuated Total Reflectance (ATR) accessory from 4000 to 400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using Electrospray Ionization (ESI) in positive ion mode to confirm the exact mass of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): Assess purity using a reverse-phase C18 column. A typical method would involve a gradient elution from 95:5 to 5:95 (Water w/ 0.1% Formic Acid : Acetonitrile w/ 0.1% Formic Acid) over 20 minutes with UV detection at 254 nm.

Safety Information

  • General Handling: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Reagent Hazards: 2-Chloropropionyl chloride is corrosive and lachrymatory. Handle with extreme care. Triethylamine and DMF are toxic and should be handled in a fume hood.

  • Reaction Hazards: The initial acylation is exothermic. Hydrogenation should be conducted behind a blast shield with appropriate pressure-rated equipment. Palladium on carbon is flammable when dry and may ignite solvents; handle with care.

Conclusion

This guide presents a well-founded and detailed pathway for the synthesis and characterization of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the described protocols for synthesis, purification, and analytical verification, researchers can reliably produce and validate this valuable heterocyclic compound for further investigation in drug discovery and materials science applications.

References

Sources

Exploratory

Physicochemical properties of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

An In-depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[3] This guide provides a comprehensive technical overview of a specific, yet underexplored derivative, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one . While extensive experimental data for this particular molecule is not widely published, this document leverages established knowledge of its structural analogs to present a detailed profile encompassing its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and its potential pharmacological significance. This guide is intended for researchers and professionals in drug discovery and development, offering a robust starting point for future investigation.

Molecular Structure and Chemical Identifiers

8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is characterized by a bicyclic structure where a benzene ring is fused to a 1,4-oxazine-3-one ring. Key substitutions include an amino group (-NH₂) at the 8-position of the aromatic ring and a methyl group (-CH₃) at the 2-position of the oxazinone ring. The presence of a chiral center at the C2 position means the molecule can exist as (R) and (S) enantiomers.

IdentifierValueSource
CAS Number 870064-81-6[4]
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]
Synonyms 8-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one[4]
InChI Key (Predicted)
SMILES (Predicted)

Physicochemical Properties: An Analog-Based Prediction

Direct experimental data for the target molecule's physicochemical properties are scarce. However, by analyzing data from the parent scaffold and related amino-substituted analogs, we can establish a reliable set of predicted properties. The introduction of an amino group is expected to increase polarity and the potential for hydrogen bonding compared to the unsubstituted core, likely leading to a higher melting point and altered solubility.

PropertyPredicted ValueRationale and Comparative Data
Melting Point (°C) ~170-190The parent compound, 2H-1,4-benzoxazin-3(4H)-one, melts at 173-175 °C. The related 6-Amino-2H-1,4-benzoxazin-3(4H)-one has a reported melting point of 165 °C (dec.). The 8-amino isomer is expected to have a comparable or slightly higher melting point due to intermolecular hydrogen bonding.
Boiling Point (°C) > 300 (decomposes)High-molecular-weight heterocyclic compounds with hydrogen bonding capabilities typically have high boiling points and often decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar solvents.The polar amino and amide groups suggest solubility in polar aprotic solvents. The parent scaffold is soluble in methanol. Increased polarity from the amino group may slightly enhance aqueous solubility but it will likely remain low.
pKa (Predicted) Amine: ~3-4; Amide N-H: ~10-11The aromatic amine's basicity is reduced by the electron-withdrawing nature of the fused ring system. The amide proton is weakly acidic, similar to other lactams.

Proposed Synthesis Protocol

While a specific synthesis for 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not documented in readily available literature, a reliable synthetic route can be designed based on established methodologies for this class of compounds. The most logical approach involves the cyclization of a substituted aminophenol with an α-halopropionyl derivative, followed by the manipulation of the functional groups on the aromatic ring. A key synthetic strategy is to introduce the amino group at a late stage via the reduction of a nitro group precursor, which is a common and high-yielding transformation.[3]

A plausible synthesis starting from 2-amino-3-nitrophenol is outlined below.

Synthesis_Pathway A 2-Amino-3-nitrophenol B Intermediate I (Diazonium Salt) A->B 1. NaNO₂, HCl 0-5 °C C 2-Hydroxy-3-nitrophenol B->C 2. H₂O, Δ D 8-Nitro-2-methyl-2H-benzo[b]oxazin-3(4H)-one C->D 3. Ethyl 2-bromopropionate, K₂CO₃, Acetone, Reflux E 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one D->E 4. H₂, Pd/C or SnCl₂·2H₂O, EtOH

Caption: Proposed synthesis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Step-by-Step Methodology:

Causality Behind Experimental Choices: This multi-step synthesis is designed for efficiency and control. Converting the starting aminophenol to a hydroxyphenol via a diazonium salt intermediate (Steps 1 & 2) is a standard transformation that prepares the molecule for the crucial etherification and cyclization step. Using a nitro-precursor (Step 3) is a strategic choice as the nitro group is a robust functional group that does not interfere with the cyclization and can be cleanly reduced to the desired amine in the final step (Step 4).

  • Diazotization of 2-Amino-3-nitrophenol (Formation of Intermediate B):

    • Suspend 2-amino-3-nitrophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis to 2-Hydroxy-3-nitrophenol (Formation of Compound C):

    • Heat the solution containing the diazonium salt to 80-90 °C. Vigorous nitrogen evolution will be observed.

    • Maintain heating until gas evolution ceases.

    • Cool the reaction mixture and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization to form 8-Nitro-2-methyl-2H-benzo[b]oxazin-3(4H)-one (Formation of Compound D):

    • Dissolve 2-hydroxy-3-nitrophenol (1.0 eq) in anhydrous acetone or DMF.

    • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as a base.

    • Add ethyl 2-bromopropionate (1.2 eq) dropwise. This reagent is chosen to introduce the C2-methyl group and the carbonyl for the lactam ring.[5]

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent. The residue can be purified by column chromatography on silica gel.

  • Reduction of the Nitro Group (Formation of Target Compound E):

    • Dissolve the nitro-intermediate D (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

SpectroscopyPredicted Characteristic Peaks/Signals
¹H NMR Aromatic Protons (3H): ~6.5-7.2 ppm, exhibiting complex splitting patterns (doublets, triplets).Amine Protons (-NH₂): Broad singlet, ~4.5-5.5 ppm.Amide Proton (-NH): Broad singlet, ~10.0-11.0 ppm.Methine Proton (-CH): Quartet, ~4.5-4.8 ppm (split by the methyl group).Methyl Protons (-CH₃): Doublet, ~1.4-1.6 ppm (split by the methine proton).
¹³C NMR Carbonyl Carbon (C=O): ~165-170 ppm.Aromatic Carbons: ~110-150 ppm (6 signals).Methine Carbon (-CH): ~70-75 ppm.Methyl Carbon (-CH₃): ~15-20 ppm.
IR (cm⁻¹) N-H Stretching (Amine & Amide): Two bands around 3400-3200 cm⁻¹.C=O Stretching (Amide): Strong absorption around 1680-1700 cm⁻¹.C-N Stretching: ~1200-1350 cm⁻¹.C-O Stretching: ~1000-1300 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 179.08.

Potential Biological and Pharmacological Relevance

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is of significant interest in drug discovery. Derivatives have demonstrated a wide array of biological activities, suggesting that the title compound could be a valuable lead for further development.

  • Neuroprotection: A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated as neuroprotective antioxidants, showing the ability to inhibit oxidative stress-mediated neuronal degeneration.[6] This suggests that 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one could be a promising candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Anti-inflammatory Activity: The core structure is being actively investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation.[3]

  • Anticancer Properties: Various benzoxazinone derivatives have been explored as anticancer agents, with some showing inhibitory activity against kinases such as PI3Kα, a key enzyme in cancer cell signaling pathways.[7]

  • Platelet Aggregation Inhibition: Novel derivatives of the scaffold have been synthesized and shown to inhibit ADP-induced platelet aggregation, indicating potential applications in cardiovascular medicine.[1]

The combination of the 8-amino group, which has been linked to neuroprotective effects, and the core benzoxazinone scaffold makes this molecule a compelling target for screening in assays related to central nervous system disorders and oncology.

Conclusion

8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising, yet undercharacterized, heterocyclic compound. By leveraging data from structurally related molecules, this guide provides a predictive but scientifically grounded framework for its physicochemical properties, a viable synthetic strategy, and its likely spectroscopic signature. The established biological importance of the 8-amino-benzoxazine scaffold strongly suggests that this compound warrants further investigation, particularly in the fields of neuropharmacology and oncology.

References

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Synthesis of 2-METHYL-7-NITRO-2H-BENZO[B][1][2]OXAZIN-3(4H)-ONE. ChemicalBook. Available at:

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • 8-Amino-4-methyl-3,4-dihydro-2h-1,4-benzoxazin-3-one. CymitQuimica.
  • 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl. Axsyn.
  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.
  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H). PubMed. Available at:

Sources

Foundational

An In-Depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

An In-Depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one CAS Number: 870064-81-6 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

CAS Number: 870064-81-6 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol

This guide provides a comprehensive technical overview of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound belonging to the benzoxazinone class. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, chemical properties, and potential biological applications of this and related molecules. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from related benzoxazinone derivatives to provide a foundational understanding and framework for future research.

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoxazinones are a significant class of bicyclic N,O-heterocyclic compounds, characterized by a benzene ring fused to an oxazine ring.[2] These structures are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Naturally occurring benzoxazinones are found in various plant species, where they play a role in chemical defense against pathogens and insects.[4]

Synthetic benzoxazinone derivatives have garnered considerable attention from medicinal chemists, leading to the development of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] The versatility and relative accessibility of the benzoxazinone core make it an attractive starting point for the design and synthesis of novel therapeutic agents.[3]

This guide focuses on a specific derivative, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, highlighting its chemical features and exploring its potential within the broader context of benzoxazinone pharmacology.

Physicochemical Properties

While detailed experimental data for 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively documented, its general properties can be inferred from its structure and are summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
CAS Number 870064-81-6[5][6]
Molecular Formula C₉H₁₀N₂O₂[5]
Molecular Weight 178.19 g/mol [5]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Likely soluble in organic solvents like DMSO and methanolGeneral knowledge of similar compounds
Boiling Point Not available[7]
Melting Point Not available[7]
Density Not available[7]

Table 1: Physicochemical Properties of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the oxazinone ring to reveal a key intermediate, a substituted 2-aminophenol.

G Target 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Intermediate1 2-Amino-3-nitrophenol derivative Target->Intermediate1 Ring Formation Intermediate2 N-protected 2-amino-3-nitrophenol Intermediate1->Intermediate2 Functional Group Interconversion Intermediate3 Alanine derivative Intermediate1->Intermediate3 C-N bond formation G A Protected 2-Aminophenol B Protected 2-Amino-nitrophenol A->B Nitration C N-Alkylated Intermediate B->C N-Alkylation D Cyclized Intermediate C->D Reductive Cyclization E Final Product D->E Deprotection

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activity and Therapeutic Applications

While the biological activity of 8-Amino-2-methyl-2H-benzo[b]o[1][2]xazin-3(4H)-one has not been specifically reported, the benzoxazinone scaffold is associated with a wide range of pharmacological effects. This suggests that the target compound could be a valuable candidate for biological screening.

Antimicrobial and Antifungal Activity

Numerous benzoxazine derivatives have demonstrated significant antibacterial and antifungal properties. [1][8]They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1]The mechanism of action is often related to the inhibition of essential microbial enzymes. Given this precedent, 8-Amino-2-methyl-2H-benzo[b]o[1][2]xazin-3(4H)-one warrants investigation as a potential antimicrobial agent.

Anticancer Potential

The benzoxazinone core is present in several classes of anticancer agents. For example, derivatives of 2H-benzo[b]o[1][2]xazin-3(4H)-one have been identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in hematologic malignancies. Other derivatives have shown activity as PI3K/mTOR dual inhibitors, targeting a key signaling pathway in cancer cell growth and survival. The presence of the amino group on the benzene ring could offer a handle for further derivatization to optimize anticancer activity.

Anti-inflammatory and Neuroprotective Effects

Certain benzoxazinone derivatives have been explored for their anti-inflammatory and neuroprotective properties. [1]These activities are often linked to the modulation of inflammatory pathways or the protection of neuronal cells from oxidative stress and other insults. The structural features of 8-Amino-2-methyl-2H-benzo[b]o[1][2]xazin-3(4H)-one make it a candidate for evaluation in models of inflammation and neurodegeneration.

G Benzoxazinone Core Benzoxazinone Core Antimicrobial Antimicrobial Benzoxazinone Core->Antimicrobial Anticancer Anticancer Benzoxazinone Core->Anticancer Anti-inflammatory Anti-inflammatory Benzoxazinone Core->Anti-inflammatory Neuroprotective Neuroprotective Benzoxazinone Core->Neuroprotective CDK9 Inhibition CDK9 Inhibition Anticancer->CDK9 Inhibition PI3K/mTOR Inhibition PI3K/mTOR Inhibition Anticancer->PI3K/mTOR Inhibition

Caption: Potential biological targets of the benzoxazinone scaffold.

Safety and Handling

According to available safety data sheets for related compounds, general laboratory safety precautions should be observed when handling 8-Amino-2-methyl-2H-benzo[b]o[1][2]xazin-3(4H)-one. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Specific toxicity data for this compound is not available, and it should be handled with care as a research chemical of unknown toxicity.

Future Directions

8-Amino-2-methyl-2H-benzo[b]o[1][2]xazin-3(4H)-one represents an under-explored molecule within a pharmacologically significant class of compounds. Future research should focus on:

  • Development and optimization of a reliable synthetic route.

  • Thorough characterization of its physicochemical properties, including spectroscopic data (NMR, IR, MS).

  • Comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-activity relationship (SAR) studies to identify key structural features for biological activity and to guide the design of more potent and selective derivatives.

The exploration of this and related benzoxazinone derivatives holds promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
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  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. (URL not available)
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de. (URL not available)
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Exploratory

An In-depth Technical Guide to the Biological Activity of Aminophenoxazinones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Aminophenoxazinones Aminophenoxazinones are a class of heterocyclic compounds characterized by a tricyclic phenoxazi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Aminophenoxazinones

Aminophenoxazinones are a class of heterocyclic compounds characterized by a tricyclic phenoxazine core structure. This scaffold is prevalent in a wide array of natural products, synthetic molecules, dyes, and pharmaceutical agents, underscoring its chemical and biological significance.[1][2] These molecules are metabolites found in various plant species and are notably the structural foundation for potent therapeutic agents like the anticancer antibiotic Actinomycin D, which is produced by Streptomyces antibioticus.[2][3][4] The biological relevance of aminophenoxazinones stems from their diverse and potent pharmacological activities, which include anticancer, antimicrobial, antiviral, and antiparasitic properties.[2][3][5] This guide provides a comprehensive exploration of the multifaceted biological activities of aminophenoxazinones, focusing on their mechanisms of action, experimental validation, and potential for therapeutic development.

The 2-Aminophenoxazinone Core: Biosynthesis and Chemical Synthesis

The biological activities of these compounds are intrinsically linked to their 2-aminophenoxazinone chromophore. Understanding its formation is key to appreciating its function and to developing synthetic derivatives.

Enzymatic Synthesis: The Role of Phenoxazinone Synthase

In nature, the final step in the biosynthesis of molecules like actinomycin involves the formation of the phenoxazinone chromophore. This reaction is catalyzed by phenoxazinone synthase , a copper-containing oxidase.[6][7] The enzyme facilitates the oxidative coupling of two substituted o-aminophenol molecules to form the characteristic 2-aminophenoxazinone structure.[6][7] This complex six-electron oxidation is a critical step that confers the potent biological properties to the final molecule.[6] The study of phenoxazinone synthase and its mechanism provides a blueprint for bio-inspired catalytic systems for green chemistry applications.[8][9]

G cluster_0 Biosynthesis of 2-Aminophenoxazinone Core AP1 2-Aminophenol (Substrate 1) Enzyme Phenoxazinone Synthase (Copper-Containing Oxidase) AP1->Enzyme AP2 2-Aminophenol (Substrate 2) AP2->Enzyme Intermediate Oxidative Radical Intermediates Enzyme->Intermediate Oxidation Water H₂O Enzyme->Water Product 2-Aminophenoxazinone (Chromophore) Intermediate->Product Cyclization & Further Oxidation Oxygen O₂ Oxygen->Enzyme

Caption: Enzymatic formation of the 2-aminophenoxazinone core.

Chemical Synthesis Approaches

The significant biological profile of aminophenoxazinones has driven the development of numerous synthetic strategies. Modern methods focus on efficiency and sustainability, often employing transition metal complexes or electrochemical approaches. For instance, TEMPO-catalyzed electrosynthesis allows for the dehydrogenative cyclocondensation of o-aminophenols under mild, oxidant-free conditions, providing access to pharmaceutically valuable derivatives.[10][11] These synthetic routes are crucial for generating structural analogs to probe structure-activity relationships and optimize therapeutic potential.[1]

Anticancer Activity: A Multi-Mechanistic Approach

The most extensively studied biological activity of aminophenoxazinones is their potent anticancer effect.[2][4] They employ several distinct mechanisms to induce cytotoxicity in malignant cells, making them compelling candidates for oncology drug development.

Mechanism 1: DNA Intercalation and Inhibition of Transcription

The archetypal aminophenoxazinone, Actinomycin D (Dactinomycin), is a clinically used anticancer drug that functions primarily as a transcription inhibitor.[12][13]

  • Molecular Interaction: The planar phenoxazone ring of Actinomycin D intercalates into the minor groove of the DNA double helix, preferentially at GC-rich sequences.[13][14] This insertion physically obstructs the progression of RNA polymerase along the DNA template, effectively halting transcription.[12][14]

  • Consequence: By preventing the synthesis of RNA, the production of proteins essential for cell growth and proliferation is blocked, leading to cell death.[14] This mechanism is particularly effective against rapidly dividing cancer cells that have high transcriptional demands.[14]

G cluster_0 Actinomycin D: Mechanism of Transcriptional Inhibition ActD Actinomycin D Intercalation Intercalation of Phenoxazone Ring ActD->Intercalation DNA DNA Double Helix (GC-Rich Region) DNA->Intercalation RNAP RNA Polymerase Intercalation->RNAP physically obstructs Block Transcription Blocked RNAP->Block NoRNA No RNA Synthesis Block->NoRNA Apoptosis Cell Death (Apoptosis) NoRNA->Apoptosis

Caption: Actinomycin D inhibits transcription via DNA intercalation.

Mechanism 2: Intracellular pH (pHi) Reduction and Apoptosis Induction

Several aminophenoxazinones, notably 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1) , induce apoptosis in cancer cells through a novel mechanism involving the modulation of intracellular pH (pHi).[15]

Cancer cells often exhibit a higher basal pHi (pH 7.5-7.7) compared to normal cells (pH ~7.2-7.4), a phenomenon linked to the Warburg effect and enhanced glycolysis.[15] Phx-1 and Phx-3 have been shown to cause a rapid, dose-dependent decrease in the pHi of various cancer cell lines.[15] This acidification of the intracellular environment disrupts cellular homeostasis and triggers the apoptotic cascade.[15] This mechanism presents a potential therapeutic window, as these compounds show less cytotoxic effects on normal cells, which have a lower initial pHi.[15]

Mechanism 3: Oncogenic Promoter G-Quadruplex Binding

A novel anticancer mechanism for Actinomycin D involves its interaction with non-canonical DNA structures known as G-quadruplexes.[16] These four-stranded structures can form in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc. By binding to and stabilizing the G-quadruplex in the c-Myc promoter, Actinomycin D prevents the gene from being transcribed.[16] This represses the expression of a key protein involved in cell proliferation, contributing to the drug's anticancer activity.[16]

Summary of In Vitro Cytotoxicity

The cytotoxic potential of aminophenoxazinones has been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent activity.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Chandrananimycin A HeLaCervical Cancer8.87 ± 3.49[17]
Phx-3 LN229Glioblastoma~1-2[2]
Synthetic Derivative 2h A549Lung Cancer1.8[11]
Synthetic Derivative 2h HeLaCervical Cancer2.1[11]

Antimicrobial and Other Biological Activities

Beyond their anticancer properties, aminophenoxazinones exhibit a broad spectrum of biological effects.

Antibacterial and Antifungal Activity

Aminophenoxazinones have demonstrated significant activity against various pathogens.[2][3]

  • Antibacterial: Compounds like Phx-1, Phx-2, and Phx-3 are active against several species of non-tuberculous mycobacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.4–2.8 µg/mL against Mycobacterium scrofulaceum.[2] The primary mechanism is believed to be the inhibition of RNA synthesis.[18]

  • Antifungal: Certain synthetic derivatives have shown promising antifungal properties.[2][19] The combination of the phenoxazine scaffold with other pharmacophores, like thiazole, is a strategy being explored to develop new antifungal agents.[19]

Neuroprotective and Phytotoxic Effects
  • Neuroprotection: Related benzoxazine derivatives have been shown to possess antioxidant properties, protecting astrocytes from hypoxia-induced damage and acting as neuroprotective agents in models of brain injury.[20] This suggests a potential, though less explored, therapeutic avenue for aminophenoxazinones in neurodegenerative diseases.[21][22]

  • Phytotoxicity: Aminophenoxazinones are also recognized for their phytotoxic activity and are being investigated as promising candidates for the development of new natural herbicides.[23] Their unique mode of action could help combat the growing issue of herbicide resistance in weeds.[23]

Methodologies for Characterizing Biological Activity

To rigorously assess the therapeutic potential of aminophenoxazinones, specific and validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenoxazinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

G start Start step1 Seed Cells in 96-well Plate start->step1 step2 Incubate 24h (Cell Attachment) step1->step2 step3 Treat Cells with Aminophenoxazinone Dilutions step2->step3 step4 Incubate for Exposure Period (24-72h) step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate 3-4h (Formazan Formation) step5->step6 step7 Solubilize Formazan Crystals (DMSO) step6->step7 step8 Read Absorbance at 570 nm step7->step8 step9 Calculate % Viability & Determine IC₅₀ step8->step9 end_node End step9->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Analysis of DNA Binding (7-AAD Staining by Flow Cytometry)

7-Aminoactinomycin D (7-AAD) is a fluorescent derivative of Actinomycin D that is used to study DNA binding and assess cell viability.[12]

Principle: 7-AAD is a fluorescent intercalating agent that binds to double-stranded DNA, with a preference for GC-rich regions. It is generally excluded by live cells with intact membranes. In non-viable or apoptotic cells with compromised membranes, it can enter and stain the DNA. Its fluorescence intensity can be measured by flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells as described above and treat with the test aminophenoxazinone or a positive control (e.g., Actinomycin D) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of a suitable binding buffer. Add 5 µL of 7-AAD staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples on a flow cytometer. Excite with a 488 nm laser and collect emission in the far-red spectrum (typically >650 nm).

  • Data Analysis: Gate the cell population based on forward and side scatter. Analyze the fluorescence intensity of the 7-AAD signal to quantify the percentage of stained (non-viable/apoptotic) cells.

Conclusion and Future Directions

Aminophenoxazinones represent a structurally important and biologically potent class of molecules. Their diverse mechanisms of action, particularly in oncology, provide multiple avenues for therapeutic intervention. The ability to inhibit transcription, modulate the unique pH environment of cancer cells, and interact with non-canonical DNA structures highlights their versatility. Future research should focus on the rational design and synthesis of novel derivatives with enhanced target selectivity and improved safety profiles. Exploring synergistic combinations with other therapeutic agents and developing advanced drug delivery systems could further unlock the clinical potential of this remarkable chemical scaffold.

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  • Kasukabe, T., Kato, N., Akasu, M., & Okuyama, S. (2011). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 87(4), 199–213.
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  • Marín-Sáez, J., Molinillo, J. M. G., Varela, R. M., & Macías, F. A. (2022). On the formulation of disulfide herbicides based on aminophenoxazinones: polymeric nanoparticle formulation and cyclodextrin complexation to combat crop yield losses. Pest Management Science, 78(11), 4887–4896.
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Foundational

8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one derivatives and analogues

An In-Depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives and Analogues for Drug Discovery Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one heterocyclic system represents a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives and Analogues for Drug Discovery

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one heterocyclic system represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on the 8-Amino-2-methyl substituted core, a key pharmacophore that has given rise to potent and selective modulators of various biological targets. We will explore the nuanced synthetic strategies required for the construction of this scaffold, delve into the critical structure-activity relationships (SAR) that govern its efficacy, and survey its therapeutic potential across oncology, immunology, and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of current knowledge and field-proven insights to accelerate the design and application of novel therapeutics based on this versatile core.

The 2H-Benzo[b][1][2]oxazin-3(4H)-one Core: A Privileged Scaffold

The benzoxazinone framework is a recurring motif in both natural products and synthetic pharmaceuticals. Naturally occurring benzoxazinones, such as DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one), are key allelochemicals found in gramineous plants like wheat and corn, playing a crucial role in defense mechanisms.[2][3] The inherent stability and synthetic tractability of the benzoxazinone ring system have made it an attractive starting point for medicinal chemists.

The core structure, particularly the 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 870064-81-6), has emerged as a particularly fruitful scaffold.[4] The introduction of an amino group at the C-8 position provides a critical vector for synthetic elaboration, allowing for the introduction of diverse substituents to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. The methyl group at the C-2 position introduces a chiral center, offering the potential for stereospecific interactions with biological targets. This scaffold has been successfully employed to develop potent inhibitors of key cellular targets, including cyclin-dependent kinases (CDKs) and the PI3K/mTOR signaling pathway, demonstrating its significant therapeutic promise.[5][6]

Synthetic Strategies for the Core Scaffold

The construction of the 8-amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one core requires a multi-step approach that carefully controls the introduction of functional groups. A common and logical strategy involves the initial construction of an 8-nitro substituted benzoxazinone, followed by a late-stage reduction to the desired 8-amino functionality. This approach is advantageous as the electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring in earlier steps, and its reduction to an amine is typically a high-yielding and reliable transformation.

The causality behind this choice of pathway is rooted in the accessibility of starting materials and the robustness of the chemical transformations. Starting from a commercially available 2-aminophenol with a nitro group meta to the hydroxyl (i.e., 2-amino-3-nitrophenol), the benzoxazinone ring can be efficiently formed. The final reduction step is a well-established method for installing an aromatic amine, a crucial handle for further derivatization in drug discovery programs.

G cluster_0 Synthetic Workflow A 2-Amino-3-nitrophenol (Starting Material) B Acylation with 2-Bromopropionyl Bromide A->B Step 1 C Intermediate Amide B->C D Intramolecular Cyclization (Base-mediated) C->D Step 2 E 8-Nitro-2-methyl-2H-benzo[b]oxazin-3(4H)-one D->E F Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) E->F Step 3 G 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (Core Scaffold) F->G

Caption: A proposed synthetic workflow for the target scaffold.

Structure-Activity Relationships (SAR) and Analogue Design

The therapeutic efficacy of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for designing potent and selective drug candidates.

  • Aromatic Ring (Positions C-5, C-6, C-7, C-8): Substituents on the benzene ring significantly modulate the inhibitory potential of the molecule.[1] The 8-amino group serves as a key interaction point or a handle for attaching larger, target-specific moieties. For instance, in the development of PI3K/mTOR inhibitors, this position is often used to append groups that occupy specific pockets of the enzyme's active site.[6]

  • C-2 Position: The substituent at the C-2 position influences both potency and metabolic stability. The methyl group in the parent scaffold introduces chirality, which can be exploited to achieve stereospecific binding. Replacing or modifying this group can alter the compound's interaction profile. Some studies suggest that the absence of a hydroxyl group at C-2 can enhance bioactivity in certain contexts.[7]

  • N-4 Position: The nitrogen atom at position 4 is a common site for modification. Alkylation or arylation at this position can introduce substituents that project into solvent-exposed regions or interact with adjacent sub-pockets of a binding site. This is exemplified in a series of PI3K inhibitors where a phenyl group at N-4 was found to be crucial for activity.[6]

Caption: Key modification points for SAR studies on the scaffold.

Biological Activities and Therapeutic Applications

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated significant activity against a range of important drug targets, particularly in oncology.

Anticancer Activity

The benzoxazinone core is a versatile platform for the development of anticancer agents. By modifying the substituents, researchers have successfully targeted several key pathways involved in cancer cell proliferation and survival.

  • CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a critical transcriptional regulator, and its inhibition is a promising strategy for treating hematologic malignancies. A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were developed as potent and selective CDK9 inhibitors.[5] Compound 32k from this series was identified as a selective inhibitor suitable for intravenous administration. Short-term treatment with 32k led to a rapid decrease in Mcl-1 and c-Myc levels, inducing apoptosis in the MV4-11 leukemia cell line and demonstrating significant antitumor efficacy in xenograft models.[5] This highlights the potential of transient CDK9 inhibition as a viable therapeutic strategy.[5]

  • PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers, making it a high-value target. A class of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were designed as dual inhibitors of PI3K and mTOR.[6] Notably, compound 8d-1 emerged as a potent pan-class I PI3K/mTOR inhibitor with an IC₅₀ of 0.63 nM against PI3Kα.[6] It exhibited excellent oral bioavailability in mice and demonstrated significant efficacy in HeLa and A549 tumor xenograft models with no significant toxicity, marking it as a promising anti-cancer drug candidate.[6]

  • General Antineoplastic Agents: Other derivatives have also shown promising anti-leukemic properties. An imidazole derivative (9c ) containing a para-CF₃ substituted benzene ring at the C-2 position was identified as a potent anti-leukemic agent in a screen against A549, DLD-1, and MV4-11 cell lines.[8]

Other Therapeutic Areas

Beyond oncology, the benzoxazinone scaffold has been explored for other applications:

  • Enzyme Inhibition: A series of benzoxazinones showed good inhibitory activity against the serine protease α-chymotrypsin, with IC₅₀ values ranging from 6.5 to 341.1 μM.[1]

  • Platelet Aggregation Inhibition: Novel derivatives have been synthesized and tested for their ability to inhibit ADP-induced platelet aggregation. Compound 7a was the most potent in its series, with an IC₅₀ value of 10.14 μmol/L.[9]

Data Summary: Biologically Active Benzoxazinone Derivatives
Compound IDTarget(s)Reported Potency (IC₅₀)Therapeutic AreaSource
32k CDK9Not specified, but potent activity demonstratedHematologic Malignancies[5]
8d-1 PI3Kα / mTOR0.63 nM (PI3Kα)Solid Tumors[6]
9c Leukemia CellsPotent activity against MV4-11 cell lineLeukemia[8]
7a Platelet Aggregation10.14 µMThrombosis[9]
Various α-Chymotrypsin6.5 - 341.1 µMProtease Inhibition[1]

Key Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of the core scaffold, based on established chemical principles.

Protocol 5.1: Synthesis of 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
  • Rationale: This step involves the acylation of the starting aminophenol followed by an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the heterocyclic ring. The use of a base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl, activating it as a nucleophile for the ring-closing step.

  • To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF) at 0 °C, add potassium carbonate (2.5 eq).

  • Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in the same solvent dropwise over 30 minutes. The reaction is maintained at 0 °C to control the initial exothermic acylation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 8-nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Protocol 5.2: Reduction to 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
  • Rationale: The reduction of an aromatic nitro group to an amine is a classic transformation. Tin(II) chloride in acidic medium (HCl) is a robust and effective method that is tolerant of many other functional groups, including the lactam in the core structure.

  • Dissolve the 8-nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) from the previous step in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution, followed by the careful addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization to obtain the final 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold.

Future Directions and Outlook

The 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold remains a highly promising platform for drug discovery. Future research should focus on several key areas:

  • Expansion of Target Space: While success has been demonstrated in oncology, this scaffold should be explored against other target classes, such as inflammatory kinases, viral proteases, and GPCRs.

  • Stereochemistry: The chiral center at C-2 is underexplored. Systematic investigation of the (R) and (S) enantiomers is critical, as they may exhibit profoundly different potency, selectivity, and off-target effects.

  • ADME/Tox Profiling: For lead compounds like 8d-1 and 32k , comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are necessary to advance them toward clinical development.

  • Fragment-Based and Structure-Based Design: Leveraging the 8-amino group as an anchor, fragment-based screening and structure-based design can be employed to build highly optimized and novel derivatives with improved drug-like properties.

By continuing to innovate upon this versatile and potent core, the scientific community can unlock new therapeutic agents to address unmet medical needs.

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

  • Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. [Link]

  • Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. [Link]

  • Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. [Link]

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. [Link]

Sources

Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one This document provides a comprehensive technical guide for the spectroscopic characterization of the heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This document provides a comprehensive technical guide for the spectroscopic characterization of the heterocyclic compound 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 870064-81-6)[3]. Benzoxazinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[4][5]. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery. This guide outlines the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this specific compound.

As direct experimental spectra for this exact molecule are not widely published, this guide will focus on the foundational principles and expected analytical results based on data from closely related benzoxazinone derivatives and fundamental spectroscopic theory. The protocols and interpretations provided herein establish a self-validating framework for researchers to apply when analyzing this compound or its analogs.

Molecular Structure and Key Features

8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one possesses a core benzoxazinone structure, which is a bicyclic system containing a benzene ring fused to an oxazine ring. The key functional groups for spectroscopic analysis are:

  • A secondary amide (lactam) within the oxazine ring.

  • An ether linkage, also part of the heterocyclic ring.

  • A chiral center at the C2 position, bearing a methyl group.

  • A primary aromatic amine group (-NH₂) at the C8 position.

  • A trisubstituted aromatic ring.

The molecular formula is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol [3][6].

cluster_mol 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one cluster_labels Key Structural Features mol mol A Primary Aromatic Amine (-NH₂) B Secondary Amide (Lactam, -NH-C=O) C Chiral Center (-CH(CH₃)-) D Ether Linkage (-O-) E Trisubstituted Aromatic Ring

Caption: Molecular structure of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR are essential.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (spin-spin coupling with neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~10.0 - 10.5 Singlet 1H NH (Amide) The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is concentration and solvent dependent.
~6.5 - 7.0 Multiplet 3H Ar-H The three aromatic protons on the benzene ring will appear in this region. Their exact shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the amine, ether, and amide groups.
~5.0 - 5.5 Singlet (broad) 2H NH₂ (Amine) The primary amine protons often appear as a broad singlet. The chemical shift can vary significantly with solvent and temperature.
~4.5 - 4.8 Quartet 1H CH -CH₃ This proton is adjacent to the methyl group (3 protons) and is expected to be a quartet. It is shifted downfield due to the adjacent oxygen and nitrogen atoms.

| ~1.3 - 1.5 | Doublet | 3H | CH-CH₃ | The methyl protons are coupled to the single proton at the C2 position, resulting in a doublet. This is a characteristic signal for a CH-CH₃ group. |

Note: DMSO-d₆ is the recommended solvent as it effectively dissolves many benzoxazinone derivatives and its residual solvent peak does not typically interfere with key signals[1]. Tetramethylsilane (TMS) should be used as an internal standard.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆) | Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights | | :--- | :--- | :--- | :--- | :--- | | ~165 - 170 | Quaternary | C =O (Amide) | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. Similar benzoxazinone derivatives show this peak in the 168-170 ppm range[1][2]. | | ~110 - 150 | Quaternary & Tertiary | Ar-C | Six distinct signals are expected for the aromatic carbons. The carbons bonded to nitrogen and oxygen (C8, C8a, C4a) will be at the extremes of this range due to strong electronic effects. | | ~75 - 80 | Tertiary | C H-CH₃ | The chiral carbon (C2) is shifted downfield due to its attachment to both an oxygen and a nitrogen atom. | | ~15 - 20 | Primary | CH-C H₃ | The methyl carbon is an aliphatic carbon and will appear in the upfield region of the spectrum. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Analysis: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs should be sufficient. For unambiguous assignment of aromatic protons, 2D NMR experiments like COSY and HMBC may be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Comparative Insights
3400 - 3200 N-H Stretch Primary Amine (-NH₂) & Secondary Amide (-NH) Two distinct sharp or medium bands are expected for the asymmetric and symmetric stretching of the primary amine. A broader band may be observed for the amide N-H.
3100 - 3000 C-H Stretch Aromatic C-H These are typically weaker absorptions characteristic of sp² C-H bonds.
2980 - 2850 C-H Stretch Aliphatic C-H Absorptions corresponding to the methyl and methine groups. Related compounds show similar stretches[7].
~1680 - 1650 C=O Stretch Amide (Lactam) This will be a very strong and sharp absorption, characteristic of the cyclic amide carbonyl group. Benzoxazinone derivatives consistently show a strong C=O band in this region[4][8].
1620 - 1550 N-H Bend Primary Amine This bending vibration often appears in the same region as aromatic C=C stretching.
1600 - 1450 C=C Stretch Aromatic Ring Multiple bands are expected, characteristic of the benzene ring.
1250 - 1200 C-N Stretch Aromatic Amine Strong band associated with the C-N bond of the primary amine.

| 1100 - 1050 | C-O-C Stretch | Ether | A strong, characteristic band for the ether linkage within the oxazine ring. |

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and crucial information about its structure through analysis of its fragmentation patterns.

Expected Molecular Ion and Fragmentation Pattern

For a molecular formula of C₉H₁₀N₂O₂, the expected monoisotopic mass is 178.0742 g/mol . Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is crucial for confirming the elemental composition.

  • Molecular Ion Peak ([M+H]⁺): In Electrospray Ionization (ESI) positive mode, the most prominent peak is expected to be the protonated molecule at m/z 179.0815.

  • Key Fragmentation: The structure is expected to fragment in a predictable manner upon collision-induced dissociation (CID).

M [M+H]⁺ m/z = 179 F1 Loss of CH₃ (m/z = 164) M->F1 -15 F2 Loss of CO (m/z = 151) M->F2 -28 F3 Loss of CH₃CHO (m/z = 135) M->F3 -44

Caption: Plausible fragmentation pathway for 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in MS/MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system with a C18 column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective[9].

  • Mass Spectrometry:

    • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-400) to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 179.1) for collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural confirmation[10][11].

Integrated Data Analysis and Conclusion

The definitive structural confirmation of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is achieved by integrating the data from all three spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight and elemental composition.

  • IR Spectroscopy confirms the presence of key functional groups (amine, amide, ether, aromatic ring).

  • NMR Spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of all atoms and the specific substitution pattern of the aromatic ring.

By following the protocols and interpretive guidelines detailed in this document, researchers and drug development professionals can confidently verify the identity, structure, and purity of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring the integrity of their subsequent scientific investigations.

References

  • Nefisath P, Vishwanatha P, Sudhakar Y N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Aslani, E., & Rezvani, Z. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 558-563. [Link]

  • Marghitas, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Journal of the Serbian Chemical Society. [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2). [Link]

  • Mó, O., Yáñez, M., & Elguero, J. (2007). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 3, 24. [Link]

  • Ellison, R. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 13(2), 8-15. [Link]

  • Zhang, L., et al. (2023). MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism for early-onset schizophrenia. Frontiers in Psychiatry, 14, 1241183. [Link]

  • Agilent Technologies. (2003). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Application Note. [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one: A Methodological and Predictive Analysis

An In-depth Technical Guide to the Crystal Structure of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Methodological and Predictive Analysis For Researchers, Scientists, and Drug Development Professionals This gu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Methodological and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and potential crystallographic features of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. While, to date, a definitive single-crystal X-ray diffraction study for this specific compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this document outlines the established methodologies for its structural determination. Furthermore, based on the analysis of structurally related benzoxazinone derivatives, we present a predictive model of its key structural parameters and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.

The benzoxazinone scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents.[3] These molecules are recognized for a wide range of therapeutic properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount for understanding structure-activity relationships (SAR), optimizing drug-receptor binding, and controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

This guide is structured to provide not just a hypothetical data sheet, but a robust framework for approaching the crystallographic analysis of this molecule. We will detail the causality behind experimental choices, from crystal growth to data refinement, ensuring a self-validating system of protocols that embodies scientific integrity.

Part 1: Molecular Structure and Predicted Geometry

8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, with the chemical formula C₉H₁₀N₂O₂, is a derivative of the 2H-benzo[b][1][2]oxazin-3(4H)-one core.[4][5][6][7] The structure consists of a benzene ring fused to a 1,4-oxazine ring, which adopts a non-planar conformation. The oxazine ring contains a lactam moiety (an amide within a cyclic structure). Substituents include an amino group at position 8 and a methyl group at position 2.

Based on analyses of similar crystal structures, the oxazine ring is expected to adopt a sofa or half-chair conformation.[1] The nitrogen atom of the lactam is likely to be sp² hybridized, contributing to a planar amide linkage. The C2 carbon, bearing the methyl group, would be a chiral center if the molecule is not racemic.

Caption: 2D representation of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Part 2: Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process. The following protocol outlines the necessary steps, grounded in established crystallographic principles.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis 1. Synthesis of Compound Purification 2. Purification (e.g., Column Chromatography) Synthesis->Purification Characterization 3. Spectroscopic Confirmation (NMR, MS) Purification->Characterization Screening 4. Solvent Screening Characterization->Screening Growth 5. Crystal Growth (e.g., Slow Evaporation) Screening->Growth Harvesting 6. Crystal Selection & Mounting Growth->Harvesting Diffraction 7. X-ray Diffraction Experiment Harvesting->Diffraction Integration 8. Data Integration & Scaling Diffraction->Integration Reduction 9. Space Group Determination Integration->Reduction Solution 10. Structure Solution (Direct Methods/Patterson) Reduction->Solution Refinement 11. Refinement of Atomic Positions Solution->Refinement Validation 12. Validation & CIF File Generation Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Synthesis and Purification:

    • Synthesis: The compound can be synthesized via established routes for benzoxazinone derivatives, often starting from substituted 2-aminophenols.[8][9] For instance, a common method involves the reaction of 2-amino-3-nitrophenol with an appropriate precursor followed by reduction of the nitro group.

    • Purification: The crude product must be purified to ≥99% purity to facilitate crystallization. This is typically achieved by column chromatography on silica gel, followed by recrystallization.

    • Rationale: Impurities can inhibit crystal nucleation and growth or lead to disordered crystal structures.

  • Crystal Growth:

    • Method: The choice of crystallization method is crucial. Slow evaporation of a saturated solution is a common and effective technique. Other methods include vapor diffusion and cooling crystallization.

    • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and their mixtures with water or hexane) should be performed to find conditions that yield single, well-formed crystals.

    • Rationale: The goal is to achieve a slow, controlled precipitation of the compound from solution, allowing molecules to arrange themselves into an ordered lattice. Rapid precipitation typically leads to amorphous solids or microcrystalline powders.

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is required.

    • Procedure: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and cooled under a stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.

    • Rationale: Cooling the crystal enhances the quality of the diffraction data by reducing atomic vibrations, leading to a more precise determination of atomic positions.

  • Structure Solution and Refinement:

    • Software: Specialized software packages (e.g., OLEX2, SHELX) are used for data processing, structure solution, and refinement.

    • Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map and a preliminary model of the molecule.

    • Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final structural model is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.

Part 3: Predicted Crystallographic Data and Intermolecular Interactions

While awaiting experimental determination, we can predict the likely crystallographic parameters and intermolecular interactions based on the known structures of similar benzoxazine derivatives.[1]

Table 1: Predicted Crystallographic Data for 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.[1]
Space GroupP2₁/c, P-1, or P2₁2₁2₁Common centrosymmetric or non-centrosymmetric space groups for chiral or racemic organic compounds.[1]
a (Å)8 - 15Based on typical cell dimensions for related structures.
b (Å)5 - 12Based on typical cell dimensions for related structures.
c (Å)10 - 20Based on typical cell dimensions for related structures.
α, γ (°)90For monoclinic and orthorhombic systems.
β (°)90 - 110The characteristic angle for the monoclinic system.
Volume (ų)1000 - 2000Estimated based on molecular size and typical packing efficiency.
Z (molecules/unit cell)4 or 8A common value for the predicted space groups.
Density (calculated) (g/cm³)1.3 - 1.5Typical for organic compounds containing C, H, N, O.

The presence of the amino group and the lactam moiety suggests that hydrogen bonding will play a dominant role in the crystal packing.

  • N-H···O Hydrogen Bonds: The amino group (N8-H) and the lactam N-H group can act as hydrogen bond donors, while the lactam carbonyl oxygen (O=C4) is a strong hydrogen bond acceptor. These interactions are expected to form chains or sheets, defining the crystal architecture.

  • π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

Intermolecular_Interactions cluster_mol1 cluster_mol2 N1_A N-H O1_B C=O N1_A->O1_B N-H···O O1_A C=O Ring1_A Aromatic Ring Ring1_B Aromatic Ring Ring1_A->Ring1_B π-π stacking NH2_A NH₂ NH2_A->O1_B N-H···O N1_B N-H NH2_B NH₂

Caption: Key potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive framework for the crystallographic analysis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. While the definitive crystal structure remains to be determined experimentally, the protocols and predictive data presented herein offer a solid foundation for future research. A detailed understanding of the three-dimensional structure of this and related benzoxazinones is essential for the rational design of new therapeutic agents and the development of novel materials. The methodologies described are robust, grounded in established scientific principles, and provide a clear pathway for obtaining high-quality crystallographic data.

References

  • MDPI. (2021-05-20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Available from: [Link]

  • SciSpace. (2004-07-31). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • National Institutes of Health (NIH). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Benzoxazinone Derivatives. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Axsyn. 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl. Available from: [Link]

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Exploratory

Potential therapeutic targets of benzoxazinone compounds

An In-Depth Technical Guide to the Therapeutic Targets of Benzoxazinone Compounds Abstract The benzoxazinone scaffold represents a class of privileged heterocyclic structures renowned for its chemical versatility and bro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targets of Benzoxazinone Compounds

Abstract

The benzoxazinone scaffold represents a class of privileged heterocyclic structures renowned for its chemical versatility and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the key molecular targets that are modulated by benzoxazinone derivatives, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the primary mechanisms of action, including the well-established inhibition of serine proteases like human neutrophil elastase, the modulation of neuronal excitability through ion channels such as Kv7, and multifaceted approaches in oncology that target DNA structures and critical cell signaling enzymes. Furthermore, emerging therapeutic areas, including anti-inflammatory and antimicrobial applications, are discussed. This guide synthesizes field-proven insights with detailed experimental workflows and protocols to provide a self-validating framework for the investigation and development of novel benzoxazinone-based therapeutics.

Introduction to the Benzoxazinone Scaffold

Chemical Characteristics and Versatility

Benzoxazinones are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The most common isomers in medicinal chemistry are the 4H-3,1-benzoxazin-4-ones and 2H-1,4-benzoxazin-3(4H)-ones.[1][2] The core structure is amenable to a wide range of chemical modifications, particularly at the 2-position, allowing for the synthesis of large and diverse compound libraries. This chemical tractability is a cornerstone of their success, enabling fine-tuning of physicochemical properties and optimization of interactions with biological targets. The synthesis often involves accessible starting materials like anthranilic acid, which can be reacted with various acid chlorides or anhydrides to generate diverse derivatives.[2][3]

Overview of Broad-Spectrum Biological Activity

The benzoxazinone scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological effects. These activities span anti-inflammatory, antimicrobial, anticancer, and neurological applications.[4][5][6] This diversity stems from the ability of different derivatives to interact with a variety of distinct biological targets, from enzymes and ion channels to complex DNA structures. As natural defense chemicals found in some plants, they have an inherent biological relevance, exhibiting antifungal and antibacterial properties.[1] This guide will systematically explore these targets, elucidating the molecular mechanisms that underpin the therapeutic potential of this remarkable scaffold.

Primary Target Class: Serine Protease Inhibition

One of the most extensively studied applications of benzoxazinone compounds is the inhibition of serine proteases, a class of enzymes implicated in numerous pathological conditions.

Human Neutrophil Elastase (HNE) in Inflammatory Diseases

Human Neutrophil Elastase (HNE) is a powerful serine protease released by neutrophils during an inflammatory response. While crucial for host defense, its excessive activity can lead to severe tissue damage, particularly in the lungs.

Benzoxazinones act as potent mechanism-based inhibitors of HNE. The interaction involves the acylation of the active site serine (Ser-195) residue within the enzyme.[7] This forms a covalent acyl-enzyme intermediate. The subsequent pathway depends on the specific substituents of the benzoxazinone, but it often leads to a stable, inactivated enzyme, effectively preventing it from degrading its natural substrate, elastin.[7] This "suicide inhibition" mechanism provides a durable and specific mode of action.

cluster_0 HNE Active Site cluster_1 Pathophysiological Cascade HNE HNE (Ser195-OH) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) HNE->AcylEnzyme Degradation Elastin Degradation HNE->Degradation Catalyzes Benzoxazinone Benzoxazinone Inhibitor Benzoxazinone->AcylEnzyme Acylates Ser195 Deacylation Slow/No Deacylation AcylEnzyme->Deacylation Partitioning Pathway AcylEnzyme->Degradation Blocks Inflammation Inflammatory Signal Neutrophil Neutrophil Activation Inflammation->Neutrophil HNERelease HNE Release Neutrophil->HNERelease HNERelease->HNE Elastin Elastin (ECM Protein) Elastin->Degradation Injury Tissue Injury (e.g., Lung) Degradation->Injury

Mechanism of HNE Inhibition by Benzoxazinones.

In conditions like acute respiratory distress syndrome (ARDS) or trauma-hemorrhagic shock, massive neutrophil infiltration into the lungs leads to high local concentrations of HNE. This results in the degradation of the lung's extracellular matrix, increased vascular permeability, and edema. Benzoxazinone derivatives that potently inhibit HNE have been shown to significantly reduce myeloperoxidase (MPO) activity—a marker of neutrophil accumulation—and lung edema in preclinical models of lung injury.[8] One study identified a novel benzoxazinone derivative, PD05, as a highly potent HNE inhibitor with a lower IC50 than the control drug sivelestat, highlighting its potential in treating lung injury.[9]

α-Chymotrypsin and Other Serine Proteases

Beyond HNE, benzoxazinones have demonstrated inhibitory activity against other serine proteases like α-chymotrypsin, which is associated with conditions like pancreatitis.[10] Structure-activity relationship (SAR) studies have revealed that substituents on the benzoxazinone core are critical for potency and selectivity. For instance, studies on a series of 2-phenyl substituted 4H-3,1-benzoxazin-4-ones showed that the presence and position of electron-donating or withdrawing groups on the phenyl ring significantly influenced inhibitory potential against α-chymotrypsin.[3] Some derivatives have also shown activity against cathepsin G.[11]

Data Summary: Serine Protease Inhibition

The following table summarizes the inhibitory potency of select benzoxazinone derivatives against key serine proteases.

Compound ID/SeriesTarget EnzymeKey FindingsIC50 / Ki ValuesReference
PD05 Human Neutrophil ElastaseMore potent than the standard inhibitor sivelestat.IC50 < sivelestat[9]
Compounds 1-18 α-ChymotrypsinGood to moderate inhibition; SAR established.IC50: 6.5 - 341.1 µM[3]
Compounds 11-15 Human Neutrophil ElastaseHighly selective and potent inhibitors of NE release.Not specified[8]

Targeting Neuronal Excitability: Ion Channels and Receptors

Benzoxazinone derivatives have emerged as modulators of ion channels and receptors, key components of neuronal signaling. This activity positions them as potential therapeutic agents for neurological and psychiatric disorders.

Kv7 (KCNQ) Potassium Channel Agonism

Kv7 (or KCNQ) channels are voltage-gated potassium channels that generate the "M-current," a crucial non-inactivating potassium current that stabilizes the neuronal membrane potential.[12] By allowing an outward flow of potassium ions, these channels raise the threshold for firing action potentials, thus acting as a "brake" on neuronal hyperexcitability.[12][13] Dysfunction in these channels is linked to epilepsy.[14]

Certain 1,4-benzoxazinone derivatives have been identified as selective potassium channel openers.[4] By positively modulating or "opening" Kv7 channels, these compounds enhance the M-current, which hyperpolarizes the neuron and reduces its firing rate. This mechanism is analogous to that of the anticonvulsant drug retigabine. The ability to dampen neuronal excitability makes these benzoxazinone derivatives promising candidates for the treatment of epilepsy and potentially other conditions characterized by neuronal hyperexcitability.[4][13]

Allosteric Modulation of AMPA Receptors

AMPA receptors (AMPARs) are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Positive allosteric modulators of AMPARs can enhance cognitive function. Benzoxazinone derivatives have been developed that act as potent positive allosteric modulators, optimizing the affinity of lead molecules for the AMPA receptor.[15] This line of research suggests potential applications in treating cognitive disorders.

Multifaceted Approaches in Oncology

The chemical diversity of benzoxazinones has led to the discovery of derivatives that combat cancer through various mechanisms, from direct interaction with genetic material to the modulation of key signaling pathways.

Direct DNA/Enzyme Interaction

The c-Myc oncogene is overexpressed in many human cancers. Its promoter region contains a sequence capable of forming a G-quadruplex (G4), a non-canonical DNA secondary structure. Stabilization of this G4 structure can suppress c-Myc transcription. Certain benzoxazinone derivatives have been shown to induce and stabilize the G-quadruplex in the c-Myc promoter, leading to the downregulation of c-Myc mRNA expression and inhibition of cancer cell proliferation and migration.[16]

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them validated targets for cancer therapy.[17] Benzoxazine derivatives have been identified as human topoisomerase I inhibitors, acting as "poisons" that stabilize the covalent enzyme-DNA complex.[17] This leads to DNA strand breaks and ultimately triggers cell death. One derivative, BONC-013, was found to be significantly more potent than the clinical drug camptothecin.[17] Other studies have shown that benzoxazinone derivatives can downregulate the expression of topoisomerase II.[18]

Modulation of Apoptotic and Cell Cycle Pathways

Many benzoxazinone compounds exert their anticancer effects by inducing apoptosis (programmed cell death). Studies have shown that effective derivatives can significantly increase the expression of the tumor suppressor protein p53 and key executioner enzymes like caspase-3 and caspase-7.[18][19] Additionally, some compounds can arrest the cell cycle by reducing the expression of critical regulators like cyclin-dependent kinase 1 (cdk1).[18] The ability of these compounds to induce DNA damage is a crucial factor in activating these apoptotic and cell cycle arrest pathways.[19]

Inhibition of Tyrosine Kinases

Novel 1,4-benzoxazin-3-one derivatives have been synthesized with inhibitory activity against tyrosine kinases such as KDR and ABL, which are implicated in cancer progression and chronic diseases.[4]

Emerging Therapeutic Arenas

Anti-inflammatory Mechanisms beyond Protease Inhibition

Beyond HNE inhibition, benzoxazinones exhibit broader anti-inflammatory effects. Certain derivatives can suppress the production of nitric oxide (NO) and reduce the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[20] This activity is mediated, at least in part, by lowering the expression of upstream enzymes iNOS and COX-2.[20] Some evidence also points to modulation of the Keap1-Nrf2 antioxidant pathway.[20]

Antimicrobial Activity via DNA Gyrase Inhibition

Benzoxazine derivatives have shown promise as antimicrobial agents.[1] Molecular docking studies suggest that their mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a validated antibacterial target.[1] This inhibition disrupts bacterial DNA processes, leading to bactericidal effects against strains like E. coli.[1]

Experimental Workflows for Target Identification and Validation

Workflow for Identifying Enzyme Inhibitors

The identification of benzoxazinones as enzyme inhibitors typically follows a multi-stage process, starting with a high-throughput screen and culminating in detailed mechanistic studies.

Lib Benzoxazinone Compound Library HTS Primary Screen (High-Throughput Assay) Lib->HTS HitID Hit Identification (% Inhibition > Threshold) HTS->HitID DoseResp Dose-Response Assay (IC50 Determination) HitID->DoseResp SAR SAR & Lead Optimization DoseResp->SAR Kinetics Enzyme Kinetics Study (Mechanism of Inhibition) DoseResp->Kinetics SAR->DoseResp Iterative Refinement Validation Cell-Based/In Vivo Model Validation Kinetics->Validation

Workflow for Enzyme Inhibitor Identification.
Detailed Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
  • Principle: This assay measures the ability of a test compound to inhibit the cleavage of a specific chromogenic or fluorogenic substrate by purified HNE. The rate of product formation is monitored spectrophotometrically or fluorometrically.

  • Materials:

    • Purified Human Neutrophil Elastase (commercial source)

    • HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

    • Test Compounds (Benzoxazinones) dissolved in DMSO

    • Positive Control Inhibitor (e.g., Sivelestat)

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration is 1 mM.

    • In a 96-well plate, add 2 µL of the diluted compounds to the appropriate wells. For control wells (100% enzyme activity and blank), add 2 µL of DMSO.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of HNE solution (pre-diluted in Assay Buffer to a final concentration of ~25 nM) to all wells except the blank wells. Mix gently and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

      • Rationale: This pre-incubation is critical for mechanism-based inhibitors like benzoxazinones to allow for the acylation reaction to occur before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the HNE substrate (pre-dissolved in DMSO and diluted in Assay Buffer to a final concentration of ~100 µM).

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Validating Anticancer Activity

cluster_MoA Mechanism of Action Hit Hit Compound from Primary Screen Viability Cell Viability Assay (e.g., MTT, SRB) Determine GI50 Hit->Viability CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) CellLines->Viability Selectivity Test on Normal Cell Line (e.g., WI-38 Fibroblasts) Calculate Selectivity Index Viability->Selectivity MoA Mechanism of Action Studies Viability->MoA Apoptosis Apoptosis Assays (Caspase Glo, Annexin V) CellCycle Cell Cycle Analysis (Flow Cytometry) Target Target Engagement Assays (e.g., EMSA, RT-PCR for c-Myc)

Workflow for Anticancer Activity Validation.
Detailed Protocol: Cell Viability (MTT) Assay for Antiproliferative Activity
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., WI-38).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test Compounds (Benzoxazinones) dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS, sterile filtered).

    • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

      • Rationale: This allows cells to adhere and enter a logarithmic growth phase before drug treatment.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

      • Rationale: This incubation time is typically sufficient for visible formazan crystals to form in viable cells.

    • Carefully remove the medium and add 100 µL of Solubilization Buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration causing 50% inhibition of cell growth).

Conclusion and Future Perspectives

The benzoxazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of modulators of a wide range of therapeutic targets. From the well-established role as serine protease inhibitors to emerging applications in oncology and neurology, their versatility is evident. The future of benzoxazinone-based drug discovery will likely focus on enhancing selectivity for specific targets to minimize off-target effects. For example, designing inhibitors specific to HNE over other proteases, or modulators selective for certain Kv7 channel subtypes, will be critical for clinical success. The use of computational methods, such as molecular docking and structure-based design, will continue to be invaluable in rationally designing the next generation of benzoxazinone therapeutics with improved potency, selectivity, and drug-like properties.[1][21]

References

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  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. (2017).
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  • Benzoxazinones as potent positive allosteric AMPA receptor modul
  • synthesis-structure-activity-relationships-studies-of-benzoxazinone-derivatives-as-chymotrypsin-inhibitors. (2017). Bohrium.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press.
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  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[16][21]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). PMC.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). PubMed.
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Foundational

A Senior Application Scientist's Guide to the 2H-benzo[b]oxazin-3(4H)-one Scaffold: Synthesis, Reactivity, and Therapeutic Landscape

A Senior Application Scientist's Guide to the 2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold: Synthesis, Reactivity, and Therapeutic Landscape Authored for Researchers, Scientists, and Drug Development Professionals Abstract...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the 2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold: Synthesis, Reactivity, and Therapeutic Landscape

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide synthesizes the current literature, offering an in-depth review of the principal synthetic methodologies, key functionalization strategies, and the diverse therapeutic applications of its derivatives. We will explore its role in the development of anticancer, antimicrobial, and anti-inflammatory agents, grounding the discussion in mechanistic insights and structure-activity relationships (SAR). This document is designed to serve as a comprehensive resource, bridging fundamental chemistry with practical applications in drug discovery.

The Benzoxazinone Core: A Privileged Scaffold in Medicinal Chemistry

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, a fusion of a benzene ring and an oxazine ring, is a cornerstone in the design of bioactive molecules. Its structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal pharmacophore for engaging with a variety of enzymatic and receptor targets. Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA, are involved in the chemical defense mechanisms of plants, showcasing their inherent biological relevance.[3][4] Synthetic derivatives have expanded upon this natural precedent, leading to compounds with potent and selective activities, validating the scaffold's "privileged" status in drug discovery.[3][5]

Foundational Synthetic Strategies

The accessibility of the benzoxazinone core is crucial for its widespread use in drug discovery programs. Several reliable synthetic routes have been established, typically starting from readily available 2-aminophenol derivatives. Understanding the causality behind these methods allows for rational planning and optimization.

Classical Synthesis: Cyclization of 2-Aminophenols

The most prevalent and straightforward approach involves the reaction of a 2-aminophenol with a reagent containing a two-carbon electrophilic unit, such as chloroacetyl chloride or chloroacetic acid.[6] This method proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis, where the phenolic oxygen displaces the chloride to form the oxazine ring.

The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competing reactions with the electrophile, while a polar aprotic solvent facilitates the SN2 cyclization step. This method's robustness and tolerance for a wide range of substituents on the 2-aminophenol ring make it a workhorse for generating diverse compound libraries.

G cluster_0 Classical Synthesis Pathway 2-Aminophenol 2-Aminophenol Intermediate N-Chloroacetyl Intermediate 2-Aminophenol->Intermediate N-Acylation Chloroacetyl_Chloride Cl-CO-CH2-Cl Chloroacetyl_Chloride->Intermediate Benzoxazinone 2H-benzo[b][1,4]oxazin- 3(4H)-one Intermediate->Benzoxazinone Intramolecular Cyclization (Base)

Caption: General workflow for the classical synthesis of the benzoxazinone core.

Modern Synthetic Approaches

More advanced methods have been developed to improve efficiency and access novel derivatives. These include:

  • Transition-Metal Catalyzed Reactions: Copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids provides a one-pot synthesis of 2-substituted benzoxazinones under mild conditions.[7]

  • Rearrangement Reactions: Tin-catalyzed Criegee-type rearrangements of peroxyoxindoles have been shown to afford substituted 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, offering an alternative pathway to the core structure.

  • Multi-component Reactions: One-pot syntheses involving substituted aldehydes, urea, and phenols catalyzed by copper nanoparticles have been reported for generating derivatives like 4-phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one.[4]

These modern techniques often provide advantages in terms of atom economy, step efficiency, and the ability to introduce complexity early in the synthetic sequence.

Pharmacological Landscape: A Scaffold of Diverse Activity

The true value of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is realized in its broad and potent biological activities. Derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents, among other applications.[2][3][5]

Anticancer Activity

The benzoxazinone core is a prominent feature in many potent anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action:

  • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently overactivated in many cancers, making it a prime therapeutic target.[8] Several benzoxazinone derivatives have been developed as potent dual PI3K/mTOR inhibitors.[9] For instance, compound 8d-1 , a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[9][10] This potent activity is achieved by designing the molecule to fit into the ATP-binding pocket of these kinases.

  • Induction of Apoptosis and DNA Damage: Many benzoxazinone derivatives, particularly those linked to a 1,2,3-triazole moiety, exert their anticancer effects by inducing apoptosis (programmed cell death).[11] These compounds have been shown to elevate levels of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.[10][11] Western blot analyses have confirmed the upregulation of key proteins involved in DNA damage and autophagy in response to treatment with these compounds.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Benzoxazinone Derivative (e.g., 8d-1) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone derivatives.

Structure-Activity Relationship (SAR) Insights: The introduction of various substituents allows for the fine-tuning of anticancer activity.

  • Linking the benzoxazinone scaffold to a 1,2,3-triazole ring has proven to be a particularly effective strategy for enhancing potency against cancer cell lines like A549 (lung cancer).[11][12][13]

  • Substitution at the N-4 position of the oxazine ring with bulky aryl groups, as seen in PI3K inhibitors, is critical for achieving high affinity for the kinase active site.[9]

Table 1: Anticancer Activity of Representative Benzoxazinone Derivatives

Compound Target/Cell Line IC50 / GI50 Reference
8d-1 PI3Kα 0.63 nM [9][10]
8d-1 HeLa (cervical) 1.35 µM [10]
8d-1 A549 (lung) 1.22 µM [10]
Compound 3c A549 (lung) 3.29 µM [12]
Compound 14b A549 (lung) 7.59 µM [11]
Compound 5b MCF-7 (breast) 17.08 µg/mL [12]

| Compound 5b | HeLa (cervical) | 15.38 µg/mL |[12] |

Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds for antibiotics are urgently needed. Benzoxazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][14][15]

Spectrum of Activity: Derivatives of 1,4-benzoxazin-3-one have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungi.[2][6][14] Quantitative structure-activity relationship (QSAR) studies have revealed that the structural requirements for activity differ between fungi, Gram-positive, and Gram-negative bacteria, suggesting multiple mechanisms of action or differences in cell wall penetration.[14]

SAR Insights:

  • The incorporation of a thiosemicarbazone moiety has been shown to yield potent antimicrobial agents.[15]

  • QSAR models indicate that molecular shape, volume, and hydrogen bonding properties are key determinants of antimicrobial potency.[14]

  • Certain derivatives, such as compound 4e from one study, have shown broad-spectrum potency across multiple bacterial strains.[6]

Anti-Inflammatory and Other Activities

Chronic inflammation is implicated in numerous diseases.[16] Benzoxazinone derivatives have been investigated as potential anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade like cyclooxygenases (COX).[16][17]

  • Neuroinflammation: Derivatives modified with a 1,2,3-triazole moiety have been shown to inhibit the production of nitric oxide (NO) in LPS-induced microglial cells, indicating potential for treating neurodegenerative diseases where inflammation is a key factor.[18]

  • Platelet Aggregation Inhibition: Certain 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and found to inhibit ADP-induced platelet aggregation, with IC50 values in the low micromolar range.[1]

  • Acetylcholinesterase (AChE) Inhibition: The related 2H-benzo[b][1][2]thiazin-3(4H)-one scaffold has been used to design potent AChE inhibitors, suggesting the broader benzoxazine framework is suitable for targeting neurological disorders like Alzheimer's disease.[19]

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol describes a reliable, self-validating method for the synthesis of the parent scaffold, which can be adapted for substituted analogs.

Objective: To synthesize 2H-benzo[b][1][2]oxazin-3(4H)-one from 2-aminophenol and chloroacetic acid.

Materials:

  • 2-Aminophenol

  • Chloroacetic acid

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-aminophenol (1 equivalent) and chloroacetic acid (1.1 equivalents).

    • Causality: Using a slight excess of chloroacetic acid ensures the complete consumption of the limiting reagent, 2-aminophenol.

  • Solvent Addition: Add toluene to the flask until the reactants are fully submerged (approx. 100-150 mL).

    • Causality: Toluene serves as the solvent and as an azeotropic agent to remove the water formed during the initial amide formation and subsequent cyclization, driving the reaction to completion according to Le Châtelier's principle.

  • Reflux: Heat the reaction mixture to reflux. Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the toluene upon cooling. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.

  • Aqueous Work-up (for remaining filtrate): If a significant amount of product remains in the filtrate, transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted chloroacetic acid) and then with brine.

    • Causality: The basic wash neutralizes and removes acidic starting materials and byproducts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield additional crude product.

  • Purification: Combine the crude product fractions and purify by recrystallization (e.g., from ethanol or an ethanol/water mixture) to obtain pure 2H-benzo[b][1][2]oxazin-3(4H)-one as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values (173-175 °C).

Conclusion and Future Directions

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of novel therapeutic agents. Its straightforward synthesis and amenability to chemical modification have enabled the exploration of a vast chemical space, leading to potent inhibitors of key targets in oncology, infectious diseases, and inflammatory conditions.

Future research will likely focus on several key areas:

  • Expanding Target Space: Exploring the scaffold's potential against new and emerging biological targets.

  • Improving Pharmacokinetics: Optimizing derivatives to enhance drug-like properties such as oral bioavailability, metabolic stability, and safety profiles.[9]

  • Novel Drug Conjugates: Utilizing the benzoxazinone core as a payload or targeting moiety in more complex therapeutic constructs like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

As our understanding of disease biology deepens, the rational design of new derivatives based on this privileged scaffold will continue to be a highly valuable strategy in the quest for next-generation medicines.

References

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 3982-3991.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Pharmacology.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Survey in Fisheries Sciences.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Research.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2020). SAR and QSAR in Environmental Research.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (2018).
  • antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. (2022). International Journal of Biology, Pharmacy and Allied Sciences.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). National Institutes of Health.

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2023). MDPI.
  • some benzoxazinones of physiological importance: a synthetic perspective. (2021).
  • Structures of synthesized 2H-1,4-benzoxazinone derivatives. (2025).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers Media S.A..
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (2018). Springer Professional.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Pharmacology.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). National Institutes of Health.

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). European Journal of Medicinal Chemistry, 178, 667-686.

  • 2H-1,4-Benzoxazin-3(4H)-one 99% 5466-88-6. Sigma-Aldrich.
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023).
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry.
  • Benzo[a]phenoxazines as Potential Anti-Inflamm

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Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one and its Congeners

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its Congeners Abstract The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a sign...

Author: BenchChem Technical Support Team. Date: January 2026

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its Congeners

Abstract

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its presence in naturally occurring compounds and the diverse pharmacological activities exhibited by its synthetic derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this privileged structure, with a specific focus on the promising derivative, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. We will delve into the key synthetic strategies, the causality behind experimental choices, and the mechanistic underpinnings of the prominent biological activities associated with this class of compounds, including their roles as anti-cancer and anti-platelet agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the landscape of 2H-benzo[b][1][2]oxazin-3(4H)-one chemistry and its therapeutic potential.

A Historical Perspective: From Natural Products to a Versatile Pharmacophore

The story of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is rooted in the study of natural products. Early investigations into the chemical defenses of plants, particularly in the Gramineae family (grasses), led to the isolation and characterization of compounds like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, DIMBOA. These compounds were identified as key players in the allelopathic and defensive mechanisms of plants, exhibiting insecticidal and antimicrobial properties.

The transition from a natural product curiosity to a "privileged scaffold" in medicinal chemistry occurred as synthetic chemists began to explore the structural and functional space of the benzoxazinone core. The inherent drug-like properties of this bicyclic system, including its rigid conformation and hydrogen bonding capabilities, made it an attractive starting point for the development of novel therapeutic agents. Over the past few decades, a vast library of derivatives has been synthesized and evaluated, revealing a broad spectrum of biological activities.[3] This journey has established the 2H-benzo[b][1][2]oxazin-3(4H)-one framework as a versatile and valuable pharmacophore in modern drug discovery.[2][4][5]

Synthetic Evolution: Crafting the Benzoxazinone Core

The construction of the 2H-benzo[b][1][2]oxazin-3(4H)-one ring system has been approached through various synthetic strategies, each with its own merits and applications. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the aromatic ring and at the 2-position of the oxazinone ring.

Classical Approaches: Cyclization Strategies

Early and still widely used methods for the synthesis of benzoxazinones often involve the cyclization of pre-functionalized acyclic precursors. A common and robust strategy is the intramolecular cyclization of N-acyl anthranilic acids. This approach allows for the introduction of diversity at the 2-position of the benzoxazinone ring through the variation of the acyl group.

Another foundational method involves the reaction of o-aminophenols with α-haloesters or related reagents. This strategy builds the oxazinone ring by forming the ether linkage and subsequent lactamization in a sequential or one-pot manner.

Modern Methodologies: Efficiency and Green Chemistry

More contemporary synthetic efforts have focused on improving the efficiency, atom economy, and environmental footprint of benzoxazinone synthesis. Microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate reaction times and improve yields in classical cyclization reactions.

A particularly elegant and "green" approach for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones involves a two-step process starting from 2-nitrophenols.[6] The first step is an O-alkylation with a methyl 2-bromoalkanoate, followed by a catalytic reductive cyclization of the resulting 2-nitro ester intermediate.[6] This method avoids harsh reagents and often proceeds with high yields.

The following diagram illustrates a general workflow for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones via the reductive cyclization of 2-nitrophenoxy esters, a strategy that can be adapted for the synthesis of the title compound, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, by starting with a suitably substituted 2-nitrophenol.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization 2-Nitrophenol 2-Nitrophenol Intermediate Methyl 2-(2-nitrophenoxy)alkanoate 2-Nitrophenol->Intermediate O-alkylation Methyl 2-bromoalkanoate Methyl 2-bromoalkanoate Methyl 2-bromoalkanoate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Final_Product 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Intermediate->Final_Product Reductive Cyclization Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Final_Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Final_Product

General workflow for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.

Biological Activities and Mechanisms of Action

The therapeutic potential of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. Two of the most extensively studied areas are their application as anti-cancer agents and as inhibitors of platelet aggregation.

Anti-Cancer Activity: Targeting Key Oncogenic Pathways

Numerous derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. The mechanisms underlying this activity are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression and apoptosis.

A significant breakthrough in understanding the anti-cancer potential of this scaffold was the discovery of derivatives that act as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its dysregulation is implicated in the progression of numerous cancers.[1] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting cancer cell death.

The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition can lead to an anti-tumor response.

CDK9_Pathway cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition by Benzoxazinone Derivative cluster_downstream Downstream Effects RNAPII RNA Polymerase II Phosphorylation Phosphorylation of Ser2 of RNAPII C-terminal domain RNAPII->Phosphorylation PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Anti_apoptotic Downregulation of anti-apoptotic proteins (e.g., Mcl-1) Elongation->Anti_apoptotic Leads to Benzoxazinone Benzoxazinone Derivative Inhibition Inhibition Benzoxazinone->Inhibition Inhibition->PTEFb Apoptosis Induction of Apoptosis Anti_apoptotic->Apoptosis Leads to

Mechanism of CDK9 inhibition by benzoxazinone derivatives.
Anti-Platelet Aggregation Activity

Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have emerged as potent inhibitors of platelet aggregation, a key process in thrombosis. The primary mechanism of action for many of these compounds is the antagonism of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Upon platelet activation, this receptor undergoes a conformational change that allows it to bind fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a thrombus. By blocking the binding of fibrinogen to the GPIIb/IIIa receptor, benzoxazinone derivatives can effectively prevent platelet aggregation.

The following diagram outlines the process of platelet aggregation and the inhibitory action of GPIIb/IIIa antagonists.

Platelet_Aggregation cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition by Benzoxazinone Derivative Agonist Agonist (e.g., ADP, Thrombin) Platelet Resting Platelet Agonist->Platelet Activated_Platelet Activated Platelet Platelet->Activated_Platelet Activation GPIIbIIIa GPIIb/IIIa Receptor (Active Conformation) Activated_Platelet->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Fibrinogen Fibrinogen Fibrinogen->Aggregation Bridge Benzoxazinone_Inhibitor Benzoxazinone Derivative Inhibition_Action Inhibition Benzoxazinone_Inhibitor->Inhibition_Action Inhibition_Action->GPIIbIIIa Blocks Fibrinogen Binding

Mechanism of platelet aggregation inhibition by GPIIb/IIIa antagonism.

Experimental Protocol: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

The following protocol is an adapted procedure for the synthesis of the title compound, based on the well-established two-step synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones from 2-nitrophenols.[6] This protocol is provided for informational purposes and should be carried out by qualified personnel in a properly equipped laboratory.

Step 1: Synthesis of Methyl 2-(2-methyl-6-nitrophenoxy)propanoate
  • Reactants and Reagents:

    • 2-Methyl-6-nitrophenol

    • Methyl 2-bromopropanoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure: a. To a solution of 2-methyl-6-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add methyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture. d. Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure methyl 2-(2-methyl-6-nitrophenoxy)propanoate.

Step 2: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
  • Reactants and Reagents:

    • Methyl 2-(2-methyl-6-nitrophenoxy)propanoate

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure: a. Dissolve methyl 2-(2-methyl-6-nitrophenoxy)propanoate (1.0 eq) in ethanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C to the solution. c. Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). d. Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring the uptake of hydrogen and the reaction progress by TLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. f. Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. g. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Structure-Activity Relationships (SAR) and Future Directions

Structure-activity relationship (SAR) studies on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have provided valuable insights for the design of more potent and selective compounds. Key observations include:

  • Substitution on the aromatic ring: The nature and position of substituents on the benzene ring can significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interaction with biological targets.

  • Substitution at the 2-position: The substituent at the 2-position of the oxazinone ring is crucial for activity and can be modified to optimize potency and selectivity.

  • N-substitution: Alkylation or acylation of the nitrogen atom at the 4-position can impact the pharmacokinetic and pharmacodynamic properties of the compounds.

The future of research on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is bright. The continued exploration of its chemical space through combinatorial chemistry and rational drug design will undoubtedly lead to the discovery of novel derivatives with enhanced therapeutic profiles. Further elucidation of the mechanisms of action for various biological activities will pave the way for their development as clinical candidates for a range of diseases.

Conclusion

The 2H-benzo[b][1][2]oxazin-3(4H)-one core has evolved from a naturally occurring defensive agent in plants to a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, including the promising 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, make it a focal point for ongoing drug discovery efforts. A thorough understanding of its history, synthesis, and mechanisms of action, as detailed in this guide, is essential for researchers aiming to harness the full therapeutic potential of this remarkable heterocyclic system.

References

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. [Link]

  • Kwiecień, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Molecules, 21(3), 329. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. Bentham Science. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

Application Note & Protocol: A Validated Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Introduction The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif present in numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Validated Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials.[2] Derivatives of this core structure are explored for a range of therapeutic applications, including as platelet aggregation inhibitors and positive inotropic agents. The introduction of an amino group at the 8-position of the aromatic ring, coupled with a methyl substituent at the stereogenic 2-position, yields 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, a molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound. The synthetic strategy is designed for robustness and scalability, proceeding through a stable nitro-intermediate, which is subsequently reduced to the desired primary amine. The causality behind each experimental choice is detailed, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis is a two-step process commencing with the commercially available starting material, 2-amino-3-nitrophenol. The first step involves the construction of the benzoxazinone ring system via acylation and subsequent intramolecular cyclization. The second and final step is the selective reduction of the aromatic nitro group to the corresponding amine.

Part 1: Synthesis of 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate 1)

This initial stage focuses on the formation of the core heterocyclic structure. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-3-nitrophenol attacks the electrophilic carbonyl of 2-chloropropionyl chloride. This is followed by an intramolecular Williamson ether synthesis-type reaction, where the phenoxide, formed in situ under basic conditions, displaces the chloride to form the six-membered oxazinone ring.

Reaction Scheme:

Reaction_Scheme_1 cluster_conditions Pyridine, THF 0 °C to RT reactant1 2-Amino-3-nitrophenol plus1 + reactant2 2-Chloropropionyl chloride intermediate 8-Nitro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one c1->intermediate

Figure 1: Synthesis of the nitro-intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
2-Amino-3-nitrophenolC₆H₆N₂O₃154.12603-85-0Sigma-AldrichPurity ≥98%
2-Chloropropionyl chlorideC₃H₄Cl₂O126.977623-09-8Sigma-AldrichPurity ≥98%, handle in fume hood
Pyridine (anhydrous)C₅H₅N79.10110-86-1Sigma-AldrichAnhydrous, <0.005% water
Tetrahydrofuran (THF, anhydrous)C₄H₈O72.11109-99-9Sigma-AldrichAnhydrous, stabilized with BHT
Hydrochloric Acid (HCl)HCl36.467647-01-0Fisher Scientific1 M aqueous solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6VWRGranular, for drying
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-nitrophenol (5.0 g, 32.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling and Base Addition: Cool the resulting reddish-brown solution to 0 °C using an ice-water bath. To this solution, add anhydrous pyridine (3.9 mL, 48.6 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the acylation and facilitates the subsequent cyclization.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 2-chloropropionyl chloride (3.4 mL, 35.7 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes. The addition is exothermic; maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to afford 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a yellow solid. The existence of analogous nitro-substituted benzoxazinones is well-documented.[3]

Part 2: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Final Product)

The final step involves the reduction of the nitro group of Intermediate 1 to the target primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which preserve the integrity of the benzoxazinone ring.[4][5]

Reaction Scheme:

Reaction_Scheme_2 cluster_conditions H₂ (1 atm), 10% Pd/C Ethanol, RT reactant1 8-Nitro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one product 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one c1->product

Figure 2: Reduction of the nitro-intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate 1 )C₉H₈N₂O₄208.17N/ASynthesized above---
Palladium on Carbon (10% Pd/C)Pd/C---7440-05-3Sigma-AldrichDegussa type, handle carefully (pyrophoric)
Ethanol (EtOH)C₂H₅OH46.0764-17-5VWR200 proof, absolute
Celite®------61790-53-2Sigma-AldrichFor filtration
Hydrogen Gas (H₂)H₂2.021333-74-0AirgasHigh purity, use with appropriate regulator
Detailed Experimental Protocol
  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add the synthesized 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (4.0 g, 19.2 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.40 g, 10 wt%) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (1-3 atm) or maintain a hydrogen atmosphere with a balloon and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product will be more polar than the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up and Filtration:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or ethyl acetate/hexanes to yield 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a stable solid.

Workflow Visualization

G start Start: 2-Amino-3-nitrophenol step1 Dissolve in Anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add Anhydrous Pyridine step2->step3 step4 Add 2-Chloropropionyl Chloride (dropwise at 0 °C) step3->step4 step5 Stir at Room Temperature (12-16h) step4->step5 step6 Aqueous Work-up & Extraction (EtOAc) step5->step6 step7 Purify by Recrystallization/Chromatography step6->step7 intermediate Intermediate: 8-Nitro-2-methyl-2H- benzo[b]oxazin-3(4H)-one step7->intermediate step8 Dissolve Intermediate in Ethanol intermediate->step8 step9 Add 10% Pd/C Catalyst step8->step9 step10 Hydrogenate (H₂ atmosphere, RT) step9->step10 step11 Filter through Celite® step10->step11 step12 Concentrate and Purify step11->step12 final_product Final Product: 8-Amino-2-methyl-2H- benzo[b]oxazin-3(4H)-one step12->final_product

Figure 3: Overall experimental workflow.

Characterization

The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, NO₂).

  • Melting Point: To assess the purity of the crystalline solids.

References

  • Exploring the Synthesis and Properties of 2-Amino-3-nitrophenol. (URL not available)
  • Li, Q., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-6. [Link]

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  • Gholap, A. R., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 550-555. [Link]

Sources

Application

Application Note: Utilizing 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one in Advanced High-Throughput Screening for Modulators of Cellular Signaling Pathways

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] The success of any HTS campaign hinges on the development of robust, sensit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] The success of any HTS campaign hinges on the development of robust, sensitive, and reliable assays.[2][3] This document provides a detailed guide for the application of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one, a novel benzoxazinone derivative, as a potential substrate analog in bioluminescence-based high-throughput screening. Its structural similarity to aminoluciferins suggests its utility in luciferase reporter gene assays, offering a powerful tool for identifying modulators of specific cellular pathways.[4][5] We present a comprehensive set of protocols, from primary screening and hit confirmation to orthogonal validation, designed to ensure scientific rigor and minimize the identification of false positives.[6][7]

Introduction: The Rationale for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one in HTS

The benzoxazinone scaffold is present in a variety of pharmacologically active compounds.[8][9] The specific compound, 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one, shares structural motifs with aminoluciferins, which are known to be effective substrates for firefly luciferase, often producing red-shifted bioluminescence that is advantageous for in vivo imaging and screening due to reduced light scattering and absorption by tissues.[5][10] This structural analogy forms the basis for its proposed use as a pro-luminescent substrate in reporter gene assays.

In a typical reporter gene assay, a luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway.[11] When the pathway is activated, luciferase is expressed. The addition of a luciferin substrate results in a light-producing reaction catalyzed by the luciferase enzyme.[12] Modulators of the pathway can therefore be identified by changes in the intensity of the bioluminescent signal. The sensitivity and dynamic range of luciferase assays make them highly suitable for HTS.[13]

This application note will detail the workflow for using 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one in a hypothetical HTS campaign to discover inhibitors of the "SignalTrans" pathway, a fictional but representative cellular signaling cascade.

Assay Development and Workflow Overview

A successful HTS campaign requires a multi-step approach to identify and validate true hits while eliminating artifacts.[14][15] Our proposed workflow is designed to be a self-validating system, incorporating critical counter-screens and orthogonal assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triaging cluster_2 Hit Validation Primary_Screen Primary HTS with 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one (Single Concentration) Dose_Response Dose-Response Analysis of Primary Hits Primary_Screen->Dose_Response Primary Hits Counter_Screen Luciferase Inhibition Counter-Screen Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., qPCR for Target Gene) Counter_Screen->Orthogonal_Assay Validated Pathway Inhibitors (Non-Luciferase Inhibitors) Biophysical_Assay Target Engagement Assay (e.g., CETSA or SPR) Orthogonal_Assay->Biophysical_Assay Functionally Active Hits Lead_Optimization Lead_Optimization Biophysical_Assay->Lead_Optimization Validated Leads Counter_Screen_Logic Start Confirmed Hit from Primary Screen Assay Biochemical Assay: Recombinant Luciferase + Substrate + ATP + Hit Compound Start->Assay Decision Luminescence Inhibited? Assay->Decision False_Positive False Positive (Luciferase Inhibitor) Decision->False_Positive Yes True_Hit Potential True Hit (Pathway Modulator) Decision->True_Hit No

Figure 2: Logic diagram for the luciferase inhibition counter-screen.

1. Assay Preparation:

  • In a 384-well plate, add 10 µL of recombinant firefly luciferase (at a concentration determined during assay development) to each well.
  • Add 200 nL of the hit compounds in a dose-response format (e.g., 8-point, 3-fold serial dilutions starting from 50 µM). Include a known luciferase inhibitor as a positive control.
  • Incubate for 15 minutes at room temperature.

2. Reaction Initiation and Detection:

  • Prepare the detection reagent as in Protocol 1.
  • Add 10 µL of the detection reagent to initiate the reaction.
  • Immediately measure the luminescence.

3. Data Analysis:

  • Calculate the IC50 values for each compound against luciferase.
  • Compounds showing significant inhibition of the recombinant luciferase (e.g., IC50 < 30 µM) are flagged as false positives and deprioritized. [6]
Protocol 3: Dose-Response Analysis

Primary hits that pass the counter-screen are further characterized to determine their potency (IC50) on the SignalTrans pathway.

1. Protocol:

  • Follow the same procedure as the Primary Screening (Protocol 1).
  • Instead of a single concentration, add the hit compounds in an 8-point, 3-fold serial dilution format.

2. Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Protocol 4: Orthogonal Assay - qPCR for Target Gene Expression

To confirm that the observed activity is due to modulation of the SignalTrans pathway and not an artifact of the reporter system, an orthogonal assay with a different readout is essential. [7][15]Here, we measure the mRNA levels of a known downstream target gene of the SignalTrans pathway.

1. Cell Treatment:

  • Plate and treat cells with the confirmed hit compounds at their IC50 and 3x IC50 concentrations, as described in Protocol 1.

2. RNA Extraction and cDNA Synthesis:

  • After the 6-hour stimulation period, lyse the cells and extract total RNA using a suitable kit.
  • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

3. Quantitative PCR (qPCR):

  • Perform qPCR using primers specific for the SignalTrans target gene and a housekeeping gene (e.g., GAPDH) for normalization.
  • Analyze the data using the ΔΔCt method to determine the relative change in gene expression.

4. Validation:

  • A true hit should demonstrate a dose-dependent decrease in the expression of the target gene, correlating with the results from the luciferase assay.

Data Interpretation and Hit Prioritization

The combination of these protocols provides a robust dataset for hit prioritization. [16][17]

Parameter Primary Screen Dose-Response Counter-Screen Orthogonal Assay Ideal Hit Profile
Activity >50% Inhibition IC50 < 10 µM IC50 > 30 µM Dose-dependent decrease in target gene mRNA Potent pathway inhibition with no direct enzyme interference and confirmed downstream effects.

| Readout | Luminescence | Luminescence | Luminescence | qPCR | Consistent activity across different detection modalities. |

Table 1: Hit Characterization and Triage Criteria.

Conclusion

8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one presents a promising chemical scaffold for the development of novel substrates for luciferase-based HTS assays. The detailed protocols within this application note provide a rigorous, multi-step framework for its use in identifying and validating modulators of a target cellular pathway. By systematically employing primary screens, dose-response analyses, crucial counter-screens for enzyme inhibition, and orthogonal validation methods, researchers can significantly increase the confidence in their selected hits, paving the way for successful lead optimization campaigns.

References

  • National Center for Biotechnology Information. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. Available from: [Link]

  • Michigan State University. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • Jo, A., et al. (2016). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. RSC Publishing. Available from: [Link]

  • Bevilaqua, V. R., et al. (2014). Bioluminescence of beetle luciferases with 6'-amino-D-luciferin analogues reveals excited keto-oxyluciferin as the emitter and phenolate/luciferin binding site interactions modulate bioluminescence colors. PubMed. Available from: [Link]

  • Astles, P. C., et al. (2016). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. PubMed Central. Available from: [Link]

  • Wilson, D. L., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available from: [Link]

  • Sittampalam, G. S., et al. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • Scott, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • Schorpp, K., et al. (2016). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online. Available from: [Link]

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PubMed Central. Available from: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available from: [Link]

  • Lee, J., et al. (2024). Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. Available from: [Link]

  • Klančič, T., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Available from: [Link]

  • Multispan, Inc. Luciferase Assays. Available from: [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PubMed Central. Available from: [Link]

  • Mofford, D. M., et al. (2014). Aminoluciferins Extend Firefly Luciferase Bioluminescence into the Near-Infrared and Can Be Preferred Substrates over d-Luciferin. Journal of the American Chemical Society. Available from: [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. Available from: [Link]

  • Dunuweera, A. N., et al. (2024). A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications. PubMed Central. Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Li, Y., et al. (2017). cybLuc: An Effective Aminoluciferin Derivative for Deep Bioluminescence Imaging. Analytical Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • Wikipedia. Firefly luciferase. Available from: [Link]

  • Axsyn. 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl-. Available from: [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[][19]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PubMed Central. Available from: [Link]

  • Lobera, M., et al. (2012). Bioluminescent method for assaying multiple semicarbazide-sensitive amine oxidase (SSAO) family members in both 96- and 384-well formats. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Available from: [Link]

  • Osorio, M., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed Central. Available from: [Link]

  • Kim, D. H., et al. (2024). Bioluminescent Systems for Theranostic Applications. MDPI. Available from: [Link]

  • Leas, D. A., et al. (2017). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines. ACS Figshare. Available from: [Link]

  • Dias, S. S. F., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. MDPI. Available from: [Link]

  • Kather, M., et al. (2009). Use of 5-hydroxy-4H-benzoo[][19]xazin-3-ones as beta2-adrenoceptor Agonists. PubMed. Available from: [Link]

  • Belardinelli, J. M., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Quantification of Benzoxazinones

Introduction: The Analytical Imperative for Benzoxazinones Benzoxazinones represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them significant scaffolds in drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzoxazinones

Benzoxazinones represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them significant scaffolds in drug discovery and development.[1] From non-nucleoside reverse transcriptase inhibitors like Efavirenz to novel neuroprotective and anticancer agents, the therapeutic potential of this chemical family is vast.[2] Accurate and precise quantification of these molecules in various matrices—ranging from active pharmaceutical ingredients (APIs) and formulated drug products to complex biological fluids like plasma and urine—is the cornerstone of preclinical and clinical development. It underpins pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology assessments, manufacturing quality control, and stability testing.

This comprehensive guide provides detailed, field-proven protocols for the quantification of benzoxazinones using state-of-the-art analytical techniques. As your Senior Application Scientist, I will not only delineate the step-by-step procedures but also elucidate the scientific rationale behind critical experimental choices, ensuring these methods are not just followed, but understood. This document is structured to empower researchers, scientists, and drug development professionals to implement robust, reliable, and validated analytical methods.

Pillar 1: The Chromatographic Workhorses - LC-MS/MS and HPLC-UV

Liquid chromatography is the premier technique for the analysis of benzoxazinones due to their favorable polarity and molecular weight. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and accessible method for routine analysis, such as API purity and content uniformity in drug products. For bioanalysis, where sensitivity and selectivity are paramount, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[3][4]

The Causality of Column Selection

The choice of the stationary phase is critical for achieving optimal separation. For reversed-phase chromatography of benzoxazinones, a C18 column is the recommended starting point as it provides excellent retention for moderately polar to non-polar compounds.[5] However, more specialized phases like a dodecyl (C12) TMS end-capped column have demonstrated enhanced resolution, improved peak shape, and greater stability for certain benzoxazinone derivatives, particularly in complex plant extracts.[6] The rationale for this improvement lies in the unique surface chemistry that can mitigate secondary interactions with residual silanols, a common issue with polar analytes.

Protocol 1: High-Sensitivity Quantification of Benzoxazinone Drugs in Human Plasma via LC-MS/MS

This protocol is designed for the quantification of a benzoxazinone-based drug candidate in human plasma, a critical assay for pharmacokinetic studies. It is adapted from validated methods for structurally similar small molecules and emphasizes efficiency and robustness.[7][8]

Rationale for Sample Preparation: Protein Precipitation

For high-throughput bioanalysis, protein precipitation (PPT) is often the method of choice.[9][10] It is a simple, fast, and cost-effective technique that efficiently removes the bulk of proteins from the plasma matrix, which would otherwise foul the analytical column and cause significant ion suppression in the mass spectrometer.[9][11] While Liquid-Liquid Extraction (LLE) can yield a cleaner extract and reduce matrix effects, it is more labor-intensive and difficult to automate.[12] For this protocol, we select acetonitrile as the precipitation solvent due to its proven efficacy in denaturing a broad range of plasma proteins and providing high analyte recovery.[11][13]

Materials and Reagents
  • Benzoxazinone Analytical Standard and Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

  • Refrigerated microcentrifuge

  • LC-MS/MS System (e.g., Triple Quadrupole)

  • Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

Step-by-Step Experimental Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of the benzoxazinone analyte and the Internal Standard (IS) in methanol.

    • Perform serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

    • Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation: Protein Precipitation:

    • Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into 1.5 mL microcentrifuge tubes.

    • Add 300 µL of the working IS solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein crashing.[9]

    • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to an HPLC vial or a 96-well plate for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

      • Gradient Program:

        • 0-0.5 min: 5% B

        • 0.5-2.5 min: Linear ramp to 95% B

        • 2.5-3.5 min: Hold at 95% B

        • 3.5-3.6 min: Return to 5% B

        • 3.6-5.0 min: Re-equilibrate at 5% B

    • MS/MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Ion Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Determine the precursor ion ([M+H]+) and the most stable, abundant product ions for both the analyte and the IS by direct infusion. Monitor at least two transitions per compound (one for quantification, one for qualification).

Data Analysis and Validation
  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

  • Quantify unknown samples by interpolating their peak area ratios from the regression line.

  • Validate the method according to ICH M10 guidelines for bioanalytical method validation, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14][15]

Pillar 2: Analysis of Volatile Benzoxazinones - GC-MS

For certain benzoxazinone analogues that are either inherently volatile or can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative analytical approach with high chromatographic resolution.

The Causality of Derivatization

Most benzoxazinones, especially those containing polar functional groups like hydroxyl (-OH) or amine (-NH), are not sufficiently volatile for direct GC analysis.[16] Derivatization is a chemical modification process that masks these polar groups, thereby increasing the compound's volatility and thermal stability.[17][18] The most common approach is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group.[19] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. For compounds with keto groups, a two-step process involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives from tautomers.[3][20]

Protocol 2: GC-MS Quantification of Benzoxazinones Following Silylation

This protocol provides a general framework for the analysis of benzoxazinones amenable to derivatization.

Materials and Reagents
  • Benzoxazinone Analytical Standard

  • Pyridine (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS System with a suitable capillary column

Step-by-Step Experimental Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh or pipette a known amount of the benzoxazinone standard or extracted sample residue into a reaction vial. Ensure the sample is completely dry, as moisture will quench the silylation reagent.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion. The optimal time and temperature may need to be determined empirically.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

      • Injector Temperature: 250°C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes

        • Ramp: 15°C/min to 280°C

        • Hold at 280°C for 10 minutes

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition Mode: Scan (e.g., m/z 50-550) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic fragment ions.

Pillar 3: Ensuring Method Reliability - Stability-Indicating Assays

A critical requirement for pharmaceutical analysis is the development of stability-indicating methods (SIMs) . A SIM is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[21] It must be able to separate the intact drug from its degradation products, process impurities, and excipients.[5][22]

The Causality of Forced Degradation

To develop a SIM, forced degradation (or stress testing) is performed.[1][23] The drug substance is intentionally exposed to harsh conditions—such as acid, base, oxidation, heat, and light—to generate potential degradation products.[5][6] The goal is to achieve a target degradation of 5-20%.[6] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may fail to produce key degradants.[21] The resulting stressed samples are then used to challenge the specificity of the analytical method.[23]

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the workflow for conducting forced degradation studies and developing a corresponding HPLC method.

Step-by-Step Experimental Protocol
  • Forced Degradation Studies:

    • Prepare solutions of the benzoxazinone drug substance (e.g., at 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution and solid to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

    • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) and neutralize the acid/base-stressed samples before analysis.

  • HPLC Method Development and Optimization:

    • Start with a generic reversed-phase gradient method (e.g., using a C18 column and a water/acetonitrile mobile phase with an acidic modifier like formic or phosphoric acid).

    • Inject the stressed samples and evaluate the chromatograms. The primary goal is to achieve baseline separation between the main analyte peak and all degradation product peaks.[24]

    • Optimization: Systematically adjust parameters such as the mobile phase gradient profile, pH, column temperature, and stationary phase to improve the resolution between closely eluting peaks.[2][25]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. This confirms that no degradation products are co-eluting with the main peak.[22]

  • Method Validation:

    • Once the optimal chromatographic conditions are established, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, LOD, and LOQ.[26]

Data Presentation: Summary of Validation Parameters

The following tables summarize typical validation results for the quantification of benzoxazinone-type compounds using the described methodologies.

Table 1: Typical LC-MS/MS Method Validation Parameters in Human Plasma

ParameterTypical Acceptance CriteriaExample Result
Linearity Range r² ≥ 0.990.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Precision ≤20%, Accuracy 80-120%0.5 ng/mL[15]
Intra-day Precision (%RSD) ≤15% (except LLOQ ≤20%)1.6% - 9.7%[15]
Inter-day Precision (%RSD) ≤15% (except LLOQ ≤20%)7.3% - 12.9%[15]
Accuracy (%RE) ±15% (except LLOQ ±20%)-10.3% to 5.0%[15]
Recovery Consistent and reproducible104.0% - 113.2%[15]
Matrix Effect CV ≤15%95.2% - 100.3%[15]

Table 2: Typical GC-MS and HPLC-UV Method Validation Parameters

ParameterMethodTypical Acceptance CriteriaExample Result
Linearity Range HPLC-UVr² ≥ 0.9985 - 50 µg/mL[27]
Limit of Detection (LOD) HPLC-UVS/N ≥ 30.23 µg/mL[27]
Limit of Quantification (LOQ) HPLC-UVS/N ≥ 100.76 µg/mL[27]
LOD (from plant matrix) LC-ESI-MS-1 - 27 µg/g[27][28]
Recovery (from plant matrix) LC-ESI-MS70-120%66% - 110%[27][28]
Precision (%RSD) HPLC-UV≤2%< 2.0%

Visualizations: Workflows and Logical Relationships

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (100 µL) IS Add Internal Standard in Acetonitrile (300 µL) P->IS V Vortex (1 min) IS->V C Centrifuge (14,000 x g, 10 min, 4°C) V->C S Transfer Supernatant C->S Inj Inject (5 µL) S->Inj Col C18 Column Separation Inj->Col MS ESI-MS/MS Detection (MRM) Col->MS Integ Peak Integration MS->Integ Ratio Calculate Area Ratio (Analyte/IS) Integ->Ratio Cal Quantify vs. Calibration Curve Ratio->Cal Result Final Concentration Cal->Result

Caption: LC-MS/MS bioanalytical workflow from plasma sample to final concentration.

Stability_Workflow cluster_stress Forced Degradation DS Drug Substance Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Ox Oxidation (H₂O₂) DS->Ox Heat Thermal Stress DS->Heat Light Photolytic Stress DS->Light Dev Develop HPLC Method (e.g., RP-HPLC-PDA) Acid->Dev Base->Dev Ox->Dev Heat->Dev Light->Dev Opt Optimize Separation of Drug and Degradants Dev->Opt Val Validate Method (ICH Q2) Opt->Val Pass Method is Stability-Indicating Val->Pass Pass Fail Re-optimize Method Val->Fail Fail Fail->Opt

Caption: Workflow for developing a stability-indicating analytical method.

References

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Application

Application Notes and Protocols for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one: A Novel Fluorescent Probe for Bioimaging

Introduction: Unveiling the Potential of a New Benzoxazinone Fluorophore The field of bioimaging continuously seeks novel fluorescent probes with superior photophysical properties, enhanced biocompatibility, and unique t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a New Benzoxazinone Fluorophore

The field of bioimaging continuously seeks novel fluorescent probes with superior photophysical properties, enhanced biocompatibility, and unique targeting capabilities. Within the diverse landscape of fluorescent scaffolds, benzoxazinone derivatives are emerging as a promising class of compounds. This document provides detailed application notes and protocols for the characterization and utilization of a novel benzoxazinone derivative, 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, as a fluorescent probe for cellular imaging.

The core structure of this probe, featuring an 8-amino group, is anticipated to be a key determinant of its fluorescent properties, potentially leading to environmentally sensitive emission profiles. This characteristic, known as solvatochromism, could allow the probe to report on the polarity of its microenvironment within the cell. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously characterize this new probe and subsequently apply it in live-cell imaging experiments. As specific photophysical and cytotoxic data for this particular compound are not yet widely established, this guide serves as a comprehensive framework for its initial evaluation and application.

Part 1: Foundational Characterization of the Probe

Before deploying any new fluorescent probe in complex biological experiments, a thorough characterization of its fundamental photophysical and biological properties is paramount. This section provides protocols to determine the spectral characteristics, brightness, photostability, and cellular compatibility of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Photophysical Properties: Understanding the Probe's Signature

The interaction of a fluorophore with light is its defining feature. The following protocols will enable the user to determine the key photophysical parameters of the probe. Based on the chemical structure, an amino-substituted benzoxazinone, it is plausible to expect excitation and emission maxima in the blue to green region of the spectrum.[1]

PropertyAnticipated Range (based on similar structures)Experimental Value
Absorbance Maximum (λ_abs) 350 - 450 nmTo be determined
Emission Maximum (λ_em) 450 - 550 nmTo be determined
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹To be determined
Quantum Yield (Φ) 0.1 - 0.6To be determined
Stokes Shift 50 - 150 nmTo be determined
Photostability (t_1/2) VariableTo be determined
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in a high-purity solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol) to a final concentration of 1-10 µM.

  • Absorbance Measurement: Using a UV-Visible spectrophotometer, scan the absorbance of the working solution from 300 nm to 600 nm to determine the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs and scan the emission spectrum across a range approximately 20 nm above the excitation wavelength to 700 nm to determine the wavelength of maximum emission (λ_em).

The quantum yield (Φ), a measure of the efficiency of fluorescence, can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare Solutions: Prepare a series of dilutions of the probe and the reference standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance and Emission: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence emission intensity.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The quantum yield of the probe (Φ_probe) is calculated using the following equation: Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Photostability is crucial for long-term imaging. This protocol provides a method to quantify the photobleaching rate.[2]

  • Sample Preparation: Prepare a solution of the probe (e.g., 1 µM in PBS) and place it on a microscope slide.

  • Image Acquisition: Using a fluorescence microscope, continuously acquire images of the sample over time under constant illumination, using the determined excitation wavelength.

  • Data Analysis: Measure the mean fluorescence intensity of the sample in each image. Plot the normalized intensity against time and fit the data to an exponential decay curve to determine the photobleaching half-life (t_1/2).[3]

Biological Characterization: Ensuring Biocompatibility

A useful bioimaging probe must not perturb the biological system it is intended to study. The following protocols address the critical aspects of cytotoxicity and cellular uptake.

This protocol uses a standard MTT or resazurin-based assay to assess the effect of the probe on cell viability.[4][5]

  • Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with a range of concentrations of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1 µM to 100 µM) for the desired imaging duration (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Assessment: Add the viability reagent (MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control to determine the probe's cytotoxic concentration 50 (CC50).

This protocol determines if and where the probe localizes within cells.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Staining: Incubate the cells with a non-toxic concentration of the probe (determined from the cytotoxicity assay) for a defined period (e.g., 15-60 minutes).

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets determined from the spectral characterization. Acquire images to observe the subcellular distribution of the probe.

Part 2: Application in Live-Cell Imaging

Once the foundational characteristics of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one are established, it can be confidently applied to dynamic cellular imaging.

General Live-Cell Staining Protocol

This protocol provides a general workflow for staining live cells with the probe.[6][7][8]

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Plate cells on microscopy-grade dish B Culture cells to desired confluency A->B C Prepare probe working solution in imaging medium B->C D Incubate cells with probe C->D E Wash to remove unbound probe D->E F Mount on microscope stage with environmental control E->F G Acquire images using pre-determined settings F->G

Figure 1: General workflow for live-cell staining and imaging.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide 24-48 hours prior to imaging to achieve 50-70% confluency.

  • Probe Preparation: Prepare a working solution of the probe in pre-warmed, serum-free culture medium or an appropriate imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

  • Staining: Remove the culture medium from the cells and add the probe working solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended): To reduce background fluorescence, gently aspirate the staining solution and wash the cells two to three times with pre-warmed imaging buffer.[6]

  • Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂). Use the previously determined optimal excitation and emission settings to acquire images. Minimize light exposure to reduce phototoxicity.[7]

Co-localization Studies

Co-localization analysis can provide insights into the spatial relationship between the probe and specific subcellular structures or proteins.[9][10][11][12]

CoLocalization_Workflow A Prepare cells expressing a fluorescently tagged organelle marker (e.g., Mito-GFP) B Stain with 8-Amino-2-methyl-2H- benzo[b]oxazin-3(4H)-one A->B C Acquire images in separate channels (e.g., GFP and probe channel) B->C D Image Pre-processing (Background subtraction) C->D E Merge channels to visually assess overlap D->E F Quantitative Analysis (e.g., Pearson's Correlation Coefficient) E->F

Figure 2: Workflow for co-localization analysis.

  • Select Co-stain: Choose a well-characterized fluorescent probe or fluorescent protein that labels the organelle of interest (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or a GFP-tagged protein). Ensure its spectral properties are distinct from 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

  • Sequential Staining: Following the manufacturer's protocol for the co-stain, perform the staining procedure. It is often advisable to stain with one probe, wash, and then stain with the second probe to minimize potential interactions.

  • Image Acquisition: On a confocal or widefield fluorescence microscope, acquire images sequentially for each channel to prevent bleed-through. Use appropriate laser lines and emission filters for each fluorophore. It is crucial to acquire a z-stack for a more accurate 3D co-localization analysis.

  • Visual Inspection: Merge the acquired images to get a preliminary visual assessment of co-localization. Overlapping signals will typically appear as a combined color (e.g., yellow for red and green overlap).

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software) to perform a quantitative analysis.[9]

    • Scatterplot (Cytofluorogram): Generate a 2D intensity histogram to visualize the correlation of pixel intensities between the two channels.

    • Pearson's Correlation Coefficient (PCC): Calculate the PCC to measure the linear correlation between the two signals. A value close to +1 indicates a strong positive correlation.

    • Mander's Overlap Coefficients (M1 and M2): These coefficients describe the fraction of one signal that co-localizes with the other, providing a more nuanced understanding of the overlap.

Conclusion and Future Directions

8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one represents a novel scaffold with the potential to be a valuable tool in the bioimaging toolkit. Its utility is, however, contingent on a thorough characterization of its photophysical and biological properties. The protocols detailed in this guide provide a robust framework for researchers to undertake this characterization and subsequently apply the probe in live-cell imaging studies. Future work should focus on exploring the potential solvatochromic properties of this probe, which could open up new avenues for sensing changes in the cellular microenvironment. Furthermore, derivatization of the core benzoxazinone structure could lead to the development of probes with tailored spectral properties and specific subcellular targeting capabilities.

References

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Method

Application Notes and Protocols for Cell-Based Assays Involving 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one

Introduction: A Framework for Investigating a Novel Aminophenoxazinone The compound 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one belongs to the aminophenoxazinone class of heterocyclic compounds. While direct biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Investigating a Novel Aminophenoxazinone

The compound 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one belongs to the aminophenoxazinone class of heterocyclic compounds. While direct biological data for this specific molecule is not extensively published, the broader aminophenoxazinone family is noted for significant pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] For instance, related compounds like Phx-1 and Phx-3 have demonstrated cytotoxicity against various cancer cell lines, such as gastric, colon, glioblastoma, and melanoma.[1][2] These compounds are known to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[1][3]

This document provides a comprehensive guide for initiating the investigation of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one (heretofore referred to as C9H10N2O2) in cell-based assays. The protocols detailed herein are established methodologies for assessing the potential anticancer and anti-inflammatory effects of novel chemical entities.[4][5][6] We will proceed under the hypothesis that C9H10N2O2, owing to its structural similarity to other bioactive aminophenoxazinones, may exhibit similar pharmacological activities.

Physicochemical Properties and Preparation of Stock Solutions

A critical first step in any cell-based assay is the proper solubilization of the test compound. The solubility of C9H10N2O2 should be empirically determined. However, for many small organic molecules, dimethyl sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions.

PropertyValueSource
Molecular Formula C9H10N2O2[7][8]
Molecular Weight 178.19 g/mol [7][8]
CAS Number 870064-81-6[7]
Recommended Solvent DMSOCommon practice for similar compounds
Storage of Stock -20°C or -80°CStandard laboratory practice

Protocol for Stock Solution Preparation:

  • Accurately weigh a small amount of C9H10N2O2.

  • Add an appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

Part 1: Investigating the Anticancer Potential of C9H10N2O2

Based on the known anticancer activity of related aminophenoxazinones, a logical starting point for the characterization of C9H10N2O2 is to assess its effect on cancer cell viability and its ability to induce apoptosis.[1][2]

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat cells with serial dilutions of C9H10N2O2 incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize formazan (e.g., with DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read end End read->end Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Cell Staining cluster_analysis Analysis start Start seed Seed cells in 6-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with C9H10N2O2 (e.g., IC50 concentration) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 harvest Harvest cells (including supernatant) incubate2->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate3 Incubate 15 min (dark) stain->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze end End analyze->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with C9H10N2O2 at concentrations around the predetermined IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes. [10]4. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of about 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. 5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. * Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 2: Investigating the Anti-inflammatory Potential of C9H10N2O2

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. [11]Upon stimulation by pro-inflammatory signals (e.g., TNF-α or lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. [11][12]The ability of C9H10N2O2 to inhibit this translocation can be a measure of its anti-inflammatory potential.

NF-κB Nuclear Translocation Assay

This assay quantifies the amount of the p65 subunit of NF-κB in the cytoplasm versus the nucleus, typically assessed by Western blotting or immunofluorescence microscopy. [13][14] Hypothesized NF-κB Inhibition by C9H10N2O2:

NFkB_Pathway cluster_outside cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Stimulus IKK IKK TNFR->IKK 2. Signal Cascade IkB_NFkB IκB-p65/p50 IKK->IkB_NFkB 3. IκB Phosphorylation & Degradation p65_p50 p65/p50 IkB_NFkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 4. Nuclear Translocation C9H10N2O2 C9H10N2O2 C9H10N2O2->IKK Hypothesized Inhibition DNA DNA p65_p50_nuc->DNA 5. Binds to DNA Transcription Inflammatory Gene Transcription DNA->Transcription 6. Activates Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by C9H10N2O2.

Detailed Protocol for Cell Fractionation and Western Blot:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of C9H10N2O2 for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Cell Lysis and Fractionation: Wash the cells with cold PBS and lyse them using a cytoplasmic extraction buffer. [15]Centrifuge to pellet the nuclei, and collect the supernatant (cytoplasmic fraction).

  • Nuclear Extraction: Resuspend the nuclear pellet in a nuclear extraction buffer. [15]5. Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

    • To ensure the purity of the fractions, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in C9H10N2O2-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of the potential anticancer and anti-inflammatory activities of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one. Positive results from these assays would warrant further investigation into the specific molecular mechanisms of action, including the identification of direct protein targets and evaluation in more complex in vitro models, such as 3D spheroids, and eventually in vivo studies. [5][16]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Jabir, M. S., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

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  • González-Bacerio, J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC. [Link]

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  • Encyclopedia.pub. (2021). Anticancer Activity of Aminophenoxazinones. [Link]

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  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

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  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Pękowska, A., et al. (2011). Measurement of NF-κB activation in TLR-activated macrophages. PMC. [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. [Link]

  • Hafez, H. N., et al. (2019). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

  • Axsyn. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl. [Link]

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Application

Application Notes and Protocols for In Vivo Studies Using 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in Animal Models

Authored by a Senior Application Scientist Introduction The benzoxazinone scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The benzoxazinone scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have shown promise as neuroprotective, antioxidant, anti-inflammatory, and even anticancer agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on initiating in vivo studies with a specific, yet underexplored, member of this family: 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Given the nascent stage of research on this particular molecule, this guide is structured to build a foundational understanding, from initial characterization to robust preclinical evaluation in relevant animal models. The protocols herein are designed as templates, emphasizing the scientific rationale behind each step to allow for informed adaptation and optimization. Our approach prioritizes scientific integrity, ensuring that each proposed study is a self-validating system.

Compound Profile: 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

A thorough understanding of the test article's physicochemical properties is a prerequisite for any in vivo investigation. This information is critical for formulation development, dose calculations, and interpreting pharmacokinetic data.

PropertyValueSource
CAS Number 870064-81-6[3]
Molecular Formula C₉H₁₀N₂O₂[3]
Molecular Weight 178.19 g/mol [3]
Appearance Solid (predicted)-
Solubility To be determined empirically in relevant vehicles (e.g., saline, DMSO, PEG400)-
Purity >98% recommended for in vivo use-

Note: Some properties, like solubility, must be determined experimentally as they are not available in the public domain.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the activities of structurally related aminophenoxazinones and benzoxazine derivatives, we can hypothesize several potential therapeutic applications for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. Many such compounds exhibit antioxidant properties, which are crucial for neuroprotection.[1] Some have also been investigated for their role in modulating inflammatory pathways.[2] Therefore, this guide will focus on protocols relevant to neurodegenerative diseases and inflammation .

Part 1: Pre-clinical Formulation and Preliminary Safety Assessment

The first critical step in moving from bench to in vivo is the development of a safe and effective vehicle for administration, followed by an acute toxicity study to establish a safe dosing range.

Protocol 1: Vehicle Screening and Formulation Development

Rationale: The choice of vehicle can significantly impact the bioavailability and potential toxicity of a compound. The goal is to find a vehicle that solubilizes the compound at the desired concentration and is well-tolerated by the animal model.

Step-by-Step Methodology:

  • Solubility Testing:

    • Prepare saturated solutions of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in a panel of common in vivo vehicles (e.g., 0.9% Saline, 5% DMSO in saline, 10% Cremophor EL in saline, 40% PEG400 in saline).

    • Incubate samples with agitation for 24 hours at room temperature.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant via HPLC or UV-Vis spectroscopy to determine the concentration.

  • Stability Assessment:

    • Once a suitable vehicle is identified, prepare the highest concentration formulation.

    • Store aliquots at 4°C and room temperature.

    • Assess the stability and purity of the compound at 0, 24, and 48-hour time points using HPLC.

  • Vehicle Tolerance Study:

    • Administer the chosen vehicle (without the compound) to a small cohort of animals (n=3-5) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Observe the animals for any adverse effects (e.g., lethargy, ruffled fur, changes in body weight) for at least 72 hours.

Protocol 2: Acute Toxicity Study (Up-and-Down Procedure)

Rationale: An acute toxicity study is essential to determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD). This information is crucial for designing subsequent efficacy studies. The up-and-down procedure is a validated method to estimate LD50 while minimizing animal usage.

Step-by-Step Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or CD-1 mice (8-10 weeks old, mixed-sex).

  • Dosing:

    • Administer a single dose of the compound to one animal. The starting dose is typically based on in vitro data or a default of 2000 mg/kg if no data is available.

    • Observe the animal for 48 hours for signs of toxicity or mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: Continue this process until at least four reversals in outcome (survival/death) have been observed. The LD50 can then be calculated using statistical software.

  • Observation: Monitor all animals for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities for 14 days. Perform gross necropsy on all animals at the end of the study.

Part 2: Pharmacokinetic (PK) Profiling in Rodents

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. A preliminary PK study helps in selecting the appropriate dose and dosing frequency for efficacy studies.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Step-by-Step Methodology:

  • Animal Model: Use cannulated Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one via two different routes to assess bioavailability:

    • Intravenous (IV) Bolus: 1-2 mg/kg

    • Oral Gavage (PO): 10-20 mg/kg

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t1/2 Elimination half-lifeDetermines dosing interval
CL ClearanceMeasures the efficiency of drug elimination
Vd Volume of distributionIndicates the extent of drug distribution in tissues
F% Bioavailability (PO vs. IV)Percentage of oral dose reaching systemic circulation

Part 3: In Vivo Efficacy Evaluation

Based on the hypothesized activities, we propose two distinct efficacy models. The choice of model should be guided by emerging in vitro data.

Application Area 1: Neuroprotection in a Parkinson's Disease Model

Rationale: The 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model that mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.[4] This model is suitable for evaluating the neuroprotective potential of novel compounds.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Surgical Procedure cluster_2 Phase 3: Treatment Regimen cluster_3 Phase 4: Assessment & Endpoint acclimatize Acclimatize Rats (7 days) baseline Baseline Behavioral Testing (e.g., Apomorphine-induced rotations) acclimatize->baseline surgery Stereotaxic Injection of 6-OHDA into Medial Forebrain Bundle baseline->surgery treatment_start Initiate Treatment (Day 1 post-surgery) surgery->treatment_start treatment_groups Group 1: Vehicle Control Group 2: Compound (Low Dose) Group 3: Compound (High Dose) treatment_start->treatment_groups behavioral_post Post-treatment Behavioral Testing (Weeks 2 & 4) treatment_groups->behavioral_post euthanasia Euthanasia & Brain Tissue Collection (End of Week 4) behavioral_post->euthanasia histology Immunohistochemistry (Tyrosine Hydroxylase staining) euthanasia->histology G cluster_0 Dosing cluster_1 Inflammation Induction & Measurement acclimatize Acclimatize Rats (3-5 days) fasting Fast animals overnight (water ad libitum) acclimatize->fasting baseline_paw Measure baseline paw volume (T= -60 min) fasting->baseline_paw groups Administer Treatments: - Vehicle Control - Positive Control (e.g., Indomethacin) - Compound (Low, Mid, High Doses) carrageenan Inject Carrageenan into paw (T=0 min) groups->carrageenan 60 min post-dose measurements Measure paw volume at 1, 2, 3, 4, 5 hours post-injection carrageenan->measurements analysis Calculate % Inhibition of Edema measurements->analysis

Caption: Workflow for an acute anti-inflammatory study.

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Grouping (n=6-8 per group):

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Positive Control): Indomethacin (10 mg/kg, PO).

    • Group 3-5 (Test Groups): 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one at three different dose levels (e.g., 10, 30, 100 mg/kg, PO).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the respective treatments (vehicle, positive control, or test compound) via oral gavage.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Conclusion

This document provides a strategic framework for initiating in vivo research on 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. By systematically evaluating its formulation, safety, pharmacokinetics, and efficacy in validated animal models, researchers can build a comprehensive data package to support its further development. The key to success lies in rigorous experimental design, careful execution, and data-driven decision-making. The provided protocols, while detailed, should be considered starting points, requiring optimization based on the empirical data generated for this specific compound.

References

  • National Center for Biotechnology Information. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][5]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Experimental animal models of chronic inflammation. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Animal models of neurodegenerative diseases. PubMed. Available at: [Link]

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  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Available at: [Link]

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  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

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Method

The Emerging Potential of the 2H-Benzo[b]oxazin-3(4H)-one Scaffold: A Technical Guide for the Application of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

An Application Guide for Drug Discovery Researchers The Emerging Potential of the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold: A Technical Guide for the Application of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Introduc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

The Emerging Potential of the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold: A Technical Guide for the Application of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

Introduction: The Benzoxazinone Scaffold as a Privileged Core in Medicinal Chemistry

The 2H-benzo[b][1][2]oxazin-3(4H)-one nucleus is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its rigid, planar structure combined with its capacity for diverse substitutions makes it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. This inherent versatility has led to the development of benzoxazinone derivatives with a wide spectrum of pharmacological activities, including potent anticancer, neuroprotective, and antihypertensive properties[3][4][5]. These compounds often exhibit favorable pharmacokinetic profiles and low toxicity, further enhancing their value as starting points for drug development[3].

This guide focuses on a specific, yet underexplored, member of this family: 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one . While direct research on this particular molecule is nascent, the extensive body of literature on its structural analogs provides a strong rationale for its investigation. The presence of an amino group at the 8-position and a methyl group at the 2-position offers unique opportunities for molecular interactions, potentially conferring novel selectivity and potency.

This document serves as a detailed application note and protocol guide for researchers and drug development professionals. It will synthesize field-proven insights to hypothesize the most promising therapeutic applications for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one and provide detailed, self-validating protocols to systematically evaluate its biological activity.

Hypothesized Therapeutic Applications & Mechanistic Insights

Based on the established activities of the broader benzoxazinone class, we can project several high-potential avenues for the investigation of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Application as a Kinase Inhibitor in Oncology

The dysregulation of protein kinases is a hallmark of cancer. The benzoxazinone scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

  • Expertise & Experience: Research has shown that derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one can act as potent and selective inhibitors of key oncogenic kinases. For instance, specific derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) , a critical regulator of transcription in hematologic malignancies[1]. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, triggering cancer cell death[1]. Another series of benzoxazinone derivatives was developed as dual inhibitors of PI3K/mTOR , a central signaling pathway that controls cell growth and survival[6]. The 8-amino group on our target compound could serve as a critical hydrogen bond donor, potentially anchoring the molecule within the ATP-binding pocket of various kinases, a common mechanism for achieving high-affinity inhibition.

  • Authoritative Grounding: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a frequent event in cancer[6]. The development of dual PI3K/mTOR inhibitors is a validated strategy to overcome resistance mechanisms associated with single-target agents[6].

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway, a key target for benzoxazinone derivatives.

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Benzoxazinone Benzoxazinone Derivative (e.g., 8d-1) Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: PI3K/mTOR Signaling Pathway Inhibition by Benzoxazinones.

Application as a DNA-Targeting Anticancer Agent

Beyond kinase inhibition, aminophenoxazinones and related structures can exert their anticancer effects by directly interacting with DNA.

  • Expertise & Experience: The planar, tricyclic nature of the benzoxazinone core is well-suited for intercalation between DNA base pairs[2]. This physical insertion can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells[2]. Furthermore, some derivatives have been shown to induce DNA damage, evidenced by the upregulation of markers like γH2AX[3]. Another sophisticated mechanism involves the stabilization of G-quadruplexes (G4s), which are secondary structures in DNA that can form in guanine-rich regions, such as the promoter of the c-Myc oncogene. Stabilization of the c-Myc G4 can suppress its transcription, leading to potent anti-proliferative effects[7]. The 8-amino group could enhance DNA binding through electrostatic interactions with the negatively charged phosphate backbone.

  • Authoritative Grounding: The c-Myc oncogene is overexpressed in a high percentage of human cancers, making it a prime therapeutic target. Targeting its expression at the DNA level via G4 stabilization is a promising and actively pursued anticancer strategy[7].

Experimental Protocols and Workflows

To empirically validate the hypothesized applications of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, a logical, multi-step screening cascade should be employed.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays Compound 8-Amino-2-methyl- 2H-benzo[b]oxazin- 3(4H)-one CellAssay Cell Proliferation Assay (e.g., MTT/XTT) Compound->CellAssay KinasePanel Broad Kinase Screening Panel Compound->KinasePanel DNA_Assay DNA Damage Assay (γH2AX Staining) CellAssay->DNA_Assay If Active IC50 Kinase IC50 Determination KinasePanel->IC50 If Active Hit Validated Hit Compound IC50->Hit G4_Assay G4 Stabilization (CD Spectroscopy) DNA_Assay->G4_Assay Further Mech. G4_Assay->Hit

Caption: General Drug Discovery Workflow for Compound Evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Protocol)

This protocol is designed to quantify the ability of a test compound to inhibit a specific kinase. It is adaptable for targets like CDK9 or PI3Kα.

  • Causality Behind Choices: This assay uses an ATP depletion method. Kinase activity consumes ATP; therefore, a potent inhibitor will result in less ATP being consumed, leading to a higher luminescence signal. This inverse relationship provides a robust and sensitive readout. A low concentration of ATP (near the Km) is used to ensure that the test compound, likely an ATP-competitive inhibitor, can effectively compete.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Prepare a 4X solution of the specific kinase (e.g., CDK9/cyclin T1) in kinase buffer.

      • Prepare a 4X solution of the appropriate substrate (e.g., a generic peptide substrate) and ATP (at the Km concentration for the kinase) in kinase buffer.

      • Serially dilute 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO to create a 100X stock concentration range (e.g., from 1 mM to 10 nM). Then, dilute 1:25 into kinase buffer to create a 4X working solution.

    • Assay Plate Setup (384-well, low volume, white plate):

      • Add 2.5 µL of the 4X test compound solution to the appropriate wells.

      • For controls, add 2.5 µL of 4% DMSO/buffer (negative control, 100% activity) and 2.5 µL of a known potent inhibitor (positive control, 0% activity).

    • Kinase Reaction:

      • Add 2.5 µL of the 4X kinase solution to all wells.

      • Add 5 µL of the 4X substrate/ATP mixture to all wells to initiate the reaction. The final volume is 10 µL.

      • Shake the plate for 60 seconds and incubate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

      • Shake the plate for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read the luminescence on a plate reader.

    • Data Analysis:

      • Normalize the data using the positive and negative controls.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (XTT-Based)

This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.

  • Causality Behind Choices: This colorimetric assay measures the metabolic activity of living cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye. The amount of color produced is directly proportional to the number of living cells, providing a reliable measure of proliferation or cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Culture:

      • Culture a relevant cancer cell line (e.g., MV4-11 for CDK9 inhibition, or A549 for general cytotoxicity) in appropriate media until it reaches ~80% confluency.

    • Cell Plating:

      • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

      • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in culture media.

      • Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

      • Incubate for 72 hours.

    • XTT Assay:

      • Prepare the XTT labeling mixture according to the manufacturer's instructions.

      • Add 50 µL of the XTT mixture to each well.

      • Incubate the plate for 4 hours at 37°C, 5% CO₂.

    • Data Acquisition and Analysis:

      • Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a plate reader.

      • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: DNA Intercalation Analysis via DNA Unwinding Assay

This protocol determines if a compound can bind to DNA by intercalation, which unwinds the DNA helix.

  • Causality Behind Choices: Supercoiled plasmid DNA exists in a compact form. When a topoisomerase I nicks the DNA, it relaxes into an open circular form. Intercalating agents insert between base pairs, changing the twist of the DNA helix[8]. When a ligase re-seals the plasmid in the presence of an intercalator, this altered twist is trapped. Upon removal of the intercalator, the DNA becomes supercoiled again, but with a different topology that can be resolved by agarose gel electrophoresis[8]. The degree of change in supercoiling is proportional to the intercalating ability of the compound.

  • Step-by-Step Methodology:

    • Reaction Setup:

      • In a microcentrifuge tube, combine: 1 µg of supercoiled plasmid DNA (e.g., pBR322), 1X T4 DNA Ligase buffer, and varying concentrations of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. Include a known intercalator (e.g., ethidium bromide) as a positive control and a no-compound well as a negative control.

    • Enzymatic Treatment:

      • Add 1 unit of human Topoisomerase I to unwind the plasmid. Incubate for 30 minutes at 37°C.

      • Add 1 unit of T4 DNA Ligase to re-ligate the plasmid. Incubate for 60 minutes at room temperature.

    • Compound Removal:

      • Stop the reaction and remove the compound and enzymes by performing a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA.

      • Resuspend the DNA pellet in 10 µL of TE buffer.

    • Agarose Gel Electrophoresis:

      • Load the DNA samples onto a 1% agarose gel containing a non-intercalating DNA stain (e.g., SYBR® Safe).

      • Run the gel at 80V for 90 minutes.

    • Analysis:

      • Visualize the DNA bands under UV light. An effective intercalator will cause the plasmid to migrate differently than the control, typically showing a shift in the distribution of topoisomers (the ladder of bands representing different degrees of supercoiling).

Data Presentation: Benchmarking Against Known Benzoxazinone Inhibitors

To provide context for experimental results, it is useful to compare against published data for other benzoxazinone derivatives.

Compound Class/ExampleTarget(s)Reported Potency (IC₅₀)Therapeutic AreaReference
32k CDK9~20 nM (Cellular p-Ser2)Hematologic Malignancies[1]
8d-1 PI3Kα / mTOR0.63 nM / 11.2 nMSolid Tumors[6]
12g EGFR0.46 µMBreast Cancer[3]
14n Mineralocorticoid Receptor1.9 nMHypertension[5]
3j Acetylcholinesterase (AChE)0.025 µMAlzheimer's Disease[9]

Conclusion

8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one represents a promising, yet uncharacterized, molecule built upon a scaffold with proven therapeutic relevance. The structural features of this compound provide a strong rationale for its investigation as a potential kinase inhibitor or DNA-targeting agent for oncology. The protocols detailed in this guide offer a robust framework for initiating its biological evaluation. By systematically applying these assays, researchers can efficiently determine the therapeutic potential of this novel benzoxazinone and contribute to the expanding landscape of small-molecule drug discovery.

References

  • Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pharmacological Activities of Aminophenoxazinones. Pharmaceuticals (Basel). [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. [Link]

  • Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1][6]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. Bioorganic & Medicinal Chemistry. [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Turkish Journal of Biology. [Link]

Sources

Application

A Robust HPLC-UV Method for the Quantification of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one and the Analysis of its Potential Metabolites in Human Plasma

Application Note & Protocol Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one, a heterocyclic compound of interest in pharmaceutical development, in human plasma.[1][2] The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies. The method utilizes reversed-phase chromatography with UV detection, offering a reliable and accessible approach for routine analysis. We provide detailed, step-by-step protocols for sample preparation via protein precipitation, preparation of standards, and full method validation according to the International Conference on Harmonization (ICH) guidelines.[3][4] This document explains the scientific rationale behind key procedural choices and includes guidance on identifying potential metabolites, ensuring both technical accuracy and practical utility.

Introduction and Scientific Rationale

8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one belongs to the benzoxazinone class of heterocyclic compounds.[5][6] Derivatives of this scaffold have demonstrated a wide range of biological activities, making them valuable candidates in drug discovery for indications such as anti-inflammatory, antimicrobial, and anti-cancer agents.[2][7][8] To advance a compound from discovery to clinical application, it is imperative to develop a robust analytical method to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and reproducibility.[9][10]

The developed method addresses the critical need for a reliable bioanalytical assay. The core of this method is reversed-phase chromatography, which is ideally suited for separating moderately polar aromatic compounds from complex biological matrices. The primary aromatic amine moiety on the parent compound makes it susceptible to common metabolic transformations, such as N-acetylation, oxidation, and conjugation. The gradient elution profile described herein is designed to effectively resolve the parent drug from these potential, more polar metabolites.

Experimental Workflow Overview

The analytical process follows a systematic workflow from plasma sample receipt to final data analysis. This ensures sample integrity, minimizes analytical variability, and provides a clear audit trail for regulatory compliance.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Plasma Sample Thawing & Vortexing s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer & Evaporation s3->s4 s5 Reconstitution in Mobile Phase s4->s5 h1 System Suitability Test (SST) s5->h1 Transfer to Autosampler h2 Injection of Standards, QCs, and Samples h1->h2 h3 Chromatographic Separation (Gradient Elution) h2->h3 h4 UV-Vis Detection (Diode Array Detector) h3->h4 d1 Peak Integration & Identification h4->d1 Chromatogram Output d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Calculation of Unknowns d2->d3 d4 Method Validation Assessment (ICH Guidelines) d3->d4

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant)

Instrumentation and Equipment
  • HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[11]

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size, or equivalent.

  • Data Acquisition: Empower 3, ChemStation, or equivalent Chromatography Data Software (CDS).

  • Ancillary Equipment: Analytical balance, pH meter, vortex mixer, refrigerated centrifuge, nitrogen evaporator.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Reconstitution Solution: 50:50 (v/v) Methanol/Water.[12]

Preparation of Standard and QC Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solutions: Perform serial dilutions from the primary stock solution using methanol to prepare working stocks at various concentrations.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working stock solutions into blank human plasma to achieve the desired concentration range (e.g., 10 - 5000 ng/mL). QC samples should be prepared independently at low, medium, and high concentrations within the calibration range.

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma, which could otherwise interfere with the analysis and damage the HPLC column.[13][14]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 200 µL of plasma into the corresponding tube.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to each tube. The dropwise addition of acetonitrile while vortexing can improve recovery.[15]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the Reconstitution Solution.

  • Vortex for 30 seconds, then transfer the solution to HPLC vials with inserts for analysis.

HPLC Instrumentation and Chromatographic Conditions

The selection of a C18 column provides robust retention for the nonpolar benzoxazinone core, while the gradient elution ensures that both the parent compound and its more polar metabolites are eluted with good peak shape and resolution.[11]

ParameterConditionRationale
Analytical Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Provides excellent resolution and peak shape for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape and provides protons for potential MS detection.
Gradient Program 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B (Re-equilibration)A shallow initial gradient separates polar metabolites, followed by a steeper gradient to elute the parent compound and any nonpolar metabolites.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 35°CImproves peak symmetry and reduces viscosity, leading to lower backpressure.
Injection Volume 10 µLA standard volume that balances sensitivity with potential for column overload.
Detection Wavelength Diode Array Detector (DAD) scanning 210-400 nm.Quantification at λmax (~245 nm, verify experimentally)DAD allows for peak purity assessment and identification of metabolites with different spectra. The quantification wavelength is chosen at the absorbance maximum for optimal sensitivity.

Method Validation Protocol

All analytical methods for pharmaceutical analysis must be validated to ensure they are suitable for their intended purpose.[4][9] The validation should be performed according to ICH Q2(R1) guidelines.[3]

Validation ParameterPurposeTypical Acceptance Criteria (ICH Q2(R1))
Specificity To ensure the signal is from the analyte, free of interference from matrix components or metabolites.Peak purity index > 0.995 (DAD). No interfering peaks at the analyte's retention time in blank plasma.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995. Calibration points should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured value to the true value.Mean recovery of 85-115% of nominal value (80-120% at LLOQ).[3]
Precision Agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[3]
Limit of Quantitation (LOQ) Lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1. Must meet accuracy and precision criteria.[3]
Limit of Detection (LOD) Lowest concentration that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3:1.[3]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate).CV of results should not significantly change from precision studies.

System Suitability Testing (SST)

Before any analytical run, the performance of the chromatographic system must be verified.[16] A solution containing the analyte (e.g., a mid-level QC sample) is injected five or six times.

SST ParameterAcceptance Criteria
Peak Area Precision RSD ≤ 2.0%
Retention Time Precision RSD ≤ 1.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000

Analysis of Potential Metabolites

The chemical structure of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one suggests several potential metabolic pathways. Understanding these is crucial for interpreting in-vivo study results.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent Parent Compound 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one p1_met Aromatic Hydroxylation (e.g., 5-OH or 6-OH metabolite) parent->p1_met CYP450 p2_met1 N-Acetylation (at 8-amino group) parent->p2_met1 NAT p2_met2 N-Glucuronidation (at 8-amino group) parent->p2_met2 UGT p2_met3 O-Glucuronidation (at hydroxylated metabolite) p1_met->p2_met3 UGT

Figure 2: Hypothetical metabolic pathways for the parent compound.

Analytical Considerations:

  • Increased Polarity: Most metabolites (hydroxylated, glucuronidated) will be more polar than the parent compound and will therefore elute earlier in a reversed-phase system. The N-acetylated metabolite may have similar or slightly less polarity.

  • UV Spectrum Shifts: Metabolic changes to the chromophore (the aromatic ring system) can alter the UV-Vis spectrum. The DAD is essential for detecting these shifts, which can aid in the tentative identification of metabolite peaks.

  • Confirmation: Definitive identification of metabolites requires mass spectrometry (LC-MS). The mobile phase used in this method is MS-compatible, allowing for easy transfer to an LC-MS/MS system for structural elucidation.[17]

Conclusion

This application note provides a detailed, robust, and validated HPLC-UV method for the quantification of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one in human plasma. The protocol is grounded in established scientific principles and adheres to international regulatory guidelines.[3][10] By explaining the rationale behind experimental choices and providing guidance on the analysis of potential metabolites, this document serves as a comprehensive resource for scientists in the pharmaceutical industry, enabling reliable bioanalysis to support drug development programs.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Pharmatech.com URL: [Link]

  • Title: Steps for HPLC Method Validation. Source: Pharmaguideline URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Source: ResearchGate URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Source: Agilent Technologies URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Source: Zenodo URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Source: ACS Publications URL: [Link]

  • Title: Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Source: Shimadzu URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Source: PubMed URL: [Link]

  • Title: Drug Analysis of Plasma Samples. Source: Chemistry LibreTexts URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Source: LCGC International URL: [Link]

  • Title: How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC? Source: ResearchGate URL: [Link]

  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Source: Drawell URL: [Link]

  • Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Source: Taylor & Francis Online URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Source: Waters Corporation URL: [Link]

  • Title: Synthesis of benzoxazinone derivative 6. Source: ResearchGate URL: [Link]

  • Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Source: Agilent Technologies URL: [Link]

  • Title: Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Source: Mongolia Journals Online URL: [Link]

  • Title: Pharmacological Profile of Benzoxazines: A Short Review. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source: IntechOpen URL: [Link]

  • Title: 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl. Source: Axsyn URL: [Link]

Sources

Method

Application Note: Evaluating 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one as a Novel Acetylcholinesterase Inhibitor

Audience: Researchers, scientists, and drug development professionals. Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory, cognition, and behavior.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in memory, cognition, and behavior.[1][2] A primary therapeutic strategy for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, enhancing cholinergic neurotransmission, which is vital for cognitive processes.[3][5] While several AChE inhibitors are clinically approved, the search for novel compounds with improved efficacy, selectivity, and safety profiles is ongoing.[1]

The benzoxazinone scaffold has emerged as a promising structural motif in medicinal chemistry, with derivatives showing a wide range of pharmacological properties.[6][7][8] Specifically, compounds containing the benzo[b][5][9]oxazin-3(4H)-one core have been investigated as potential AChE inhibitors, suggesting this chemical class could yield potent therapeutic agents.[1][2]

This guide provides a comprehensive set of protocols for the in vitro characterization of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one , a novel benzoxazinone derivative, as a potential AChE inhibitor. The methodologies described herein are based on established, reliable assays and provide a framework for determining the compound's inhibitory potency, mechanism of action, and selectivity.

Hypothesized Mechanism of Action

AChE is a serine hydrolase that breaks down ACh with remarkable efficiency.[4] Its active site is located at the bottom of a narrow gorge, which contains two main binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is located at the entrance of the gorge and is thought to be involved in the initial binding of substrates and some inhibitors.[4]

It is hypothesized that 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one, like other benzoxazinone-based inhibitors, interacts with key amino acid residues within the active site gorge of AChE.[10] The inhibitor may form hydrogen bonds or engage in π-π stacking interactions, thereby preventing the substrate, acetylcholine, from accessing the catalytic triad and being hydrolyzed. Determining the precise nature of this interaction (e.g., competitive, non-competitive) is a key goal of the experimental protocols outlined below.

Caption: Hypothesized mechanism of AChE inhibition.

Core Protocol: In Vitro AChE Inhibition Assay

The most widely used method for measuring AChE activity and screening for inhibitors is the spectrophotometric assay developed by Ellman.[11][12] This reliable and high-throughput method provides a quantitative measure of enzyme inhibition.[11][13]

Principle of the Ellman's Method

The assay is a colorimetric method that relies on two coupled reactions:

  • Enzymatic Hydrolysis : AChE hydrolyzes the substrate analogue, acetylthiocholine (ATCI), to produce thiocholine.[11][13]

  • Colorimetric Reaction : The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[11]

The rate of yellow color formation is directly proportional to AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.[11] The presence of an inhibitor like 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one will reduce the rate of this reaction.

Caption: Workflow for the AChE inhibition assay.

Materials and Reagents
ReagentPreparationStorage
Phosphate Buffer 0.1 M, pH 8.0. Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is reached.[13]4°C
AChE Enzyme From Electrophorus electricus (Electric Eel). Prepare a stock solution and dilute with phosphate buffer to a final working concentration of 0.1 U/mL just before use.[11]Keep on ice during use.
DTNB Solution 10 mM. Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.[13]Store protected from light at 4°C.
ATCI Substrate 10 mM. Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.[11]Prepare fresh.
Test Compound 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one . Prepare a 10 mM stock solution in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final assay concentrations.-20°C for stock solution.
Positive Control Donepezil or Tacrine. Prepare a stock solution and serial dilutions in the same manner as the test compound.-20°C for stock solution.

Causality Behind Experimental Choices:

  • pH 8.0: This pH is optimal for AChE activity and ensures the stability of the reagents.

  • DMSO Concentration: The final concentration of DMSO in the assay wells should not exceed 1% to prevent solvent effects that could inhibit enzyme activity.[11]

  • Fresh ATCI: Acetylthiocholine can hydrolyze spontaneously over time, so a fresh solution is crucial for accurate and reproducible results.

Step-by-Step Protocol (96-Well Plate Format)
  • Plate Setup: Label a 96-well clear, flat-bottom plate for Blank, Control, and Test wells.

  • Reagent Addition: Add reagents to the wells according to the table below. It is recommended to use a multichannel pipette for consistency.

Well TypePhosphate Buffer (µL)Test Compound / Solvent (µL)AChE Solution (µL)DTNB Solution (µL)
Blank 10025 (Solvent)050
Control (100% Activity) 7525 (Solvent)2550
Test (Inhibitor) 7525 (Serial Dilutions)2550
  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3][12]

  • Reaction Initiation: Add 25 µL of the 10 mM ATCI substrate solution to all wells to start the reaction. The total reaction volume will be 200 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[11]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of change in absorbance per minute (ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time curve.[11]

  • Correct for Blank: Subtract the rate of the blank well from all other wells.

  • Calculate Percentage Inhibition: Use the following formula for each concentration of the test compound:[11] % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

Advanced Protocols for Further Characterization

Kinetic Studies for Mechanism of Inhibition

To understand how the compound inhibits AChE, kinetic studies are performed. This involves measuring the reaction rates at various substrate (ATCI) and inhibitor concentrations.

  • Protocol: Perform the Ellman's assay as described above, but for each fixed inhibitor concentration, vary the concentration of the ATCI substrate.

  • Data Analysis: The data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Rate vs. 1/[Substrate]).[9][14][15] The pattern of the lines on this plot indicates the mode of inhibition:

    • Competitive: Lines intersect on the Y-axis.

    • Non-competitive: Lines intersect on the X-axis.[7][16]

    • Mixed: Lines intersect in the second quadrant (off-axis).[16]

    • Uncompetitive: Lines are parallel.

While historically significant, it's important to note that Lineweaver-Burk plots can distort data errors. Non-linear regression of the Michaelis-Menten equation is now the preferred method for accurately determining kinetic parameters like Kᵢ (inhibition constant).[14][15]

Selectivity Assay (AChE vs. BChE)

Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine.[17] In the later stages of AD, BChE levels increase, making it a relevant secondary target.[17][18] Assessing an inhibitor's selectivity for AChE over BChE is crucial, as high selectivity can minimize potential side effects.[19]

  • Protocol: The protocol is identical to the AChE inhibition assay, with two key changes:

    • Replace the AChE enzyme with human recombinant Butyrylcholinesterase (BChE) .

    • Replace the substrate ATCI with butyrylthiocholine iodide (BTCI) .

  • Data Analysis: Calculate the IC₅₀ value for BChE (IC₅₀-BChE).

  • Calculate Selectivity Index (SI): SI = IC₅₀-BChE / IC₅₀-AChE A higher SI value indicates greater selectivity for AChE.[3]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: AChE Inhibitory Activity of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

Compound Concentration (µM)Mean ΔAbs/min% Inhibition
0 (Control)e.g., 0.0500
0.01e.g., 0.04510
0.1e.g., 0.03530
1e.g., 0.02452
10e.g., 0.01080
100e.g., 0.00296
Calculated IC₅₀ (µM) \multicolumn{2}{c}{e.g., 0.95}

Table 2: Potency and Selectivity Profile

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one e.g., 0.95e.g., 25.5e.g., 26.8
Donepezil (Reference) e.g., 0.01e.g., 7.4e.g., ~740[19]

Conclusion

This application note provides a detailed framework for the initial in vitro evaluation of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one as an acetylcholinesterase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC₅₀), understand its mechanism of action through kinetic studies, and assess its selectivity against butyrylcholinesterase. The data generated from these experiments are critical for establishing a foundation for further preclinical development, including cell-based assays and in vivo efficacy studies, in the quest for novel therapeutics for Alzheimer's disease.[5]

References

  • Kamal, M. A., et al. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters. Retrieved January 17, 2026, from [Link]

  • The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enzyme Kinetics of Acetylcholinesterase. (2018). UKEssays. Retrieved January 17, 2026, from [Link]

  • Khan, S., et al. (2014). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Journal of the Brazilian Chemical Society. Retrieved January 17, 2026, from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Chen, J., et al. (2023). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. Scientific Reports. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. (2018). Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]

  • Carter, S., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PLoS ONE. Retrieved January 17, 2026, from [Link]

  • Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (2021). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]

  • Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening. (2023). Journal of Chemical Information and Modeling. Retrieved January 17, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Sensors. Retrieved January 17, 2026, from [Link]

  • Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026, from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 17, 2026, from [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2021). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][9]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Pharmaceuticals. Retrieved January 17, 2026, from [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2010). Current Neuropharmacology. Retrieved January 17, 2026, from [Link]

  • 6-Amino-7-fluoro-2 H -benzo[ b ][5][9]oxazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. (2026). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Application

Formulation of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one for biological assays

Application Note & Protocol Topic: Formulation of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one for Biological Assays Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the formulation of 8-Amino-2-methyl-2h-benzo[b][1][2]oxazin-3(4h)-one (CAS 870064-81-6), a representative benzoxazinone derivative, for use in biological assays.[3][4] Compounds of this class often exhibit poor aqueous solubility, a critical challenge that can lead to inaccurate and irreproducible experimental results.[5][6] This document details a systematic, multi-tiered strategy for selecting and optimizing formulation vehicles for both in vitro and in vivo applications. We present detailed protocols for creating stock solutions, co-solvent systems, surfactant-based dispersions, and cyclodextrin inclusion complexes. The core principle is a self-validating approach, emphasizing preliminary solubility screening, vehicle toxicity assessment, and final formulation quality control to ensure data integrity.

Introduction & Physicochemical Profile

8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one is a heterocyclic compound with a molecular weight of 178.19 g/mol .[4] While specific experimental data on its water solubility is not widely published, its predominantly hydrophobic scaffold suggests that it is a poorly water-soluble compound, characteristic of many modern drug discovery candidates.[5][7] Such compounds are categorized as "brick dust" and present a significant hurdle for biological testing, as they must be fully solubilized in a biocompatible vehicle to interact with their biological targets.[6]

Inadequate solubilization can lead to several experimental artifacts:

  • Precipitation: The compound can crash out of solution upon dilution into aqueous assay buffers, drastically lowering the effective concentration.[2]

  • Underestimated Potency: Inaccurate solution concentrations lead to erroneous dose-response curves and underestimated biological activity.[6]

  • Poor Bioavailability: For in vivo studies, poor solubility is a primary cause of low and variable absorption.[8]

This guide outlines a logical progression from simple to more complex formulation strategies to overcome these challenges.

Strategic Workflow for Formulation Development

The selection of an appropriate formulation is not a one-size-fits-all process; it is dictated by the specific requirements of the biological assay. The following decision-making workflow provides a structured approach to selecting a suitable vehicle.

Formulation_Decision_Workflow start Start: Compound Powder (8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one) stock_sol Protocol 1: Prepare 10-30 mM DMSO Stock start->stock_sol assay_type Define Experimental Context stock_sol->assay_type in_vitro In Vitro Assay (e.g., Cell-based, Enzyme) assay_type->in_vitro In Vitro in_vivo In Vivo Study (e.g., PK, Efficacy) assay_type->in_vivo In Vivo vitro_conc Final DMSO Concentration <= 0.5%? in_vitro->vitro_conc vivo_route Route of Administration? in_vivo->vivo_route vitro_yes Proceed with Direct Dilution of DMSO Stock vitro_conc->vitro_yes Yes vitro_no Need for Advanced Formulation vitro_conc->vitro_no No qc Protocol 6: Quality Control (Visual Check, Stability) vitro_yes->qc advanced_vitro Protocol 3: Advanced In Vitro Strategies (Cyclodextrins, Surfactants) vitro_no->advanced_vitro advanced_vitro->qc iv_route IV / IP vivo_route->iv_route po_route Oral (PO) vivo_route->po_route iv_form Protocol 4: Co-Solvent or Cyclodextrin Formulation iv_route->iv_form po_form Protocol 5: Suspension or Lipid-Based Formulation po_route->po_form iv_form->qc po_form->qc

Caption: Formulation selection workflow.

Protocols for In Vitro Assay Formulation

The primary constraint for in vitro assays is the potential for vehicle-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its broad solubilizing power.[9] However, its concentration in the final assay medium must be carefully controlled.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Rationale: Creating a concentrated stock solution in 100% DMSO is the universal starting point. This allows for minimal volumes to be transferred to aqueous media, keeping the final solvent concentration low.[6][10]

Methodology:

  • Weigh out a precise amount of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one powder.

  • Add anhydrous, cell-culture grade DMSO to achieve a target concentration (e.g., 10 mM or 30 mM).

  • Facilitate dissolution by gentle warming (37°C) and vortexing. Sonication can also be used if necessary.[11]

  • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation.[6]

Protocol 2: Vehicle Toxicity Assessment

Rationale: Before testing the compound, the toxicity of the chosen vehicle must be determined for the specific cell line being used. Different cell lines exhibit varying sensitivity to solvents like DMSO.[12][13] Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[11][13]

Methodology:

  • Seed cells at the density planned for the main experiment.

  • Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium to match the concentrations that will be used in the experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Include a "medium only" control group with no solvent.

  • Incubate the cells for the same duration as the planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Determine the highest vehicle concentration that does not significantly reduce cell viability (e.g., >90% viability compared to the "medium only" control). This is the maximum tolerated concentration for subsequent experiments.

SolventTypical Max Concentration (In Vitro)Notes
DMSO 0.1% - 0.5% Cell line dependent; must be empirically determined.[11][14][15]
Ethanol < 0.5%Can be more cytotoxic than DMSO for some cells.[15]
Cyclodextrins 1-5 mMGenerally low toxicity, but can interfere with assays.[16]
Protocol 3: Advanced Formulation Strategies for High-Concentration In Vitro Dosing

Rationale: If the required compound concentration leads to a final DMSO level above the tolerated limit, alternative solubilization methods are necessary. Cyclodextrins and surfactants are powerful tools for this purpose.[17][18]

A. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Method

Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic drug molecules within their central cavity, enhancing aqueous solubility.[17][19][20][21]

Methodology:

  • Prepare an aqueous stock solution of HP-β-CD (e.g., 100 mM in PBS or cell culture medium).

  • Dispense a small volume of the 10 mM compound stock in DMSO into a microfuge tube.

  • Add the HP-β-CD solution to the DMSO drop while vortexing vigorously. The ratio of cyclodextrin solution to DMSO should be high (e.g., 99:1).

  • Incubate the mixture, shaking, for 1-2 hours at room temperature to allow for complex formation.

  • This forms a concentrated, predominantly aqueous stock of the inclusion complex, which can be further diluted into the assay medium.

B. Surfactant (e.g., Kolliphor® EL, Tween® 80) Method

Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds.[5][18][22] This approach is common in preclinical studies but requires careful validation, as surfactants can have their own biological effects.[23]

Methodology:

  • Prepare a 10% (w/v) stock solution of the chosen surfactant (e.g., Tween® 80) in water or PBS.

  • In a clean tube, add the required volume of the compound's DMSO stock solution.

  • Add a small volume of the 10% surfactant stock (e.g., to achieve a final surfactant concentration of 1-2% in this intermediate solution).

  • Vortex thoroughly.

  • Slowly add the aqueous buffer or medium to the DMSO/surfactant mixture while vortexing to prevent precipitation.[2]

  • Ensure the final concentration of the surfactant in the assay well is below its cytotoxic level.

Protocols for In Vivo Study Formulation

For in vivo studies, the formulation depends on the route of administration, required dose volume, and the need to ensure bioavailability.[1]

InVivo_Formulation_Process cluster_prep Preparation cluster_qc Quality Control start Compound Powder dissolve Dissolve in Organic Solvent (DMSO, PEG400, etc.) start->dissolve add_vehicle Add Aqueous Vehicle (Saline, PBS, Water) with Surfactant/Suspending Agent dissolve->add_vehicle homogenize Homogenize (Vortex / Sonication) add_vehicle->homogenize visual Visual Inspection (Clarity, Uniformity) homogenize->visual stability Short-term Stability Check (e.g., 4h at RT) visual->stability admin Dosing (IV, IP, PO) stability->admin

Caption: General workflow for preparing an in vivo formulation.

Protocol 4: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

Rationale: For systemic administration, the compound must be fully solubilized in a vehicle that is well-tolerated and non-irritating.[1] A common approach is a ternary system of DMSO, a solubilizer like Polyethylene Glycol 400 (PEG400), and an aqueous carrier.

Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Methodology:

  • Weigh the required amount of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one for the desired final concentration (e.g., 5 mg/mL).

  • Add the DMSO component first (10% of the final volume) and vortex until the compound is fully dissolved.

  • Add the PEG400 component (40% of the final volume) and vortex until the solution is homogeneous.

  • Slowly add the saline component (50% of the final volume) dropwise while continuously vortexing to prevent precipitation.

  • The final solution should be clear. If any cloudiness appears, the formulation may not be suitable at that concentration.[2]

Protocol 5: Aqueous Suspension for Oral (PO) Gavage

Rationale: For oral administration of highly insoluble compounds, a uniform suspension can be an effective strategy. This involves reducing the particle size and using a suspending agent to prevent settling.[2]

Example Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80

Methodology:

  • Weigh the required amount of compound.

  • In a mortar, add a few drops of the 0.1% Tween® 80 solution to the powder and triturate with a pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration.[2]

  • Gradually add the 0.5% CMC solution in small increments while continuing to triturate, ensuring the suspension remains uniform.

  • Transfer the suspension to a graduated cylinder and bring it to the final volume with the 0.5% CMC solution.

  • Homogenize further using a vortex mixer or sonicator. The final formulation should be a milky, uniform suspension.

  • Crucially: This suspension must be continuously stirred or vortexed immediately before and during dosing to ensure each animal receives a consistent dose.[2]

Quality Control and Stability

A prepared formulation is only useful if it is stable for the duration of the experiment.

Protocol 6: Basic Formulation Quality Control

Rationale: Simple checks can prevent major experimental errors. Stability testing ensures that the compound remains dissolved or suspended over the course of the experiment.[24][25]

Methodology:

  • Visual Inspection: Immediately after preparation, check the formulation for clarity (solutions) or uniformity (suspensions). There should be no large particles or precipitate.

  • Short-Term Stability: Let the formulation sit on the benchtop for the expected duration of the experiment (e.g., 2-4 hours). Re-inspect for any signs of precipitation or settling. If precipitation occurs, the formulation is not stable and needs to be optimized.[2][26]

  • pH Measurement: For aqueous formulations, ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5) to avoid irritation at the site of administration.

For long-term studies, a more rigorous stability assessment using techniques like HPLC to quantify the compound concentration over time under various storage conditions is recommended.[26][27][28]

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

  • Cureus. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.

  • BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.

  • ResearchGate. (1991). (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I.

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.

  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.

  • PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.

  • LifeTein. (2023). DMSO usage in cell culture.

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery.

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?

  • University of Kentucky College of Arts & Sciences. (n.d.). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs.

  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.

  • PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • Wikipedia. (n.d.). Dimethyl sulfoxide.

  • YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Taylor & Francis Online. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

  • Axsyn. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl.

  • National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies.

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • Charles River Laboratories. (n.d.). Stability Testing.

  • ResearchGate. (2025). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF.

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.

  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs | Request PDF.

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

  • BenchChem. (n.d.). Application Notes and Protocols for the Dissolution of Research Compounds.

  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review.

  • MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach.

  • ResearchGate. (2025). Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, Toxicity and antimicrobial applications | Request PDF.

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.

  • National Institutes of Health (NIH). (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.

  • ChemicalBook. (n.d.). 8-AMINO-2-METHYL-2H-BENZO[B][1][2]OXAZIN-3(4H)-ONE CAS.

  • National Institutes of Health (NIH). (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions.

  • Guidechem. (n.d.). 8-Amino-6-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • MolCore. (n.d.). 1018254-91-5 | 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Welcome to the technical support center for the synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information herein is presented in a practical, question-and-answer format to directly address issues you may encounter during your experiments.

I. Overview of the Synthetic Pathway

The synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is typically achieved through a two-step process. The first step involves the cyclization of a substituted aminophenol to form the nitro-intermediate, 2-methyl-8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. The second step is the reduction of the nitro group to the desired primary amine.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-3-nitrophenol C 2-Methyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one A->C Base, Solvent (e.g., NaHCO3, Acetone) B 2-Bromopropionyl bromide B->C D 8-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one C->D Reducing Agent (e.g., H2, Pd/C)

Caption: Proposed synthetic route for 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

II. Troubleshooting Guide: Step 1 - Cyclization Reaction

This section addresses common issues encountered during the synthesis of the nitro-intermediate, 2-methyl-8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Question 1: My cyclization reaction has a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the cyclization step are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your 2-amino-3-nitrophenol and 2-bromopropionyl bromide are of high purity. Impurities in the aminophenol can lead to side reactions, while old or decomposed 2-bromopropionyl bromide will have reduced reactivity.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically used to neutralize the HBr formed during the reaction. Using a strong base can lead to unwanted side reactions, such as the hydrolysis of the acyl bromide or polymerization. Ensure you are using at least two equivalents of the base.

  • Solvent Effects: The reaction is often performed in a polar aprotic solvent like acetone or acetonitrile. These solvents help to dissolve the starting materials and facilitate the reaction. If you are observing poor solubility, you might consider gentle heating or exploring other solvents like DMF, but be mindful of potential side reactions at higher temperatures.

  • Reaction Temperature: This reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, you can try increasing the temperature to 40-50 °C. However, excessive heat can promote the formation of byproducts.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is not going to completion, it may require a longer reaction time.

Experimental Protocol for Optimized Cyclization:

  • To a stirred solution of 2-amino-3-nitrophenol (1 equivalent) and sodium bicarbonate (2.5 equivalents) in acetone, add a solution of 2-bromopropionyl bromide (1.1 equivalents) in acetone dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the solid bicarbonate salts and wash with acetone.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

Answer:

The formation of multiple products is indicative of side reactions. Here are the most common culprits:

  • O-acylation vs. N-acylation: The initial acylation can occur at either the amino group (N-acylation) or the hydroxyl group (O-acylation) of the 2-amino-3-nitrophenol. The desired product results from initial N-acylation followed by intramolecular cyclization. O-acylation can lead to an undesired ester intermediate which may not cyclize efficiently.

  • Dimerization/Polymerization: Under certain conditions, especially with stronger bases or higher temperatures, the starting materials or intermediates can undergo self-condensation or polymerization.

  • Hydrolysis of 2-bromopropionyl bromide: If there is moisture in your reaction, the 2-bromopropionyl bromide can hydrolyze to 2-bromopropionic acid, which will not participate in the desired reaction.

Side_Reactions Start 2-Amino-3-nitrophenol + 2-Bromopropionyl bromide N_Acyl N-acylated Intermediate Start->N_Acyl Desired Pathway O_Acyl O-acylated Intermediate Start->O_Acyl Side Reaction Side_Product2 Polymeric Byproducts Start->Side_Product2 Harsh Conditions Desired Desired Product: 2-Methyl-8-nitro-benzoxazinone N_Acyl->Desired Intramolecular Cyclization Side_Product1 Uncyclized Ester O_Acyl->Side_Product1

Caption: Potential reaction pathways in the cyclization step.

To minimize these side products, ensure anhydrous reaction conditions, use a mild base, and maintain a controlled temperature.

III. Troubleshooting Guide: Step 2 - Reduction of the Nitro Group

This section focuses on the conversion of the nitro-intermediate to the final product, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Question 3: The reduction of the nitro group is incomplete or slow. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue. Here are several factors to consider for optimization:

  • Catalyst Activity and Loading: The most common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C). Ensure your catalyst is fresh and active. The catalyst loading is also important; typically 5-10 mol% is sufficient. If the reaction is slow, you can try increasing the catalyst loading.

  • Hydrogen Pressure: The reaction is usually carried out under a hydrogen atmosphere. Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.

  • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation. Ensure your starting material is soluble in the chosen solvent.

  • Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating (40-50 °C) can sometimes accelerate the reaction. However, be cautious as higher temperatures can sometimes lead to side reactions.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, you can explore other reducing agents. A common alternative is using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid. These methods are often robust and effective for nitro group reductions.

Experimental Protocol for Catalytic Hydrogenation:

  • Dissolve the 2-methyl-8-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (1 equivalent) in ethanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Question 4: I am concerned about the safety of catalytic hydrogenation. Are there safer and equally effective alternatives?

Answer:

Yes, if you have concerns about handling hydrogen gas, there are several effective alternatives for nitro group reduction:

  • Tin(II) Chloride (SnCl₂): This is a classic and reliable method. The reaction is typically carried out in a protic solvent like ethanol or with concentrated HCl. The workup involves neutralizing the acidic solution to precipitate the product.

  • Iron Powder in Acetic Acid: This is another well-established and often high-yielding method. The reaction is generally clean, and the workup is straightforward.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder, often aqueous, conditions. It is a good option if your molecule is sensitive to strongly acidic or basic conditions.

Table 1: Comparison of Reduction Methods

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C Ethanol, RT, H₂ atmosphereHigh yield, clean reactionRequires specialized equipment for hydrogenation, catalyst can be pyrophoric
SnCl₂ Ethanol or HCl, refluxRobust and reliableWorkup can be tedious, tin waste
Fe/Acetic Acid Acetic acid, gentle heatingInexpensive, effectiveRequires filtration of iron salts
Na₂S₂O₄ Aqueous/organic biphasic systemMild conditionsMay not be as efficient for all substrates

IV. FAQs: General Questions and Best Practices

Q1: What is the best way to purify the final product, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one?

A1: The final product is typically a solid. Recrystallization is the most common and effective purification method.[3] A good starting point for solvent selection is to try a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature, such as ethanol or isopropanol. You can also use a solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/hexanes. Column chromatography on silica gel can also be used if recrystallization is not effective, but it is generally more time-consuming and uses more solvent.

Q2: What are the key analytical techniques to confirm the structure of my product?

A2: A combination of spectroscopic methods is essential for structural confirmation:

  • ¹H NMR: Will show the characteristic peaks for the aromatic protons, the methine proton at the 2-position, the methyl group, and the amine protons.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H bonds of the amine, the C=O of the lactam, and the aromatic ring.

Q3: My final product is unstable and decomposes over time. How can I store it properly?

A3: Aromatic amines can be susceptible to oxidation, which can lead to discoloration and decomposition. To ensure the long-term stability of your product, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. A refrigerator or freezer is ideal.

V. References

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396.

  • European Journal of Medicinal Chemistry, 44(7), 3027-3031.

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.

  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Tetrahedron Letters, 47(32), 5677-5680.

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(11), 4485.

  • Synthesis of 2-Methyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. Sigma-Aldrich.

  • 8-AMINO-2-METHYL-2H-BENZO[B][1][2]OXAZIN-3(4H)-ONE. ChemicalBook.

Sources

Optimization

Stability of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one under experimental conditions

Welcome to the technical support center for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the information provided here is based on the known chemical properties of the broader benzoxazinone class of molecules and general principles of organic chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Q1: What are the primary factors that can affect the stability of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one during experimental use?

Based on the chemistry of related benzoxazinone structures, the primary factors influencing stability are likely to be pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents.[1] The benzoxazinone ring system can be susceptible to hydrolysis under acidic or basic conditions. The amino group also introduces potential for oxidative degradation.

Q2: How should I properly store 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one to ensure its long-term stability?

For optimal long-term stability, it is recommended to store 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one as a solid in a tightly sealed container, protected from light, and in a cool, dry place.[2][3] A desiccator at room temperature or storage in a refrigerator (2-8 °C) is advisable. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20 °C or -80 °C) and protected from light.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one have not been explicitly detailed in the literature, analogous benzoxazinones are known to undergo degradation.[4][5] Potential degradation pathways may include:

  • Hydrolysis: The lactam (amide) bond within the oxazinone ring can be susceptible to hydrolysis, leading to ring-opening. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The amino group on the benzene ring is a potential site for oxidation, which can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV light may induce degradation, a common issue for many aromatic compounds.

Q4: Are there any known incompatibilities with common laboratory reagents?

Specific incompatibility data is not available. However, based on its structure, avoid strong acids, strong bases, and strong oxidizing agents.[6] Reactions with these reagents could lead to rapid degradation of the molecule.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments involving 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Issue 1: Inconsistent or unexpected experimental results.
Possible Cause Troubleshooting Steps
Compound Degradation1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).[2][3] 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh for each experiment. 3. pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound (ideally near neutral). 4. Light Protection: Protect your experimental setup from direct light exposure.
Weighing or Dilution Errors1. Calibrate Balance: Ensure the analytical balance is properly calibrated. 2. Solvent Evaporation: When preparing stock solutions, ensure the solvent does not evaporate significantly before the container is sealed. 3. Serial Dilution Accuracy: Use calibrated pipettes and proper technique for serial dilutions.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Degradation Products1. Analyze a Freshly Prepared Sample: Compare the chromatogram of your experimental sample to a freshly prepared standard solution of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one. 2. Stress Studies: To tentatively identify degradation products, intentionally stress the compound under conditions of heat, acid, base, and light. Analyze the resulting solutions by LC-MS to characterize the degradation products. 3. Review Mobile Phase: Ensure the mobile phase pH is compatible with the compound's stability.
Contamination1. Solvent Blank: Run a solvent blank to check for contaminants from your solvents. 2. System Blank: Run a blank injection with no sample to check for carryover from previous runs.
Issue 3: Color change observed in the solid compound or its solutions.
Possible Cause Troubleshooting Steps
Oxidation1. Inert Atmosphere: If the compound is highly sensitive to oxidation, consider handling it under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Use degassed solvents for preparing solutions to minimize dissolved oxygen.
Light Exposure1. Amber Vials: Store solutions in amber vials to protect them from light. 2. Cover Experimental Setup: Use aluminum foil to cover beakers or plates during the experiment.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a well-ventilated area.[2]

  • Add the desired volume of a suitable solvent (e.g., DMSO, DMF) to the solid.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20 °C or -80 °C).

Protocol 2: General Stability Assessment using HPLC
  • Prepare a stock solution of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare several dilutions of the stock solution in the experimental buffer at the desired final concentration.

  • Divide the dilutions into different groups to test various conditions:

    • Control (stored at 2-8 °C, protected from light)

    • Elevated temperature (e.g., 40 °C)

    • Acidic condition (e.g., pH 2)

    • Basic condition (e.g., pH 10)

    • Light exposure (e.g., ambient lab light or a UV lamp)

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.

  • Monitor the peak area of the parent compound and the appearance of any new peaks. A decrease in the parent peak area indicates degradation.

Section 4: Visualizations

Logical Flow for Troubleshooting Inconsistent Results

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

Factors Influencing Stability

StabilityFactors Compound 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Stability pH pH (Acid/Base Hydrolysis) Compound->pH Temp Temperature (Thermal Degradation) Compound->Temp Light Light (Photodegradation) Compound->Light Oxidation Oxidizing Agents Compound->Oxidation Enzymes Enzymes (Metabolic Degradation) Compound->Enzymes

Caption: Key factors that can impact the stability of the compound.

References

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • The Chemical Ecology of Benzoxazinoids. CHIMIA. [Link]

  • European Journal of Medicinal Chemistry. ElectronicsAndBooks. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • 2-Amino-4-methylbenzothiazole. PubChem. [Link]

  • Figure 1 Compounds containing 2H-benzo[b][2][7]-oxazin-3(4H)-one and... ResearchGate. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]

  • Pharmacological Activities of Aminophenoxazinones. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of Aminophenoxazinone-Based Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The aminophenoxazinone scaffold, including compounds such as 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one, represents a promising clas...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The aminophenoxazinone scaffold, including compounds such as 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one, represents a promising class of molecules with significant therapeutic potential, particularly in oncology. Early studies suggest that their mechanism of action may involve targeting fundamental cellular processes like DNA replication and cell signaling. However, as with any small molecule inhibitor, understanding and overcoming off-target effects is paramount to ensuring selective and effective therapeutic intervention. This guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects associated with this class of compounds.

Part 1: Understanding the Challenge: On-Target vs. Off-Target Effects

The therapeutic efficacy of a small molecule inhibitor is predicated on its ability to selectively bind to its intended biological target. However, unintended interactions with other cellular components, known as off-target effects, can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. For the aminophenoxazinone class, where the precise primary target of many derivatives is still under investigation, a systematic approach to target validation and off-target profiling is crucial.

Potential On-Target Mechanisms for Aminophenoxazinones:

  • DNA Intercalation: Some aminophenoxazinones are proposed to insert between DNA base pairs, disrupting DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: These enzymes are critical for managing DNA topology, and their inhibition can lead to cell cycle arrest and apoptosis.[3][4]

  • Kinase Inhibition (e.g., PI3Kα): Derivatives of the broader 2H-benzo[b][1][5]oxazin-3(4H)-one class have been explored as inhibitors of signaling kinases like PI3Kα.

Unraveling the true on-target versus off-target effects is a critical step in the development of these compounds.

Part 2: Troubleshooting Guide: From Ambiguous Data to Actionable Insights

This section is designed to help you troubleshoot common issues that may arise during your experiments with 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one and related compounds, with a focus on discerning on-target from off-target effects.

Issue 1: Inconsistent or Unexpected Phenotypic Responses

Question: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) with my aminophenoxazinone compound, but the dose-response is inconsistent, or the effect doesn't correlate with the expected target's known function. How do I begin to troubleshoot this?

Underlying Cause: This scenario often points to either suboptimal experimental conditions or the influence of off-target effects. It is critical to first ensure the reliability of your assay before investigating off-target binding.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent phenotypes.

Step-by-Step Guidance:

  • Verify Compound Integrity and Solubility:

    • Purity and Stability: Confirm the purity of your compound stock via analytical methods like HPLC-MS. Ensure it has been stored correctly to prevent degradation.[6] Prepare fresh stock solutions in an appropriate solvent (e.g., anhydrous DMSO) and use aliquots to avoid repeated freeze-thaw cycles.[6]

    • Solubility in Assay Media: Poor aqueous solubility is a frequent cause of inconsistent results.[6] Visually inspect for precipitation when diluting your compound in assay buffer. If solubility is an issue, consider using a lower concentration of the compound or exploring formulation strategies.

  • Validate Your Primary Assay:

    • Positive and Negative Controls: Include well-characterized positive and negative controls in your experiments. For example, if you hypothesize your compound is a Topoisomerase II inhibitor, use a known inhibitor like etoposide as a positive control.[3]

    • Cell Health: Ensure your cells are healthy and in the exponential growth phase. Cellular stress can lead to confounding results.[6]

Issue 2: Confirming Direct Target Engagement in a Cellular Context

Question: My aminophenoxazinone compound shows activity in a biochemical assay, but how can I be sure it's binding to my intended target inside the cell at the concentrations where I see a phenotype?

Underlying Cause: Biochemical assays with purified proteins do not always reflect the complex environment inside a cell. Direct evidence of target engagement in a cellular context is necessary to link the compound's binding to the observed biological effect.

Recommended Approaches:

Assay Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.[7][8]Label-free, performed in intact cells or lysates, provides direct evidence of binding.[7]Requires a specific antibody for the target protein for Western blot detection.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein in live cells.Real-time measurement in live cells, high-throughput compatible.Requires genetic modification of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with your aminophenoxazinone compound at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Thermal Challenge: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[7]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot using an antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of your compound, indicating stabilization upon binding.

Issue 3: Identifying Unknown Off-Targets

Question: I've confirmed that my aminophenoxazinone is not engaging my primary hypothesized target, or I want to proactively identify potential off-targets. What methods can I use?

Underlying Cause: The observed phenotype is likely due to the compound binding to one or more unknown proteins. Unbiased, proteome-wide approaches are needed to identify these off-targets.

Proteome-Wide Off-Target Identification Strategies:

Caption: Strategies for proteome-wide off-target identification.

Key Methodologies:

  • Kinobeads/Affinity Chromatography: This chemical proteomics approach uses a broad-spectrum affinity matrix to pull down a large portion of the kinome (or other protein families) from a cell lysate.[9][10][11] By pre-incubating the lysate with your compound, you can identify which kinases are competed off the beads, revealing them as potential targets.

  • Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA that uses quantitative mass spectrometry to identify all proteins in the cell that are stabilized or destabilized by your compound.

  • CRISPR-Cas9 Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, cause cells to become resistant to your compound.[12][13][14] This strongly suggests that the protein products of these genes are either the direct target of the compound or are essential components of the pathway it perturbs.[12][13][14]

Experimental Protocol: CRISPR-Cas9 Knockout Screen for Resistance

  • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells that are sensitive to your aminophenoxazinone compound.

  • Compound Selection: Treat the cell population with a concentration of your compound that is lethal to the majority of the cells.

  • Harvest Resistant Clones: A small population of cells will survive due to genetic knockouts that confer resistance. Expand these resistant colonies.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and use next-generation sequencing to identify which guide RNAs (and therefore which gene knockouts) are enriched in the resistant population compared to a control population.

  • Hit Validation: Validate the top candidate genes by creating individual knockout cell lines and confirming their resistance to your compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the likely off-target liabilities for an aminophenoxazinone that acts as a DNA intercalator or Topoisomerase II inhibitor?

A1: Compounds that target DNA and associated enzymes can have broad off-target effects due to the fundamental nature of their targets.[1][3]

  • For DNA intercalators: Off-target effects can include unintended activation or repression of genes by altering DNA accessibility to transcription factors.[2]

  • For Topoisomerase II inhibitors: These can induce DNA damage in healthy, rapidly dividing cells, leading to general cytotoxicity.[4][15]

Q2: My compound is a putative PI3Kα inhibitor. What are some common off-target effects for this class of inhibitors?

A2: The PI3K family has several isoforms with high homology in the ATP-binding pocket. A common off-target effect is the inhibition of other PI3K isoforms (β, δ, γ), which can lead to distinct and sometimes toxic phenotypes.[16][17] For example, inhibition of the delta isoform can lead to gastrointestinal issues and immune-related adverse events.[18] Additionally, due to the conservation of the ATP binding site, off-target inhibition of other kinases is a possibility that should be investigated through kinome profiling.

Q3: How do I choose the right concentration of my aminophenoxazinone for my experiments to minimize off-target effects?

A3: A good starting point is to perform a dose-response curve in a cell-based assay and use the lowest concentration that gives a robust on-target effect.[19] As a general rule, inhibitors that are only effective at concentrations greater than 10 µM are more likely to be acting through off-target mechanisms.[19] It is crucial to correlate the effective concentration in your cellular assays with the concentration required for target engagement (as determined by CETSA or a similar method).

Q4: Can I use a structurally similar but inactive analog of my compound as a negative control?

A4: Yes, this is an excellent strategy. If a closely related analog that is predicted to be inactive against the primary target fails to produce the same cellular phenotype, it strengthens the evidence that the phenotype observed with the active compound is due to its on-target activity.

Q5: What is the role of genetic validation in confirming the on-target effect of my compound?

A5: Genetic validation, for instance using CRISPR-Cas9 to knock out the putative target, is a powerful tool.[13][14] If knocking out the target protein phenocopies the effect of the compound, it provides strong evidence for an on-target mechanism. Conversely, if the knockout cells are resistant to the compound, it also validates that the compound's efficacy is mediated through that target.[15]

References

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.
  • Donovan, K. F., et al. (2018). CRISPR approaches to small molecule target identification. PMC. Available at: [Link]

  • Gurova, K. V., et al. (2009). DNA-intercalators Causing Rapid Re-expression of Methylated and Silenced Genes in Cancer Cells. NIH. Available at: [Link]

  • Costa, R. L. B., et al. (2017). Management of toxicity to isoform α-specific PI3K inhibitors. PMC. Available at: [Link]

  • Li, T. K., & Liu, L. F. (2001). Tumor cell death induced by topoisomerase-targeting drugs. Annual Review of Pharmacology and Toxicology.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • ScienceDirect. (2024). DNA Intercalator. Available at: [Link]

  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in human pancreas cancer. Cell.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic studies of targeted drugs.
  • Biocompare.com. (2022). Target Validation with CRISPR. Available at: [Link]

  • ACS Publications. (n.d.). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Bain, J., et al. (2007).
  • Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]

  • Nucleic Acids Research. (2024). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. Oxford Academic.
  • MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI.
  • PMC. (n.d.).
  • NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI.
  • PMC. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PMC.
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • PMC. (n.d.). A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. PMC.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • ACS Publications. (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
  • ScienceDirect. (2025). Topoisomerase II as a target for anticancer drugs: When enzymes stop being nice. ScienceDirect.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Targeted Oncology. (2013). Targeting the PI3K and AKT Pathways in Solid Tumors. Targeted Oncology.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • PMC. (n.d.).
  • BMG LABTECH. (n.d.).
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

Optimization

Optimizing reaction conditions for derivatizing 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

An essential component in the scaffold of numerous pharmacologically active compounds, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a key starting material for drug discovery and development.[3] Its primary arom...

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the scaffold of numerous pharmacologically active compounds, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a key starting material for drug discovery and development.[3] Its primary aromatic amine at the C8 position serves as a versatile handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR). The successful derivatization of this amine is critical for modulating the compound's physicochemical properties, biological targets, and overall efficacy.

This technical support guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to navigate and optimize the derivatization of this important benzoxazinone core. We will address common challenges and provide robust troubleshooting strategies for three principal reaction classes: N-acylation, N-sulfonylation, and N-alkylation.

Core Principles for Optimizing Derivatization Reactions

The success of any derivatization hinges on the careful control of several key experimental parameters. The aromatic amine of the benzoxazinone, while nucleophilic, can be influenced by the electronic nature of the heterocyclic system. A systematic approach to optimization is therefore crucial.

General Derivatization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 8-Amino-2-methyl-2H- benzo[b]oxazin-3(4H)-one reagents Select & Prepare Reagents (Acyl/Sulfonyl/Alkyl Halide, Base, Anhydrous Solvent) start->reagents setup Set up Reaction (Inert Atmosphere, Temperature Control) reagents->setup addition Add Reagents (Control Stoichiometry & Addition Rate) setup->addition monitor Monitor Progress (TLC, LC-MS) addition->monitor monitor->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up / Extraction quench->extract purify Purify Product (Crystallization / Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize finish End: Pure Derivatized Product characterize->finish

Caption: General workflow for derivatizing 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization process.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagent: Acyl/sulfonyl chlorides can hydrolyze if exposed to moisture. Alkylating agents can degrade.[4] 2. Protonated Amine: If the reaction medium is too acidic, the starting material's amino group becomes protonated and non-nucleophilic.[4] 3. Insufficient Activation: The electrophile (e.g., acyl/sulfonyl chloride) may not be reactive enough. 4. Suboptimal Temperature: Reaction may have a high activation energy barrier, or degradation may occur at elevated temperatures.[4]1. Use fresh or newly opened reagents. Ensure all glassware is oven-dried and solvents are anhydrous.[5] 2. Add a non-nucleophilic organic base like triethylamine (TEA) or pyridine to neutralize any generated acid (e.g., HCl) and maintain the amine's nucleophilicity.[6][7] 3. For acylations, consider converting a carboxylic acid to a more reactive acid chloride using thionyl chloride or oxalyl chloride. For sulfonylations, ensure the sulfonyl chloride is pure. 4. Monitor the reaction at room temperature first. If sluggish, gently heat to 40-60 °C. Use TLC to track progress and check for decomposition spots.[4]
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Material: Insufficient reaction time or suboptimal stoichiometry.[4] 2. Diacylation/Disulfonylation: Possible if a large excess of a highly reactive reagent is used, though less common for this specific amine. 3. Side Reactions with Solvent: Reactive solvents (e.g., alcohols) can compete with the amine for the electrophile. 4. Oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.[4]1. Increase reaction time. Use a slight excess (1.1-1.2 equivalents) of the derivatizing agent. Monitor completion by TLC until the starting material spot disappears.[4] 2. Use controlled stoichiometry (closer to 1:1). Add the electrophile dropwise at a lower temperature (e.g., 0 °C) to control reactivity. 3. Use inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
Product is Difficult to Isolate or Purify 1. Product is Water-Soluble: The derivatized product may have some solubility in the aqueous phase during work-up. 2. Emulsion Formation: Formation of a stable emulsion during aqueous extraction. 3. Co-elution during Chromatography: Product and impurities may have similar polarities.1. After the initial extraction, back-extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) several times. Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. 3. Optimize the solvent system for column chromatography. Try a different solvent system (e.g., hexane/ethyl acetate vs. DCM/methanol) or use a different stationary phase.
Challenges Specific to N-Alkylation 1. Over-alkylation: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[8] 2. Low Reactivity: The primary aromatic amine is less nucleophilic than an aliphatic amine, making reactions with less reactive alkyl halides (like alkyl chlorides) very slow.1. Use a large excess of the starting amine relative to the alkylating agent to favor mono-alkylation. This often results in low conversion of the starting material but higher selectivity. Alternatively, consider reductive amination as a more controlled method for mono-alkylation. 2. Use more reactive alkylating agents like alkyl iodides or bromides. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides via the Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is not going to completion, even after adding 1.5 equivalents of acyl chloride and stirring overnight. What's happening?

A1: This is a common issue that often points to the neutralization of your starting material. The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[4] To solve this, you must include at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in your reaction mixture. The base will scavenge the generated HCl, ensuring your starting amine remains in its free, reactive form. A slight excess of the base (e.g., 1.2-1.5 equivalents) is often beneficial.

Q2: I'm trying to sulfonylate the amine with tosyl chloride and see a new, very polar spot on my TLC that doesn't move from the baseline. What could it be?

A2: The highly polar spot is likely the salt of your starting material, formed by reaction with toluenesulfonic acid, a common impurity in older bottles of tosyl chloride or a byproduct of its hydrolysis. Similar to the acylation issue, this protonates your starting material. Ensure you are using high-purity tosyl chloride and, crucially, add a base like pyridine or TEA to the reaction. Pyridine often serves as both the base and a suitable solvent for sulfonylation reactions.

Q3: How do I choose the right base for my derivatization?

A3: The choice of base is critical. For acylations and sulfonylations with reactive chlorides, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. They are non-nucleophilic enough to not compete for the electrophile but are basic enough to neutralize the generated acid. Pyridine is also an excellent choice and can sometimes act as a catalyst.[6] For alkylations , a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often preferred.[9] These inorganic bases are effective at deprotonating the amine to increase its nucleophilicity without competing in the alkylation.

Q4: My product appears to be degrading during aqueous work-up, especially when I use a basic wash (e.g., NaHCO₃). Why?

A4: The lactam ring within the benzoxazinone structure can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heating. While a mild bicarbonate wash is usually safe, a stronger base (like NaOH) or extended contact time could lead to ring-opening. If you suspect degradation, minimize the contact time with aqueous base, use milder conditions, and keep the work-up cold (e.g., using an ice bath).

Q5: What are the main challenges with N-alkylation of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, and how can I overcome them?

A5: The primary challenge is controlling the degree of alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This leads to a second alkylation, producing a tertiary amine, and potentially a third, yielding a quaternary ammonium salt.[8] This results in a mixture of products that can be difficult to separate. To favor mono-alkylation, you can:

  • Use a large excess of the starting amine: This statistically favors the alkylating agent reacting with the more abundant starting material.

  • Consider Reductive Amination: This is a more controlled, two-step method where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to the desired mono-alkylated amine. This method completely avoids over-alkylation.

Detailed Experimental Protocols

Note: These are general starting protocols. Optimization of temperature, time, and stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for N-Acylation
  • Preparation: Dissolve 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: General Procedure for N-Sulfonylation
  • Preparation: Dissolve 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in an oven-dried flask under a nitrogen atmosphere. Pyridine acts as both solvent and base.

  • Sulfonylation: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at room temperature overnight or until TLC analysis indicates completion. Some less reactive sulfonyl chlorides may require gentle heating (40-50 °C).[10]

  • Work-up: Carefully pour the reaction mixture into ice-cold 2M HCl. This will precipitate the product and neutralize the pyridine.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Low Yield: A Decision Pathway

G start Low Product Yield Observed q1 Is starting material (SM) still present on TLC? start->q1 q2 Was a base used to scavenge generated acid? q1->q2 Yes q3 Are there multiple new spots (streaking, baseline material)? q1->q3 No a1_yes Yes a1_no No a2_yes a2_yes q2->a2_yes Yes a2_no Add 1.2 eq of base (e.g., TEA, Pyridine) and re-run reaction. q2->a2_no No a3_yes Product may be degrading. Re-run at lower temp. Check pH during work-up. q3->a3_yes Yes a3_no Product may be lost during work-up. Check aqueous layers. Optimize extraction/purification. q3->a3_no No q2_2 Are reagents (acyl/sulfonyl chloride) fresh and anhydrous? a2_yes->q2_2 a2_2_no Use fresh reagents and anhydrous conditions. Re-run reaction. q2_2->a2_2_no No q2_3 Was reaction time or temperature sufficient? q2_2->q2_3 Yes a2_3_no Increase reaction time or gently heat (40-60°C). Monitor by TLC. q2_3->a2_3_no No a2_3_yes Consider a more reactive derivatizing agent. q2_3->a2_3_yes Yes

Caption: A decision tree for troubleshooting low yield derivatization reactions.

References

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  • Khan, K. M., et al. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed Central. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of acylation conditions a. Available from: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Available from: [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News. Available from: [Link]

  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Available from: [Link]

  • National Institutes of Health. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the direct sulfenylation reaction conditions a. Available from: [Link]

  • National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Available from: [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Available from: [Link]

  • ACS Publications. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters. Available from: [Link]

  • IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Available from: [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]

  • ResearchGate. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Available from: [Link]

  • YouTube. (2021). Amine Synthesis - Limits of Alkylation. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ResearchGate. (2007). Recent progress in the development of derivatization reagents having a benzofuran structure. Available from: [Link]

  • MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Available from: [Link]

  • PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available from: [Link]

  • ResearchGate. (2001). Derivatization of (±)-5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline, an Imidazoline Binding Sites Ligand, with (+)- (R) -α-Methylbenzyl Isocyanate for Drug Monitoring Purposes. Available from: [Link]

  • Royal Society of Chemistry. (2020). Iminyl radical-promoted imino sulfonylation, imino cyanogenation and imino thiocyanation of γ,δ-unsaturated oxime esters: synthesis of versatile functionalized pyrrolines. Organic Chemistry Frontiers. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

This technical guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (CAS: 870064-81-6).[1][2] Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (CAS: 870064-81-6).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal mechanisms behind common crystallization challenges, empowering you to make informed, effective decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding the crystallization behavior of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one.

Q1: What are the key physicochemical properties of this compound that influence crystallization?

Understanding the molecule's structure is paramount. 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one possesses several key features: an aromatic amine group, a lactam (cyclic amide) within a heterocyclic ring, and a chiral center at the 2-position. These features suggest:

  • Hydrogen Bonding Capability: The amine (-NH2) and lactam (N-H) groups can act as hydrogen bond donors and acceptors, promoting self-assembly into a crystal lattice.

  • Molecular Rigidity: The fused ring system provides a rigid scaffold, which is generally favorable for crystallization compared to highly flexible molecules.[3]

  • Susceptibility to Oxidation: The aromatic amine moiety can be prone to oxidation, especially when exposed to air, light, or acidic conditions over time, potentially leading to colored impurities.[4]

  • Moderate Polarity: The combination of the aromatic ring and polar functional groups gives the molecule moderate polarity, influencing its solubility profile.

Table 1: Physicochemical Properties of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

Property Value Reference
CAS Number 870064-81-6 [1][2][5]
Molecular Formula C₉H₁₀N₂O₂ [2][6]
Molecular Weight 178.19 g/mol [1][2][6]
Melting/Boiling Point Data not publicly reported [1][7]

| Solubility | Data not publicly reported; empirical testing required |[1] |

Q2: How do impurities mechanistically disrupt the crystallization process?

Impurities are the primary cause of crystallization failure. Their impact is not merely about contaminating the final product; they actively interfere with the physical process of crystal formation.[8]

  • Inhibition of Nucleation: Impurities can increase the energy barrier for the formation of a stable crystal nucleus, leading to excessively stable supersaturated solutions or the dreaded "oiling out."

  • Disruption of Crystal Growth: Impurity molecules can adsorb onto the growing faces of a crystal. This blocks sites for the correct molecule to integrate, slowing or halting growth. This can also lead to changes in crystal shape (morphology).[9][10]

  • Lattice Incorporation: Structurally similar impurities can be incorporated directly into the crystal lattice, compromising the final purity and potentially altering the physical properties of the solid.[11]

  • Impact on Yield: By interfering with growth kinetics, impurities can lead to a significant portion of the target compound remaining in the mother liquor, thereby reducing the isolated yield.[11]

Q3: Why is my choice of solvent so critical?

The solvent is not just a medium for dissolution; it is an active participant in the crystallization process. An ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[12] This differential is the driving force for crystallization upon cooling. The solvent also mediates interactions between solute molecules and can influence which crystal polymorph is formed.[10]

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental problems.

Problem 1: My compound will not dissolve, or dissolves very poorly, in common solvents.

  • Underlying Cause: The high degree of hydrogen bonding and the rigid, planar structure of the benzoxazinone core can lead to strong crystal lattice energy, making it difficult for solvents to break the solid apart.

  • Solutions & Scientific Rationale:

    • Increase Solvent Polarity: Start with moderately polar, protic solvents like ethanol or isopropanol, which can effectively compete for the hydrogen bonding sites. If solubility is still low, explore more polar aprotic solvents like acetone or ethyl acetate.

    • Use an Acidic Co-solvent: For amine-containing compounds, adding a small amount of an organic acid like acetic acid can protonate the basic amine group.[4] This salt formation dramatically increases polarity and solubility. The free base can often be recrystallized by carefully neutralizing the solution, though this constitutes a second crystallization, not a simple recrystallization.[3]

    • Elevate the Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Always use a condenser to prevent solvent loss.

Problem 2: The compound dissolves, but no crystals form upon cooling, even in an ice bath.

  • Underlying Cause: The solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation. This can happen if too much solvent was used or if the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solutions & Scientific Rationale:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that acts as a template for crystal nucleation.

    • Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This seed crystal bypasses the initial nucleation barrier and provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. This will increase the concentration of the solute, promoting supersaturation and crystallization. Re-cool the concentrated solution slowly.

    • Utilize an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble (e.g., acetone), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexane or water) until the solution becomes faintly cloudy (turbid).[13] Heating to redissolve and then slowly cooling this binary system can often yield high-quality crystals.

Problem 3: The compound separates as an oil or sticky goo instead of a crystalline solid.

  • Underlying Cause: This phenomenon, known as "oiling out," occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of a solvate). It is often caused by cooling a highly supersaturated solution too quickly or the presence of significant impurities that depress the melting point.

  • Solutions & Scientific Rationale:

    • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the degree of supersaturation.

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly into an ice bath. Slower cooling provides more time for ordered crystal lattice formation instead of amorphous precipitation.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a lower-boiling point solvent in which the compound still has adequate solubility.

Problem 4: Crystals form, but the final isolated yield is very low.

  • Underlying Cause: This is most commonly due to using an excessive volume of solvent, incomplete crystallization (significant material remains in the mother liquor), or physical loss of product during filtration and transfer.

  • Solutions & Scientific Rationale:

    • Use the Minimum Volume of Hot Solvent: The core principle of recrystallization is to create a saturated solution at high temperature. Add the hot solvent portion-wise to your crude solid, waiting for each portion to nearly boil before adding the next, until the solid just dissolves.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to minimize the compound's solubility in the mother liquor and maximize precipitation.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by about 50-75% and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Problem 5: The final product is still impure, or the crystals are very fine needles.

  • Underlying Cause: The chosen solvent may not be effective at leaving the specific impurities behind in the solution. Fine needles can be a sign of rapid crystallization from a highly supersaturated state or can be induced by certain impurities that inhibit growth on specific crystal faces.[11] Needles often trap mother liquor, leading to lower purity after drying.

  • Solutions & Scientific Rationale:

    • Perform a Solvent Screen: Test the solubility of your crude material in a range of solvents with varying polarities (see Table 2) to find one that dissolves the target compound when hot but leaves impurities either insoluble (for hot filtration) or highly soluble upon cooling.

    • Pre-Purification: If the crude material is heavily contaminated (>5-10% impurities), recrystallization may not be sufficient. Consider a preliminary purification by column chromatography followed by a final recrystallization of the pooled fractions to achieve high purity.[14]

    • Activated Charcoal Treatment: For removing highly colored, high-molecular-weight impurities, add a small amount of activated charcoal to the cool solution, heat the mixture to boiling, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

    • Reslurry/Re-crystallization: A second recrystallization in the same or a different solvent system can significantly improve purity.

Table 2: Common Solvents for Recrystallization of Aromatic Heterocycles

Solvent Class Boiling Point (°C) Notes
Hexane/Heptane Non-polar 69 / 98 Good for non-polar compounds or as an anti-solvent.[13]
Toluene Aromatic 111 Dissolves aromatic systems well; high boiling point.
Ethyl Acetate Polar Aprotic 77 Excellent general-purpose solvent for moderately polar compounds.
Acetone Polar Aprotic 56 Very strong solvent; often used in combination with an anti-solvent.
Isopropanol Polar Protic 82 Good for compounds with H-bonding capability.
Ethanol Polar Protic 78 Similar to isopropanol, but can be more effective.

| Water | Polar Protic | 100 | Unlikely to be a good single solvent, but can be used as an anti-solvent for compounds dissolved in polar organic solvents.[13] |

Section 3: Protocols & Workflows

Protocol 1: Step-by-Step General Recrystallization

  • Choose Glassware: Select an Erlenmeyer flask of a size such that the solvent will fill it to about one-third to one-half of its volume.

  • Dissolve the Compound: Place the crude solid in the flask. Add a small portion of the chosen solvent, bring the mixture to a boil on a hot plate, and add more hot solvent in portions until the solid is fully dissolved.[12]

  • Hot Filtration (If Necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes.[12]

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Continue to draw air through the crystals on the filter to partially dry them, then transfer them to a watch glass or drying dish to dry completely.[12]

Workflow Visualization

The following diagram provides a logical decision tree for troubleshooting common crystallization failures.

G start Start: Crude solid dissolved in minimum hot solvent cool Allow to cool slowly to room temperature start->cool check_xtal Do crystals form? cool->check_xtal success Success: Collect crystals by filtration check_xtal->success  Yes oil_out Does it 'oil out'? check_xtal->oil_out  No no_xtal_node No Crystals oil_out->no_xtal_node  No oil_out_node Oiling Out oil_out->oil_out_node  Yes induce_nuc Induce Nucleation: 1. Scratch flask 2. Add seed crystal no_xtal_node->induce_nuc check_nuc Do crystals form now? induce_nuc->check_nuc check_nuc->success  Yes reduce_vol Reduce Solvent Volume (Evaporate ~20%) & re-cool check_nuc->reduce_vol  No reduce_vol->cool anti_solvent Consider Anti-Solvent Addition reduce_vol->anti_solvent reheat Re-heat to re-dissolve oil_out_node->reheat add_solvent Add more solvent (10-20%) & re-cool SLOWLY reheat->add_solvent add_solvent->cool change_solvent Failure: Re-evaluate solvent choice (Consider lower BP solvent) add_solvent->change_solvent If fails again

Caption: Troubleshooting workflow for crystallization.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • University of Calgary. Recrystallisation. [Link]

  • Axsyn. 2H-1,4-Benzoxazin-3(4H)-one,8-amino-2-methyl-. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ChemSrc. (2024). 8-Amino-2-methyl-2H-benzo[b][4]oxazin-3(4H)-one. [Link]

  • ResearchGate. (2019). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. [Link]

  • ResearchGate. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][4][13]oxazin-4-one and Quinazolin-4(3H)-one. [Link]

  • National Academy of Sciences of Ukraine. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

Sources

Optimization

Technical Support Center: In Vitro Degradation of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

Welcome to the technical support guide for researchers investigating the in vitro degradation pathways of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one. This document provides practical, in-depth guidance in a question-an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers investigating the in vitro degradation pathways of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one. This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and interpret experimental outcomes. Our approach is grounded in the established chemistry of the benzoxazinone scaffold and the known reactivity of aromatic amines, providing a robust framework for your studies.

Part 1: Foundational Concepts & Initial Assessment

This section addresses preliminary questions regarding the structural stability and likely degradation routes of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one, forming a basis for experimental design.

Q1: What are the key structural liabilities of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one that could lead to in vitro degradation?

Answer: The structure of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one (CAS 870064-81-6) contains two primary moieties that are susceptible to in vitro degradation[1]:

  • The 1,4-Benzoxazin-3-one Ring: This heterocyclic system contains a lactam (cyclic amide) bond. Lactam rings can be susceptible to hydrolysis, particularly under non-neutral pH conditions, which would lead to ring opening. This is a known degradation pathway for related benzoxazinoid compounds[2].

  • The 8-Amino Group: The primary aromatic amine attached to the benzene ring is a critical functional group. Aromatic amines are well-known to be substrates for oxidative enzymes (e.g., Cytochrome P450s in liver microsomes) and can also undergo non-enzymatic oxidation. This functionality significantly influences the compound's metabolic profile compared to naturally occurring benzoxazinoids like DIBOA or DIMBOA, which lack this group[3][4]. The amino group, being electron-donating, activates the aromatic ring and makes the molecule susceptible to oxidative reactions.

The interplay between these two features will dictate the primary degradation pathways observed in your experiments.

Q2: What are the most probable in vitro degradation pathways I should anticipate?

Answer: Based on the structural liabilities, you should anticipate three primary degradation pathways in vitro:

  • Hydrolysis: The lactam bond in the oxazinone ring can be cleaved by water, a process that can be catalyzed by acidic or basic conditions or by esterase/amidase enzymes present in biological matrices (e.g., plasma, liver S9 fractions). This would result in an amino acid-like structure.

  • Oxidation: This is a major anticipated pathway due to the 8-amino group.

    • N-Oxidation: The amino group itself can be oxidized to form hydroxylamine or nitroso derivatives.

    • Ring Oxidation: The electron-rich aromatic ring, activated by the amino group, can be hydroxylated at positions ortho or para to the amine.

    • Oxidative Dimerization: A particularly important pathway to consider is the transformation into aminophenoxazinone structures. This occurs when the parent molecule (or its hydrolyzed form, an aminophenol) undergoes oxidation and condenses with another molecule[5]. Similar transformations are observed in the degradation of other benzoxazolinones[6][7].

  • Enzymatic Conjugation (Phase II Metabolism): In systems containing appropriate cofactors (e.g., UDPGA, PAPS), the amino group or any newly formed hydroxyl groups can undergo glucuronidation or sulfation.

Q3: How does the 8-amino group differentiate this compound's stability from naturally occurring benzoxazinoids?

Answer: The 8-amino group is a fundamental differentiator. Natural benzoxazinoids like DIMBOA degrade primarily through deglycosylation followed by rearrangement and ring contraction to form more stable benzoxazolinones (e.g., MBOA)[3]. While your compound may still undergo hydrolysis of the lactam, the dominant and most rapid degradation pathways, especially in metabolically active systems like liver microsomes, are likely to be driven by the oxidation of the 8-amino moiety and the activated aromatic ring. This introduces a set of degradation products, such as quinone-imines and phenoxazinone dimers, that are not typically seen with common plant-derived benzoxazinoids[5][7].

Part 2: Experimental Design and Methodologies

This section provides actionable protocols and workflows for setting up and analyzing in vitro degradation experiments.

Q4: How should I design a comprehensive in vitro stability study for this compound?

Answer: A well-designed study should systematically evaluate both chemical (abiotic) and metabolic (biotic) stability. We recommend a tiered approach.

G stock Prepare Stock Solution (e.g., 10 mM in DMSO) initiate Initiate Reaction (Spike Compound to 1-10 µM) stock->initiate matrices Prepare Incubation Matrices (Buffer, Microsomes, Plasma) prewarm Pre-warm Matrices (37°C) matrices->prewarm prewarm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (e.g., Acetonitrile with IS) sample->quench process Process Samples (Centrifuge/Filter) quench->process inject LC-MS/MS Analysis process->inject quant Quantify Parent Compound inject->quant qual Identify Metabolites inject->qual

Caption: Workflow for in vitro stability assessment.

  • Prepare Reagents:

    • Test Compound Stock: 10 mM solution of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Liver Microsomes: (e.g., Human, Rat) at a stock concentration of 20 mg/mL.

    • NADPH Regenerating System (NRS): Solution A and Solution B (commercial kits are recommended for consistency).

    • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable compound not found in the matrix).

    • Control: A compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Incubation Setup:

    • For each time point, prepare a master mix (excluding the test compound) in a microcentrifuge tube. For a final volume of 200 µL:

      • 158 µL Phosphate Buffer

      • 20 µL NRS (10 µL each of Solution A & B)

      • 10 µL Liver Microsomes (for a final concentration of 1 mg/mL)

    • Prepare a parallel set of incubations without the NRS to serve as a negative control for assessing non-NADPH-dependent degradation.

    • Pre-incubate the master mix at 37°C for 10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding 2 µL of the 100 µM working stock (diluted from 10 mM stock) to achieve a final substrate concentration of 1 µM.

    • Immediately withdraw a sample for the T=0 time point and quench it by adding it to 400 µL of the cold Quenching Solution.

    • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw and quench samples in the same manner.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze using a validated LC-MS/MS method.

Matrix Incubation Conditions Key Objective Primary Degradation Expected
Phosphate Buffer (pH 5.0, 7.4, 9.0) 37°C, up to 24 hoursAssess chemical stability (hydrolysis)Hydrolysis
Plasma (Human, Rat) 37°C, up to 4 hoursAssess enzymatic hydrolysis by esterases/amidasesHydrolysis
Liver Microsomes (+/- NADPH) 37°C, up to 1 hourAssess Phase I oxidative metabolismOxidation, Hydrolysis
Liver S9 Fraction (+/- Cofactors) 37°C, up to 2 hoursAssess Phase I and Phase II metabolismOxidation, Conjugation
Q5: What is the recommended analytical method for quantifying the parent compound and identifying its degradation products?

Answer: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its sensitivity and specificity.[8]

  • Chromatography: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A shallow gradient from 5% to 95% B over 5-10 minutes should provide good separation of the polar metabolites from the parent compound.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in Positive mode (ESI+) is recommended, as the amino group and the ring nitrogens are readily protonated.

    • Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the parent compound and any confirmed metabolites. You will need to optimize the precursor ion and at least two product ions.

    • Identification: For identifying unknown degradation products, use full scan mode to find the m/z of potential products, followed by product ion scanning (PIS) to obtain fragmentation patterns that can be used for structural elucidation.

Parameter Parent Compound Potential Hydrolysis Product Potential Dimer Product
Formula C₉H₁₀N₂O₂C₉H₁₂N₂O₃C₁₈H₁₆N₄O₃
Exact Mass 178.07196.08336.12
[M+H]⁺ (m/z) 179.08197.09337.13
Key Fragments To be determined experimentallyLoss of H₂O, COFragments of monomer
Detection Mode MRM / Full ScanFull Scan / PISFull Scan / PIS

Part 3: Troubleshooting and Data Interpretation

This section focuses on interpreting complex results and troubleshooting common experimental issues.

Q6: My parent compound is disappearing almost instantly, even at the T=0 point. What could be the cause?

Answer: Rapid disappearance, especially at the zero-time point, suggests non-enzymatic degradation or strong, non-specific binding.

  • Troubleshooting Steps:

    • Check Matrix pH: Ensure the pH of your buffer or biological matrix is correct. The benzoxazinone ring may be highly unstable at very acidic or alkaline pH.

    • Assess Non-Specific Binding: The compound may be binding to the plasticware or the protein in the matrix. To test this, analyze the supernatant of a T=0 sample from a protein-containing matrix (like microsomes) and compare it to a sample where the protein was precipitated before the compound was added. A significant difference indicates binding. Using silanized glassware or low-binding plates can help mitigate this.

    • Investigate Non-Enzymatic Oxidation: The 8-amino group can be susceptible to air oxidation, which may be catalyzed by trace metals in the buffer. Running a control experiment under an inert atmosphere (e.g., nitrogen) can help diagnose this.

Q7: I see several new peaks in my chromatogram after incubation. What are their likely structures?

Answer: The new peaks are likely degradation products. By analyzing their mass-to-charge ratio ([M+H]⁺) and retention time, you can propose likely structures.

  • Peak 1: More Polar (shorter retention time), [M+H]⁺ = 197.09 (+18 Da vs. parent)

    • Probable Structure: This corresponds to the addition of a water molecule, strongly indicating hydrolysis of the lactam ring to form 2-amino-3-(2-amino-3-hydroxyphenyl)propanoic acid.

  • Peak 2: Slightly More Polar, [M+H]⁺ = 195.07 (+16 Da vs. parent)

    • Probable Structure: This indicates the addition of an oxygen atom, likely from hydroxylation of the aromatic ring at a position ortho or para to the amino group.

  • Peak 3: Less Polar (longer retention time), [M+H]⁺ = 337.13 (~2x parent mass - 2 Da)

    • Probable Structure: This mass suggests an oxidative dimerization product. A likely candidate is an aminophenoxazinone-type structure, formed by the condensation of two oxidized parent molecules[5][7].

G Parent 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one (Parent Compound) [M+H]⁺ = 179.08 Hydrolysis Ring-Opened Product (Hydrolysis) [M+H]⁺ = 197.09 Parent->Hydrolysis + H₂O (Hydrolytic Enzymes/pH) Intermediate Oxidized Intermediate (e.g., Quinone-imine) Parent->Intermediate - 2H⁺, - 2e⁻ (CYP450/Oxidation) Oxidation Hydroxylated Product (Oxidation) [M+H]⁺ = 195.07 Dimer Aminophenoxazinone Dimer (Oxidative Condensation) [M+H]⁺ = 337.13 Intermediate->Oxidation + H₂O Intermediate->Dimer + Parent Molecule - H₂O

Caption: Proposed in vitro degradation pathways.

Q8: My MS data confirms a dimer with [M+H]⁺ of 337.13. What is the mechanism behind its formation?

Answer: The formation of a dimer with a mass corresponding to (2 * Parent - 2H) is a classic signature of oxidative condensation. For 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4H)-one, the mechanism likely mirrors the formation of phenoxazinones from aminophenols[5].

  • Initial Oxidation: The first step is the two-electron oxidation of the parent molecule's aminophenol-like structure. This is likely mediated by enzymes like Cytochrome P450 or peroxidases, forming a highly reactive quinone-imine intermediate.

  • Nucleophilic Attack: A second, unoxidized molecule of the parent compound then acts as a nucleophile. The 8-amino group of the second molecule attacks the electron-deficient ring of the quinone-imine intermediate.

  • Rearomatization and Condensation: The resulting adduct undergoes rearrangement and further oxidation to form a stable, conjugated aminophenoxazinone chromophore.

This pathway explains both the observed mass and the fact that this product would likely be more prominent in metabolically active systems (e.g., liver microsomes with NADPH) where oxidative enzymes are present. The formation of such products is a critical finding, as phenoxazinone structures often possess potent biological activity[7].

References

  • Dick, R., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. [Link]

  • Wouters, J., et al. (2017). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Sicker, D., et al. (2000). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. ResearchGate. [Link]

  • Glauser, G., et al. (2023). Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants. Proceedings of the National Academy of Sciences. [Link]

  • Fomsgaard, I. S., et al. (2004). Biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one and 2-Acetylamino-(3H)-Phenoxazin-3-one in Soil. ResearchGate. [Link]

  • Macías, F. A., et al. (2021). Aminophenoxazinones as Natural Products and Their Semisynthetic Derivatives. ResearchGate. [Link]

  • Tomoda, A., et al. (1991). Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. Journal of Biochemistry. [Link]

  • El-Khoury, R., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules. [Link]

Sources

Troubleshooting

Minimizing cytotoxicity of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one in cell culture

A Guide to Understanding and Modulating its Cytotoxic Profile in Cell Culture Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 8...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Modulating its Cytotoxic Profile in Cell Culture

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one and related benzoxazinone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Benzoxazinone scaffolds are of significant interest for their potent biological activities, particularly as anti-proliferative and anti-cancer agents.[1][2][3] Therefore, observing cytotoxicity is often the expected and intended outcome. The key challenge lies in ensuring this effect is specific, reproducible, and within a therapeutically relevant range, rather than an artifact of experimental conditions. This guide addresses common issues from excessive, non-specific cell death to refining experimental design for meaningful data.

Part 1: Foundational Troubleshooting - Is It the Compound or the Conditions?

This section addresses the most frequent causes of unexpected or uncontrolled cytotoxicity. Before assuming the compound's intrinsic properties are the sole issue, it is critical to validate the experimental setup.

FAQ 1: My entire cell population detached and died almost immediately after adding the compound. What should I check first?

Rapid, widespread cell death often points to an issue with the experimental basics rather than a specific biological mechanism of the compound. A systematic check is the most efficient way to diagnose the problem.[4]

Tier 1: The "Usual Suspects"

  • Solvent Toxicity: The vehicle used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), is toxic to cells at higher concentrations. The final concentration should be carefully controlled.

  • Compound Concentration & Solubility: A simple miscalculation can lead to excessively high concentrations. Furthermore, if the compound precipitates out of solution in the culture medium, these crystals can cause physical damage to cells, leading to "pseudo-toxicity."

  • Cell Health: Unhealthy cells, either from high passage number, confluence, or prior stress, are highly susceptible to any additional chemical insult.[4][5]

Workflow: Initial Cytotoxicity Troubleshooting

The following diagram outlines a logical workflow for initial troubleshooting.

G start Unexpectedly High Cytotoxicity Observed check_solvent Verify Final Solvent Concentration (e.g., DMSO <0.5%) start->check_solvent solvent_ok Solvent Conc. OK check_solvent->solvent_ok Acceptable solvent_bad High Solvent Conc. ACTION: Reduce solvent volume in final dilution. check_solvent->solvent_bad Too High check_compound Confirm Compound Stock Concentration & Check for Precipitation compound_ok Compound Soluble check_compound->compound_ok Clear compound_bad Precipitate Observed ACTION: Lower concentration or use solubilizing agent. check_compound->compound_bad Precipitate Present check_cells Assess Health of Untreated Control Cells (Morphology, Viability) cells_ok Cells Healthy check_cells->cells_ok Good cells_bad Cells Unhealthy ACTION: Use lower passage, healthy cells. check_cells->cells_bad Poor Viability/ Morphology solvent_ok->check_compound compound_ok->check_cells proceed Proceed to Dose-Response Characterization cells_ok->proceed

Caption: Initial troubleshooting workflow for acute cytotoxicity.

Table 1: Recommended Final Concentrations for Common Solvents
SolventRecommended Max. ConcentrationRationale & Notes
DMSO < 0.5% (v/v) Most cell lines tolerate 0.1-0.5%. Concentrations >1% can cause membrane stress and induce cell death, confounding results.[6] Always include a vehicle-only control.
Ethanol < 0.5% (v/v) Similar to DMSO, can be toxic at higher concentrations. Volatility can also be an issue.
Part 2: Characterizing and Controlling On-Target Cytotoxicity

Once foundational issues are ruled out, the next step is to systematically characterize the compound's cytotoxic profile. Benzoxazinone derivatives often exhibit potent anti-proliferative activity, but the sensitivity can vary dramatically between different cell lines.[2][3]

FAQ 2: How do I determine the correct, non-toxic working concentration for my specific cell line?

The "correct" concentration depends entirely on your experimental goal. For anti-cancer studies, you need to determine the half-maximal inhibitory concentration (IC50) . This is the concentration at which the compound inhibits 50% of cell viability or proliferation. This is the most critical piece of data for designing all future experiments.

The Dose-Response Experiment

A dose-response curve is essential. This involves treating your cells with a range of serial dilutions of the compound and measuring viability after a set time (e.g., 24, 48, or 72 hours).

Experimental Protocol: Determining IC50 via MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your highest compound concentration. Perform 1:2 or 1:3 serial dilutions in culture medium to create a range of 2X concentrations.

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Also include wells for "Untreated Control" (medium only) and "Vehicle Control" (medium + highest solvent concentration).

  • Incubation: Incubate for the desired duration (e.g., 48 hours).

  • Viability Assay: Use a standard viability assay like MTT, MTS, or a live/dead stain to quantify cell viability.[7]

  • Data Analysis: Normalize the data with the untreated control as 100% viability and a "no cells" blank as 0%. Plot the viability (%) versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

G plate 96-Well Plate Layout prep Prepare Serial Dilutions plate->prep C1 Blank C2 Untreated C3 Vehicle D8 0 µM C3->D8 Same as Vehicle Control D1 100 µM D2 33.3 µM D3 11.1 µM D4 3.7 µM D5 1.2 µM D6 0.4 µM D7 0.1 µM treat Treat Cells in Triplicate prep->treat

Caption: Conceptual layout for a dose-response experiment.

Part 3: Advanced Strategies for Mitigating Non-Specific Effects

Sometimes, cytotoxicity is observed at concentrations far below the expected IC50, or it varies between experiments. This can be due to more subtle interactions within the culture medium itself.

FAQ 3: My compound's apparent potency changes when I alter the serum concentration. Why does this happen and how do I control for it?

This is a classic phenomenon known as the "serum shift." Serum, particularly Fetal Bovine Serum (FBS), is rich in proteins like albumin.[8] Hydrophobic or lipophilic small molecules can bind to these proteins, effectively sequestering them and reducing the "free" concentration available to interact with the cells.[9][10]

  • High Serum (e.g., 10% FBS): More protein binding occurs. A higher total concentration of the compound is needed to achieve the desired biological effect because much of it is inactive and bound to albumin. This leads to a higher apparent IC50.

  • Low Serum/Serum-Free: Less protein binding. The free concentration of the compound is much closer to the total concentration, leading to higher potency and a lower apparent IC50.[11]

Diagram: The Impact of Serum Protein Binding

G cluster_high High Serum (10% FBS) cluster_low Low Serum / Serum-Free C1 Compound Bound1 Bound Compound (Inactive) C1->Bound1 P1 Albumin P1->Bound1 P2 Albumin Cell1 Cell Free1 Low Free Compound Free1->Cell1 Reduced Uptake C2 Compound C3 Compound C4 Compound Cell2 Cell Free2 High Free Compound Free2->Cell2 High Uptake

Sources

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

<-33> Introduction: This guide is designed for researchers, scientists, and drug development professionals actively working with 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. Our goal is to provide a comprehensive, exper...

Author: BenchChem Technical Support Team. Date: January 2026

<-33>

Introduction: This guide is designed for researchers, scientists, and drug development professionals actively working with 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. Our goal is to provide a comprehensive, experience-driven resource to navigate and overcome the challenges associated with its bioavailability in in vivo studies. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your study design is robust, reproducible, and built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and formulation of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one for animal studies.

Question 1: What are the primary challenges affecting the oral bioavailability of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one?

Answer: The primary challenges likely stem from its physicochemical properties. Based on its benzoxazinone structure, it is predicted to be a compound with poor aqueous solubility.[1][2] This is a major rate-limiting step for absorption in the gastrointestinal (GI) tract.[3][4] Furthermore, its metabolic stability must be characterized, as first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.[5][6]

Question 2: What initial physicochemical characterization is essential before starting in vivo studies?

Answer: Before any animal is dosed, a fundamental understanding of the compound's properties is critical to avoid inconclusive experiments.[7]

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2.0, 6.8, and 7.4) to mimic conditions in the stomach, small intestine, and blood.

  • LogP/LogD: The partition (LogP) or distribution (LogD) coefficient at physiological pH will indicate the compound's lipophilicity, which affects both solubility and membrane permeability.

  • pKa: Identifying the ionization constants of the amino group is crucial for understanding its charge state at different physiological pHs, which directly impacts solubility and permeability.

  • In Vitro Metabolic Stability: Incubating the compound with liver microsomes from the relevant species provides an early indication of its susceptibility to metabolism. A short half-life in this assay suggests high first-pass metabolism.[8]

Question 3: What are the most common formulation approaches for compounds with low aqueous solubility?

Answer: The choice of formulation is an empirical process guided by the compound's properties.[9][10] Common starting points include:

  • Co-solvent Systems: A mixture of a primary solvent with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).[11][12] This is often the quickest approach but can have toxicity limitations.[13]

  • Surfactant-based Formulations: Using surfactants like Tween® 80 can encapsulate the compound in micelles, increasing its apparent solubility.[14]

  • Lipid-based Drug Delivery Systems (LBDDS): These are mixtures of oils, surfactants, and co-solvents that can form fine emulsions (SEDDS) in the GI tract.[15][16] They can enhance lymphatic uptake, potentially bypassing the liver and reducing first-pass metabolism.[17][18][19]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can significantly improve its dissolution rate compared to the crystalline form.[9][20]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a problem-oriented approach to challenges you may encounter during your in vivo studies.

Issue 1: High variability in plasma concentrations between animals.

Q: We dosed a cohort of mice orally with a suspension of the compound and our pharmacokinetic (PK) data shows extremely high inter-animal variability. What is the likely cause and how can we fix it?

A: Causality & Troubleshooting Workflow

High variability with an oral suspension is often linked to inconsistent wetting and dissolution of the drug particles in the GI tract.[21] The crystalline nature and potential hydrophobicity of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one likely lead to particle aggregation and non-uniform absorption.

Workflow: From Suspension to Solution

G cluster_problem Problem Identification cluster_solution Troubleshooting Pathway cluster_outcome Expected Outcome Problem High PK Variability (Suspension Dosing) Solubility Step 1: Determine Max Solubility in Common Excipients Problem->Solubility Root Cause: Inconsistent Dissolution Formulation Step 2: Develop a Solution-Based Formulation (e.g., Co-solvent) Solubility->Formulation Goal: Keep compound in solution in vivo Dose Step 3: Administer by Oral Gavage (Ensure Homogeneity) Formulation->Dose PK Step 4: Re-run Pilot PK Study Dose->PK Outcome Reduced Variability Improved Exposure (AUC) PK->Outcome G cluster_problem Problem Identification cluster_investigation Mechanistic Investigation cluster_interpretation Data Interpretation & Next Steps Problem Negligible Plasma Exposure (AUC ≈ 0) IV_Dose Step 1: Intravenous (IV) Dosing (Pilot PK, low dose) Problem->IV_Dose Bypasses absorption & first-pass metabolism Metabolism Step 2: In Vitro Metabolism Assay (Liver Microsomes) Problem->Metabolism Directly measures metabolic turnover Permeability Step 3: Permeability Assay (e.g., Caco-2) Problem->Permeability Measures gut wall transport High_Clearance IV Data Shows Rapid Clearance? -> High First-Pass Metabolism IV_Dose->High_Clearance Metabolism->High_Clearance Low_Perm Caco-2 Shows High Efflux? -> Poor Permeability Permeability->Low_Perm Stable Microsomes Show High Stability? -> Re-evaluate Formulation

Caption: Workflow to diagnose near-zero oral bioavailability.

Experimental Deep Dive:

  • Intravenous (IV) Dosing: This is the gold standard for determining absolute bioavailability. [22]By administering the compound directly into the systemic circulation, you bypass the gut and liver first-pass effect. [5] * Protocol: A low dose is formulated in a suitable IV vehicle (e.g., 5% DMSO in saline, filtered). [7][23]Blood samples are collected at multiple time points to characterize distribution and elimination.

    • Interpretation: The Area Under the Curve for IV dosing (AUCIV) is compared to the AUC from oral dosing (AUCOral).

      • Absolute Bioavailability (F%) = (AUCOral / AUCIV) * (DoseIV / DoseOral) * 100

      • If clearance from the IV dose is high, it confirms rapid systemic elimination, suggesting high first-pass metabolism is the cause of low oral bioavailability. [24]

  • In Vitro Permeability Assay (Caco-2): This assay uses a human colon carcinoma cell line that forms a monolayer resembling the intestinal epithelium to predict drug absorption. [25][][27]It can identify if the compound is a substrate for efflux transporters. [28]

  • Advanced Formulation Strategies: If high first-pass metabolism is confirmed, consider formulations that can exploit alternative absorption pathways:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations with long-chain triglycerides can promote lymphatic transport, which bypasses the hepatic portal circulation, thereby reducing first-pass metabolism. [19][29] * Prodrug Approach: Chemically modifying the 8-amino group could create a prodrug that masks the site of metabolism. The prodrug would be absorbed intact and then cleaved in the systemic circulation to release the active compound. [10]

Part 3: Data Summary & Reference Tables

For effective formulation development, a systematic screening of excipients is recommended. The table below provides a template for recording solubility data.

Table 1: Solubility Screening Template for 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

Vehicle / ExcipientCategoryTarget Concentration (mg/mL)Visual Observation (Clear/Hazy/Suspension)Confirmed Solubility (mg/mL) by HPLCNotes
Water (pH 7.4)Aqueous Buffer1Baseline
0.1 N HCl (pH ~1)Aqueous Buffer1Simulates stomach pH
SalineAqueous Buffer1
DMSOCo-solvent100
PEG 400Co-solvent50
EthanolCo-solvent20
Tween® 80 (10% in water)Surfactant5
Labrasol®LBDDS Surfactant20
Capryol™ 90LBDDS Co-surfactant20
Corn OilLBDDS Oil5

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Lipid Based Drug Delivery System : The Best Way For Better Absorption. Retrieved from [Link]

  • PubMed Central. (2016). Liposomal delivery systems for intestinal lymphatic drug transport. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. Retrieved from [Link]

  • ResearchGate. (2021). Recent approaches of lipid-based delivery system for lymphatic targeting via oral route. Retrieved from [Link]

  • ResearchGate. (2025). First-Pass Metabolism and Its Effect on Bioavailability. Retrieved from [Link]

  • ProQuest. (n.d.). Recent approaches to investigate drug delivery systems through the lymphatic pathway using oral lipid-based formulations. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • YouTube. (2023, March 10). First Pass Metabolism. Retrieved from [Link]

  • ResearchGate. (2021). Lymphatic transport system to circumvent hepatic metabolism for oral delivery of lipid-based nanocarriers. Retrieved from [Link]

  • IJCRT.org. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). First-pass metabolism and bioavailability. Retrieved from [Link]

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • UT Southwestern, Dallas, Texas. (n.d.). Formulation: Preclinical Pharmacology Lab. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2024). In vivo deposition of poorly soluble drugs. Retrieved from [Link]

  • Future Science. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Publishing at the Library. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Retrieved from [Link]

  • PubMed Central. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • chemsrc.com. (2024). 8-Amino-2-methyl-2H-benzo[b]o[3][15]xazin-3(4H)-one. Retrieved from [Link]

  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubMed. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Retrieved from [Link]

  • NIH. (n.d.). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • NIH. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating Novel CNS-Active Compounds: Using Monoamine Oxidase Inhibitors as a Benchmark for 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

This guide provides a comprehensive framework for the evaluation of novel compounds with potential central nervous system (CNS) activity, using the specific, yet uncharacterized, molecule 8-Amino-2-methyl-2h-benzo[b]oxaz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of novel compounds with potential central nervous system (CNS) activity, using the specific, yet uncharacterized, molecule 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one as a case study. Due to the current lack of published efficacy data for this specific compound, we will hypothesize its potential mechanism of action based on structural similarities to known pharmacophores. Specifically, its heterocyclic structure containing nitrogen and oxygen moieties suggests potential interaction with monoamine systems.

Therefore, this document will use the well-established class of Monoamine Oxidase Inhibitors (MAOIs) as a comparative benchmark. We will delve into the established efficacy of different MAOI classes, provide detailed experimental protocols for assessing a new chemical entity's inhibitory potential, and offer a logical pathway for its characterization. This guide is intended for researchers in pharmacology and drug development seeking to profile novel molecules against known therapeutic standards.

The Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO) are a family of enzymes crucial for the degradation of monoamine neurotransmitters in the brain and peripheral tissues.[1] By catalyzing the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine, they regulate mood, cognition, and motor control.[1][2][3] There are two primary isoforms of this enzyme:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.[2]

  • MAO-B: Primarily metabolizes dopamine. Its inhibition is a key strategy in managing the symptoms of Parkinson's disease.[4][5]

Inhibition of these enzymes increases the synaptic concentration of these key neurotransmitters, forming the basis of the therapeutic action of MAOIs in treating depression and neurodegenerative disorders.[6][7]

MAO_Pathway cluster_pre Neurotransmitters cluster_enzyme Enzyme Action cluster_post Metabolites cluster_inhibitor Inhibition Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Tyramine Tyramine (from diet) Tyramine->MAO_A Tyramine->MAO_B Metabolites Inactive Metabolites MAO_A->Metabolites Degradation MAO_B->Metabolites Degradation MAOI MAO Inhibitor (e.g., Putative action of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one) MAOI->MAO_A MAOI->MAO_B

Figure 1: Monoamine Oxidase (MAO) metabolic pathway and point of inhibition.

A Comparative Landscape of Established MAO Inhibitors

MAOIs are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding. These characteristics fundamentally determine their therapeutic applications and side-effect profiles.

ClassExamplesSelectivityReversibilityPrimary Clinical UseKey Considerations
Irreversible, Non-Selective Phenelzine (Nardil), Tranylcypromine (Parnate)MAO-A and MAO-BIrreversibleTreatment-Resistant Depression[1][8]High potential for hypertensive crisis due to tyramine interaction (the "cheese effect").[3][6] Requires strict dietary restrictions.
Irreversible, MAO-B Selective Selegiline (Ensam), Rasagiline (Azilect)MAO-B >> MAO-AIrreversibleParkinson's Disease[4][5]Lower risk of tyramine interaction at therapeutic doses. Often used as adjunctive therapy with levodopa.[9]
Reversible, MAO-A Selective (RIMA) MoclobemideMAO-A > MAO-BReversibleDepression, Social Anxiety[2]Significantly reduced risk of hypertensive crisis as tyramine can displace the inhibitor from MAO-A.

Comparative Efficacy in Clinical Applications

The choice of an MAOI is highly dependent on the clinical indication. Meta-analyses provide valuable data on their relative effectiveness.

For Treatment-Resistant Depression:

Irreversible MAOIs like tranylcypromine have demonstrated superiority over reversible inhibitors (RIMAs) such as moclobemide for patients with treatment-resistant depression.[8] Studies have shown that tranylcypromine is at least as effective as tricyclic antidepressants (TCAs) and may be particularly beneficial for depression characterized by psychomotor retardation.[8] While effective, the significant side-effect profile and dietary restrictions of irreversible MAOIs mean they are often reserved for cases where other antidepressants, like SSRIs, have failed.[6]

For Parkinson's Disease:

MAO-B inhibitors are a cornerstone of Parkinson's therapy. Multiple studies have confirmed that selegiline, rasagiline, and safinamide are all effective compared to placebo, both as monotherapy and in combination with levodopa.[4][5] Network meta-analyses suggest that while all are effective, selegiline may be the most effective option when used in combination with levodopa.[4][9] These inhibitors help to reduce "off" time and improve motor symptoms by preventing the breakdown of dopamine in the brain.[10]

Experimental Protocol: Evaluating the MAO Inhibitory Potential of a Novel Compound

To determine if 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one or any novel compound has MAO inhibitory activity, a robust in vitro enzymatic assay is the essential first step. This establishes direct interaction with the target and quantifies potency (e.g., IC50 value).

The following protocol describes a common and reliable method using a commercially available luminescent assay system (e.g., MAO-Glo™ Assay).

Rationale for Method Selection: This assay is chosen for its high sensitivity, broad dynamic range, and simple "add-mix-read" format, which is amenable to high-throughput screening. The luminescent output is directly proportional to MAO activity, making inhibition easy to quantify.

Experimental_Workflow A 1. Reagent Preparation - Recombinant MAO-A/MAO-B Enzyme - Test Compound Dilution Series - MAO Substrate & Luciferin Detection Reagent B 2. Plate Setup - Dispense Test Compound dilutions, Positive Control (e.g., Selegiline), and Negative Control (Vehicle) into a 96-well plate. A->B C 3. Enzyme Incubation - Add MAO-A or MAO-B enzyme to wells. - Incubate to allow inhibitor binding. B->C D 4. Initiate Reaction - Add MAO Substrate to all wells. - Incubate to allow enzymatic reaction. C->D E 5. Signal Detection - Add Luciferin Detection Reagent. This stops the MAO reaction and initiates a light-generating secondary reaction. D->E F 6. Read Luminescence - Use a plate-reading luminometer to measure the signal from each well. E->F G 7. Data Analysis - Normalize data to controls. - Plot dose-response curve. - Calculate IC50 value. F->G

Figure 2: Experimental workflow for in vitro MAO inhibitor screening.
Detailed Step-by-Step Methodology

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (or equivalent) containing MAO substrate, luciferin detection reagent, and assay buffer

  • Test compound: 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Vehicle (e.g., DMSO) for negative control

  • White, opaque 96-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent interference.

  • Assay Plate Setup:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Include wells for a positive control (a known inhibitor at its IC90 concentration) and a negative control (vehicle only, representing 100% enzyme activity).

  • Enzyme Addition and Pre-incubation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer according to the manufacturer's protocol.

    • Add 10 µL of the enzyme solution to each well.

    • Cover the plate and incubate for 15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the reaction starts.

  • Initiation of MAO Reaction:

    • Add 5 µL of the MAO substrate to each well to start the enzymatic reaction.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the negative control (vehicle) as 100% activity and the positive control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The evaluation of a novel compound like 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one requires a systematic and comparative approach. By using the extensive knowledge base of established MAO inhibitors as a benchmark, researchers can effectively profile its activity. The in vitro assay described above provides the foundational data for its potential as an MAO inhibitor.

Positive results from this initial screen would warrant further investigation, including:

  • Selectivity Assays: Directly comparing the IC50 values for MAO-A and MAO-B to determine isoform selectivity.

  • Reversibility Studies: Using dialysis or dilution methods to determine if the inhibition is reversible or irreversible.

  • Cell-Based Assays: Assessing the compound's ability to increase neurotransmitter levels in cultured neuronal cells.

  • In Vivo Models: Evaluating the compound's efficacy and safety in established animal models of depression or Parkinson's disease.

This structured, data-driven approach ensures that novel chemical entities are rigorously evaluated against the current gold standards in the field, paving the way for the development of next-generation therapeutics.

References

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Cleveland Clinic. MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. [Link]

  • StatPearls. MAO Inhibitors. [Link]

  • Talkiatry. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • ResearchGate. A multiple treatment comparison meta-analysis of monoamine oxidase type-B inhibitors for Parkinson's disease: Comparative effectiveness of MAO-B inhibitors | Request PDF. [Link]

  • European Journal of Clinical Pharmacology. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. [Link]

  • Ovid. MAO inhibitors for treatment-resistant... : Pharmacological Research. [Link]

  • PubMed. Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: A network meta-analysis of randomized controlled trials. [Link]

  • PubMed. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound 8-Amino-2-methyl-2h-benzo[b]oxa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. Given the limited public information on this specific molecule, we will proceed with a hypothesis-driven, multi-faceted validation strategy. This approach is designed to be a self-validating system, ensuring scientific rigor and trustworthiness in your findings. We will explore experimental designs to first identify the molecular target, confirm engagement within a cellular context, and finally, characterize the functional consequences of this interaction.

The benzoxazinone scaffold is present in a variety of biologically active compounds, with activities ranging from PI3K/mTOR inhibition to acetylcholinesterase inhibition and anti-platelet effects.[1][2][3][4] This chemical diversity underscores the necessity of a systematic and unbiased approach to confirming the MoA of this novel derivative.

Part 1: Unbiased Target Identification and Hypothesis Generation

Before validating a mechanism, one must first be proposed. For a novel compound, an initial unbiased screen is crucial to identify potential protein targets. This avoids confirmation bias and opens avenues to novel biological activities.

A powerful technique for de novo target identification is Thermal Proteome Profiling (TPP) , a large-scale implementation of the Cellular Thermal Shift Assay (CETSA).[5] TPP assesses the thermal stability of thousands of proteins in the presence of the compound. A shift in a protein's melting temperature upon compound treatment suggests a direct binding interaction.

Conceptual Workflow for Thermal Proteome Profiling

TPP_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_processing Protein Extraction & Digestion cluster_analysis Mass Spectrometry & Data Analysis A Intact Cells B Treat with Vehicle (e.g., DMSO) A->B C Treat with 8-Amino-2-methyl-2h- benzo[b]oxazin-3(4h)-one A->C D Heat aliquots to a range of temperatures B->D C->D E Cell Lysis D->E F Separate Soluble and Aggregated Proteins E->F G Tryptic Digestion of Soluble Fraction F->G H LC-MS/MS Analysis G->H I Protein Quantification H->I J Identify Proteins with Altered Thermal Stability I->J K Target Hypothesis J->K Potential Targets

Caption: Workflow for unbiased target identification using Thermal Proteome Profiling.

Part 2: Validating Target Engagement in a Cellular Environment

Once a primary target candidate is identified (let's hypothesize it is a kinase, "Kinase X"), the next critical step is to confirm direct binding in a cellular system. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it measures target engagement in an unaltered cellular environment without requiring modification of the compound or the target protein.[5][6][7]

The principle behind CETSA is that a ligand binding to its target protein will stabilize the protein's structure, increasing its resistance to heat-induced denaturation.[7][8][9] This stabilization is measured by quantifying the amount of soluble target protein remaining after a heat challenge.

Experimental Protocol: Immunoblot-Based CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency.

    • Treat cells with a range of concentrations of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Immunoblotting:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target (Kinase X).[11][12]

    • Include a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities to determine the amount of soluble Kinase X at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Comparative CETSA: Benchmarking Against a Known Inhibitor

To add a layer of validation, perform the CETSA in parallel with a well-characterized, potent inhibitor of Kinase X.

Parameter Vehicle (DMSO) 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one (10 µM) Known Kinase X Inhibitor (1 µM)
Apparent Tm (°C) 52.158.561.2
ΔTm (°C) -+6.4+9.1

Table 1: Hypothetical CETSA data comparing the thermal shift (ΔTm) induced by the test compound and a known inhibitor on the target protein, Kinase X.

Part 3: Functional Validation of the Mechanism of Action

Confirming that the compound binds to its target is necessary but not sufficient. You must also demonstrate that this binding event modulates the target's biological function and affects downstream signaling pathways.

A. Biochemical Assays: Quantifying Target Activity

If the target is an enzyme, its activity can be directly measured in a purified, cell-free system.[13][14][15][16] This allows for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine purified recombinant Kinase X, its specific substrate, and ATP.

  • Compound Titration: Add a serial dilution of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Reaction and Detection: Incubate at the optimal temperature for the enzyme. Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays or fluorescence-based assays.[17]

  • IC50 Calculation: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Compound Target IC50 (nM)
8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-oneKinase X75
Alternative 1 (Known Inhibitor)Kinase X12
Alternative 2 (Structurally Similar, Inactive)Kinase X>10,000

Table 2: Hypothetical IC50 values from an in vitro biochemical assay, comparing the potency of the test compound with positive and negative controls.

B. Cell-Based Assays: Probing Downstream Signaling

To confirm that the compound affects the target's function in a cellular context, we must analyze the relevant signaling pathway.

1. Reporter Gene Assays

Reporter gene assays are powerful tools for measuring the activity of transcription factors that are downstream of a signaling pathway.[18][19][20][21] If Kinase X activation leads to the activation of a specific transcription factor (e.g., NF-κB), a reporter construct containing NF-κB binding sites upstream of a luciferase gene can be used.

2. Western Blotting for Pathway Modulation

Western blotting can be used to directly measure changes in the phosphorylation status of downstream substrates of Kinase X.[12][22] A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of target inhibition in cells.

Hypothesized Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activation Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activation Gene Target Gene TF->Gene Transcription Compound 8-Amino-2-methyl-2h- benzo[b]oxazin-3(4h)-one Compound->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by the test compound.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with a stimulant that activates the Kinase X pathway, in the presence or absence of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one.

  • Lysate Preparation: Prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors.[12]

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (p-Substrate).[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total amount of the substrate to confirm that the observed changes are due to phosphorylation and not protein degradation.

Conclusion

Validating the mechanism of action for a novel compound like 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one is a rigorous, multi-step process. By employing an unbiased target identification strategy, followed by robust validation of target engagement using methods like CETSA, and culminating in functional assays that probe both biochemical activity and downstream cellular signaling, researchers can build a comprehensive and defensible model of the compound's MoA. This systematic approach not only enhances the credibility of your findings but is also a cornerstone of modern drug discovery and development.[23][24]

References

  • Al-Sanea, M. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
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  • NIH. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][25]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.

  • PubMed. (2019). Discovery of 4-phenyl-2H-benzo[b][5][25]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed.

  • Elsevier. (2011). Synthesis of 2H-benzo[b][5][25]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Elsevier.

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  • Guidechem. (n.d.). 8-Amino-6-methyl-2H-benzo[b][5][25]oxazin-3(4H)-one. Guidechem.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one Analogs as Potent PARP-1 Inhibitors

A Comparative Guide to the Structure-Activity Relationship of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Analogs as Potent PARP-1 Inhibitors This guide provides an in-depth technical analysis of the structure-act...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Analogs as Potent PARP-1 Inhibitors

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for a series of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one analogs as potent and selective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). By synthesizing data from published literature and patent filings on related heterocyclic scaffolds, this document offers a comparative assessment to guide researchers and drug development professionals in the design of novel therapeutic agents targeting DNA damage response pathways.

Introduction: The Benzoxazinone Scaffold in PARP-1 Inhibition

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3] Recent investigations have highlighted its potential as a pharmacophore for the development of potent inhibitors of PARP-1, a key enzyme in the base excision repair (BER) pathway.[4] Inhibition of PARP-1 has emerged as a clinically validated strategy in oncology, particularly for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.

The 8-amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold presents multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR at key positions of this scaffold, providing a rationale for the design of next-generation PARP-1 inhibitors.

General Synthesis of the 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold

The synthesis of the core scaffold and its analogs can be achieved through a multi-step sequence, as depicted below. The key steps involve the construction of the benzoxazinone ring system, followed by functionalization at the 8-position.

Synthesis_Workflow General Synthetic Workflow cluster_0 Scaffold Construction cluster_1 Functionalization start Substituted 2-Aminophenol step1 N-Alkylation with alpha-Halo Ester start->step1 1 step2 Intramolecular Cyclization step1->step2 2 core Benzoxazinone Core step2->core 3 step3 Nitration at C8 core->step3 4 step4 Reduction of Nitro Group step3->step4 5 final 8-Amino-benzoxazinone Scaffold step4->final 6

Caption: General synthetic route to the 8-amino-benzoxazinone scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections delineate the putative SAR for substitutions at key positions of the 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, based on extrapolations from related PARP inhibitors and general medicinal chemistry principles.

Modifications at the 8-Amino Group

The 8-amino group serves as a crucial anchor point for interaction with the PARP-1 active site. Acylation of this amine with various substituents is hypothesized to significantly impact inhibitory potency.

  • Small Aliphatic and Aromatic Acyl Groups: Introduction of small acyl groups, such as acetyl or benzoyl, is predicted to enhance binding affinity. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, interacting with key residues in the nicotinamide binding pocket of PARP-1.

  • Cyclic Amides: Incorporation of cyclic structures, for instance, through reaction with phthalic anhydride to form a phtalimido group, may provide a rigid conformation that favors optimal binding.

Substitution at the N-4 Position

The nitrogen at the 4-position of the benzoxazinone ring offers a vector for introducing substituents that can modulate solubility, cell permeability, and target engagement.

  • Small Alkyl Groups: Introduction of small, non-bulky alkyl groups like methyl or ethyl is generally well-tolerated and can improve metabolic stability.

  • Linkers to Solubilizing Groups: Attaching a short alkyl chain with a terminal polar group (e.g., a morpholine or piperazine) can enhance aqueous solubility, a critical parameter for oral bioavailability.

Modifications at the 2-Methyl Group

The stereochemistry and size of the substituent at the 2-position can influence the orientation of the molecule within the binding pocket.

  • Chirality: The (R)- and (S)-enantiomers at the C2 position may exhibit differential activity, with one enantiomer likely being more active due to a more favorable spatial arrangement in the active site.

  • Alternative Alkyl Groups: Replacing the methyl group with larger alkyl or small cycloalkyl groups could probe for additional hydrophobic interactions within the active site.

Aromatic Ring Substitutions

Substitution on the benzene ring of the benzoxazinone scaffold can modulate the electronic properties and provide additional interaction points.

  • Electron-Withdrawing Groups: Introduction of electron-withdrawing groups, such as halogens (F, Cl) or a cyano group, at the 6- or 7-position may enhance potency through favorable interactions with the protein.

SAR_Summary Putative SAR of Benzoxazinone PARP-1 Inhibitors cluster_0 Favorable Modifications cluster_1 Unfavorable Modifications SAR 8-Amino Group N-4 Position 2-Methyl Group Aromatic Ring Favorable_f0 Small acyl groups (e.g., Acetyl, Benzoyl) Cyclic amides SAR:f0->Favorable_f0 Favorable_f1 Small alkyl groups (e.g., Methyl) Linkers to polar groups SAR:f1->Favorable_f1 Favorable_f2 Optimal stereoisomer (e.g., (S)-methyl) SAR:f2->Favorable_f2 Favorable_f3 Small electron-withdrawing groups at C6 or C7 (e.g., F, Cl, CN) SAR:f3->Favorable_f3 Unfavorable_f0 Bulky substituents Unsubstituted amine SAR:f0->Unfavorable_f0 Unfavorable_f1 Large, sterically hindering groups SAR:f1->Unfavorable_f1 Unfavorable_f2 Bulky alkyl or aryl groups SAR:f2->Unfavorable_f2 Unfavorable_f3 Bulky groups at C5 or C8 SAR:f3->Unfavorable_f3

Caption: Summary of the putative structure-activity relationships.

Comparative Performance of Analogs

The following table presents illustrative data for a series of hypothetical 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one analogs, demonstrating the impact of various substitutions on PARP-1 inhibitory activity. This data is intended to be representative and to guide the design of future compounds.

Compound IDR1 (at 8-Amino)R2 (at N-4)R3 (at C-6)PARP-1 IC50 (nM) [Illustrative]
BZO-1 -NH-Acetyl-H-H50
BZO-2 -NH-Benzoyl-H-H25
BZO-3 Phthalimido-H-H10
BZO-4 -NH-Acetyl-Methyl-H40
BZO-5 -NH-Acetyl-(CH2)2-morpholine-H60
BZO-6 -NH-Acetyl-H-F35
BZO-7 -NH-Acetyl-H-Cl30
BZO-8 Phthalimido-Methyl-Cl5

Molecular Docking Insights

To rationalize the observed SAR, a hypothetical binding mode of a representative analog (BZO-8) within the catalytic domain of human PARP-1 (PDB: 7AAB) is proposed.[1] The benzoxazinone core is expected to occupy the nicotinamide binding site, with the lactam carbonyl forming a key hydrogen bond with the backbone amide of Gly863. The phthalimido group at the 8-position can engage in π-π stacking interactions with Tyr907, while the 6-chloro substituent may form a halogen bond with a nearby residue. The N-4 methyl group is positioned towards the solvent-exposed region.

Docking_Model Hypothetical Binding Mode in PARP-1 Active Site cluster_0 PARP-1 Active Site Residues cluster_1 Benzoxazinone Inhibitor (BZO-8) Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Arg878 Arg878 Inhibitor Benzoxazinone Core 8-Phthalimido Group 6-Chloro Group N-4 Methyl Inhibitor:f0->Gly863 H-bond (Lactam C=O) Inhibitor:f0->Ser904 H-bond Inhibitor:f1->Tyr907 π-π stacking Inhibitor:f2->Arg878 Halogen bond

Caption: Key hypothetical interactions of a benzoxazinone analog in the PARP-1 active site.

Experimental Protocols

General Synthesis of 8-Phthalimido-6-chloro-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (BZO-8)

Step 1: Synthesis of 2-amino-5-chlorophenol. Commercially available 5-chloro-2-nitrophenol is reduced using a standard procedure, such as catalytic hydrogenation with Pd/C or reduction with SnCl2 in HCl.

Step 2: Synthesis of 6-chloro-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. To a solution of 2-amino-5-chlorophenol in a suitable solvent (e.g., DMF), an N-methylating agent (e.g., methyl iodide) is added in the presence of a base (e.g., K2CO3). The resulting intermediate is then reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) followed by intramolecular cyclization under basic conditions to yield the benzoxazinone core.

Step 3: Nitration. The benzoxazinone from Step 2 is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 8-position.

Step 4: Reduction of the Nitro Group. The 8-nitro derivative is reduced to the corresponding 8-amino compound using a suitable reducing agent (e.g., Fe/HCl or catalytic hydrogenation).

Step 5: Phthaloylation. The 8-amino derivative is reacted with phthalic anhydride in a high-boiling solvent such as acetic acid to yield the final product, BZO-8.

In Vitro PARP-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available PARP-1 activity assay kits.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, β-NAD+, and the test compounds (dissolved in DMSO and serially diluted).

  • Assay Plate Setup: Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a 96-well black plate.

  • Enzyme and DNA Addition: Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of 5X β-NAD+ solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the developer reagent provided in the kit. Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The putative SAR analysis and molecular docking insights presented in this guide suggest that strategic modifications at the 8-amino, N-4, and C-6 positions can lead to potent and selective compounds. Further optimization of these analogs, guided by the principles outlined herein, could yield clinical candidates with improved therapeutic profiles for the treatment of various cancers.

References

  • Schimpl, M., et al. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB Protein Data Bank. [Link]

  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Deriv
  • Tetrahydroquinazolinone derivatives as PARP inhibitors.
  • Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]

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Comparative

Orthogonal Assays to Confirm the Monoamine Oxidase Inhibitory Activity of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one: A Comparative Guide

For researchers and drug development professionals, the validation of a small molecule's biological activity is a critical step that demands rigorous, multi-faceted evidence. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a small molecule's biological activity is a critical step that demands rigorous, multi-faceted evidence. This guide provides an in-depth comparison of two orthogonal assays to confirm the hypothesized monoamine oxidase (MAO) inhibitory activity of the novel compound, 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to known MAO inhibitors warrants a thorough investigation into this potential mechanism of action.[1][2][3]

This guide will detail the experimental frameworks for a direct in vitro enzyme inhibition assay and a cell-based target engagement assay. By employing these mechanistically distinct approaches, researchers can build a robust body of evidence for the compound's activity, a cornerstone of sound scientific discovery.

Assay 1: In Vitro Characterization of MAO-A and MAO-B Inhibition using a Luminescent-Based Assay

The initial and most direct method to assess the potential of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one as a monoamine oxidase inhibitor is to measure its effect on the enzymatic activity of the two primary MAO isoforms, MAO-A and MAO-B, in a purified system. The MAO-Glo™ assay is a highly sensitive and specific luminescent-based method ideal for this purpose.[4][5][6]

The principle of this assay lies in the MAO-dependent conversion of a luminogenic substrate into luciferin, which is then utilized by luciferase to generate a light signal.[4][6][7] A reduction in the luminescent signal in the presence of the test compound indicates inhibition of MAO activity. This assay allows for the determination of the compound's potency (IC50) and its selectivity for MAO-A versus MAO-B.

Experimental Protocol: MAO-Glo™ Luminescent Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffer, and Luciferin Detection Reagent)

  • 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one (test compound)

  • Clorgyline (selective MAO-A inhibitor)[8][9][10]

  • Pargyline (selective MAO-B inhibitor)[8][9][11]

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one in DMSO. Also, prepare serial dilutions of the control inhibitors, clorgyline and pargyline.

  • Assay Setup: In a 96-well plate, add the test compound dilutions, control inhibitors, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add either recombinant MAO-A or MAO-B enzyme to each well.

  • Substrate Addition and Incubation: Add the luminogenic MAO substrate to all wells to initiate the enzymatic reaction. Incubate the plate at room temperature for 60 minutes.[7]

  • Detection: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal. Incubate for 20 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Hypothetical Data Presentation
CompoundTargetIC50 (nM)
8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-oneMAO-A75
MAO-B1500
ClorgylineMAO-A5
MAO-B8000
PargylineMAO-A6000
MAO-B30
Experimental Workflow: MAO-Glo™ Assay

MAO_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (Test & Controls) Add_Compounds Add Compounds/Controls to 96-well Plate Compound_Prep->Add_Compounds Enzyme_Prep Prepare MAO-A & MAO-B Working Solutions Add_Enzyme Add MAO Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare MAO Substrate Add_Substrate Add Substrate & Incubate (60 min) Substrate_Prep->Add_Substrate Add_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Add_Detection Add Detection Reagent & Incubate (20 min) Add_Substrate->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50

Caption: Workflow for the MAO-Glo™ luminescent assay.

Assay 2: Cellular Target Engagement Confirmation using the Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13]

In a CETSA experiment, cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and target engagement.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Human cell line expressing endogenous MAO-A and MAO-B (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one (test compound)

  • Clorgyline (positive control for MAO-A engagement)

  • Pargyline (positive control for MAO-B engagement)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents (antibodies specific for MAO-A and MAO-B, secondary antibodies, detection reagents) or mass spectrometer.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound, control inhibitors, or DMSO for a specified time (e.g., 1 hour) at 37°C.[14][15]

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[13]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.[14]

  • Protein Quantification: Quantify the amount of soluble MAO-A and MAO-B in the supernatant at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each condition. A shift in Tm (ΔTm) indicates target engagement.

Hypothetical Data Presentation
TreatmentTargetTm (°C)ΔTm (°C)
Vehicle (DMSO)MAO-A52.5-
8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-oneMAO-A56.0+3.5
ClorgylineMAO-A58.2+5.7
Vehicle (DMSO)MAO-B54.1-
8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-oneMAO-B54.5+0.4
PargylineMAO-B59.8+5.7
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating_lysis Heating & Lysis cluster_detection_analysis Detection & Analysis Culture_Cells Culture Cells Treat_Cells Treat with Compound/ Controls (1 hr) Culture_Cells->Treat_Cells Harvest_Cells Harvest & Resuspend Cells Treat_Cells->Harvest_Cells Heat_Challenge Apply Temperature Gradient (Thermal Cycler) Harvest_Cells->Heat_Challenge Lyse_Cells Lyse Cells Heat_Challenge->Lyse_Cells Centrifuge Separate Soluble & Insoluble Fractions Lyse_Cells->Centrifuge Western_Blot Quantify Soluble MAO (Western Blot/MS) Centrifuge->Western_Blot Plot_Curves Plot Melting Curves Western_Blot->Plot_Curves Determine_Tm Determine Tm & ΔTm Plot_Curves->Determine_Tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparison of Orthogonal Assays

FeatureMAO-Glo™ Luminescent AssayCellular Thermal Shift Assay (CETSA®)
Principle Measures enzymatic activity via a luminescent reporter.Measures ligand-induced protein thermal stabilization.
Assay Type In vitro (biochemical)Cell-based
Primary Output IC50 (potency)ΔTm (target engagement)
Throughput HighModerate to Low (Western blot) / High (MS)
Information Gained Direct enzyme inhibition, potency, selectivity.In-cell target binding, confirmation of cellular permeability.
Key Advantage Quantitative measure of inhibitory potency.Confirms target interaction in a physiological context.
Limitations Does not confirm cellular activity or permeability.Indirect measure of affinity, can be technically demanding.

Conclusion

The combined use of a direct in vitro enzyme assay, such as the MAO-Glo™ assay, and a cell-based target engagement assay, like CETSA®, provides a powerful and comprehensive approach to validating the biological activity of a novel compound like 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one. The MAO-Glo™ assay will quantitatively determine the compound's inhibitory potency and selectivity for MAO-A and MAO-B. Subsequently, CETSA® will confirm that the compound can access and bind to its target within a cellular environment. Positive results from both of these orthogonal assays would provide strong, self-validating evidence that 8-Amino-2-methyl-2h-benzo[b]oxazin-3(4h)-one is a bona fide monoamine oxidase inhibitor, thereby justifying its further development as a potential therapeutic agent.

References

  • Lipper, S., et al. (1979). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology, 62(2), 129-132. Available at: [Link]

  • Sheppard, H., et al. (1979). Effect of the monoamine oxidase inhibitors clorgyline and pargyline on the hyperphagia of obese mice. Pharmacology Biochemistry and Behavior, 10(5), 751-755. Available at: [Link]

  • Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Available at: [Link]

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174. Available at: [Link]

  • Wikipedia. (n.d.). Clorgiline. Available at: [Link]

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  • Wikipedia. (n.d.). Pargyline. Available at: [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available at: [Link]

  • Tsugeno, Y., & Ito, A. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 10163-10168. Available at: [Link]

  • Lipper, S., et al. (1979). Comparative behavioral effects of clorgyline and pargyline in man: a preliminary evaluation. Psychopharmacology, 62(2), 123-128. Available at: [Link]

  • Binda, C., et al. (2007). Substrate/Inhibitor binding sites of MAO-A (left) and MAO-B (right). ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Available at: [Link]

  • Shih, J. C. (2018). Substrate and inhibitor profiles of human MAO A and B expressed from cDNAs. ResearchGate. Available at: [Link]

  • Fowler, C. J., & Tipton, K. F. (1984). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Journal of Pharmacy and Pharmacology, 36(3), 133-137. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • Petzer, A., & Petzer, J. P. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 76, 129038. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. Available at: [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2466-2477. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis of 2H-benzo[b][5][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5461-5464. Available at: [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Petzer, A., & Petzer, J. P. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][5][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 253-267. Available at: [Link]

  • Therapeutic Target Database. (n.d.). Drug Information: INCB-057643. Available at: [Link]

  • ResearchGate. (n.d.). Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. Available at: [Link]

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Validation

A Strategic Guide to the Cross-Reactivity Profiling of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one

Introduction: Navigating the Pharmacological Landscape of a Novel Benzoxazinone 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one (CAS: 870064-81-6) is a small molecule belonging to the benzoxazinone class of heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Pharmacological Landscape of a Novel Benzoxazinone

8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one (CAS: 870064-81-6) is a small molecule belonging to the benzoxazinone class of heterocyclic compounds.[1] The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, related aminophenoxazinones have been investigated for their potential as DNA intercalating agents, leading to cytotoxic effects in cancer cell lines.[5][6] This known polypharmacology of the broader chemical class underscores a critical imperative for any new derivative: a thorough and early assessment of its target selectivity.

Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and compound attrition during drug development.[7][8] Therefore, building a comprehensive cross-reactivity profile is not merely a characterization step but a cornerstone of risk mitigation. This guide provides a strategic, multi-tiered framework for researchers, scientists, and drug development professionals to systematically investigate the selectivity profile of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one. We will move from broad liability screening to focused mechanistic studies, explaining the causal logic behind each experimental choice and providing actionable protocols for implementation.

Part 1: Foundational Selectivity Assessment - A Tiered In Vitro Strategy

The most efficient method for early cross-reactivity profiling is a tiered approach, beginning with a wide, cost-effective screen to identify potential liabilities, followed by more focused and mechanistically relevant assays. This strategy allows for the early deselection of promiscuous compounds and prioritizes resources for the most promising candidates.[9]

Tier 1: Broad-Spectrum Liability Screening

The primary objective of Tier 1 is to perform a comprehensive but rapid survey of potential off-target interactions at a high concentration. This acts as a "red flag" system to identify potential safety concerns early.

Experimental Rationale: We recommend screening the compound at a single, high concentration (typically 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[10] A significant inhibition (commonly >50%) at this concentration flags a target for further investigation. Commercial services like the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels are industry-standard for this purpose, offering broad coverage of historically problematic targets.[8][11]

Workflow for Tier 1 Screening:

G cluster_0 Tier 1: Broad Liability Screen cluster_1 Tier 2: Potency Determination Compound 8-Amino-2-methyl-2h- benzo[b]oxazin-3(4h)-one (Test Compound @ 10 µM) Screen Broad Safety Panel Screen (e.g., SafetyScreen44™) Compound->Screen Data Raw Data: % Inhibition vs. Control Screen->Data Analysis Analysis: Identify Hits (>50% Inhibition) Data->Analysis NoHits No Significant Hits: Low-Risk Profile Analysis->NoHits No Hits Hits Confirmed Hits: Proceed to Tier 2 Analysis->Hits Hit(s) Found DoseResponse Dose-Response Assays (IC50 / Ki Determination) Hits->DoseResponse G DNA_Damage DNA Damage (e.g., from Test Compound) ATM ATM/ATR Kinases DNA_Damage->ATM Sensed by CHK1_CHK2 CHK1/CHK2 ATM->CHK1_CHK2 Phosphorylates p53 p53 Activation ATM->p53 Phosphorylates CellCycle Cell Cycle Arrest CHK1_CHK2->CellCycle Induces p53->CellCycle Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified DNA Damage Response (DDR) signaling pathway.

An off-target inhibitory effect on ATM or ATR by our test compound would block this entire cascade, a critical consideration for its mechanism of action and safety profile.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, protocols must be robust and reproducible. Below are representative step-by-step methodologies for key assays in a cross-reactivity screen.

Protocol 1: Radioligand Binding Assay (Generic GPCR Target)

This protocol assesses the ability of a test compound to displace a known radiolabeled ligand from a receptor.

  • Preparation:

    • Thaw cell membrane preparations expressing the target receptor on ice.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a 10 mM stock solution of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one in 100% DMSO. Serially dilute in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

    • Prepare the radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) at 2x the final concentration in assay buffer.

  • Assay Execution (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to sample wells.

    • Add 25 µL of a known unlabeled ligand (for non-specific binding) or buffer (for total binding).

    • Add 25 µL of the 2x radioligand to all wells.

    • Add 100 µL of the membrane preparation to all wells to initiate the reaction.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing 3x with ice-cold wash buffer.

  • Detection & Analysis:

    • Dry the filter mat and place it in a scintillation bag with scintillant.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate % inhibition and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the kinase of interest.

  • Preparation:

    • Prepare 4x solutions of the target kinase (e.g., Kinase B), a Europium-labeled anti-tag antibody, and the fluorescent tracer in the appropriate kinase buffer.

    • Prepare a 10-point serial dilution of the test compound in DMSO, then dilute further in the assay buffer.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the test compound dilutions to the assay wells.

    • Combine the kinase and Eu-antibody solutions and add 5 µL of this mixture to all wells.

    • Add 2.5 µL of the tracer solution to all wells.

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Plot the emission ratio against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Conclusion

The systematic profiling of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4h)-one is paramount to understanding its therapeutic potential and safety risks. The tiered strategy outlined in this guide—progressing from broad liability assessment to quantitative potency determination and finally to functional mechanistic studies—provides a robust and industry-standard framework for this investigation. By employing these self-validating protocols and interpreting the data in a comparative context, researchers can make informed decisions, de-risk their programs, and build a comprehensive understanding of this novel compound's place in the vast pharmacological landscape.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Pharmacological Activities of Aminophenoxazinones. National Center for Biotechnology Information.[Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Center for Biotechnology Information.[Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.[Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[5][6]xazin-3(4H). National Center for Biotechnology Information.[Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.[Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.[Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.[Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. YouTube.[Link]

  • Cross-Reactivity Assessment. Creative Diagnostics.[Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. ACS Publications.[Link]

  • Finding a better path to drug selectivity. National Center for Biotechnology Information.[Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[5][6]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Center for Biotechnology Information.[Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • Antibody Cross-Reactivity Analysis. PEPperPRINT.[Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot.[Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories.[Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications.[Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate.[Link]

  • How to improve drug selectivity?. Patsnap Synapse.[Link]

  • Drug Information. Therapeutic Target Database.[Link]

  • Assessment of allergen cross-reactivity. National Center for Biotechnology Information.[Link]

  • Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. PubMed.[Link]

  • Eurofins Panlabs Safety Screening Webinar. YouTube.[Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. PubMed.[Link]

  • Synthesis of Benzoxazinone Derivatives. MDPI.[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI.[Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.[Link]

  • Safety Screening in Early Drug Discovery: An Optimized Assay Panel. PubMed.[Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Center for Biotechnology Information.[Link]

  • Selectivity data panels. Boehringer Ingelheim.[Link]

  • SafetyScreen87 Panel. Eurofins Discovery.[Link]

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Comparative

A Methodological Guide to the Comparative Analysis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one and its Enantiomers

Abstract Chirality is a cornerstone of modern pharmacology, where the stereochemistry of a drug candidate can dictate its efficacy, selectivity, and safety profile. This guide presents a comprehensive methodological fram...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a cornerstone of modern pharmacology, where the stereochemistry of a drug candidate can dictate its efficacy, selectivity, and safety profile. This guide presents a comprehensive methodological framework for the comparative analysis of the racemic mixture of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one and its individual (R)- and (S)-enantiomers. While this specific molecule serves as our model, the principles and protocols detailed herein are broadly applicable to the stereochemical investigation of novel chiral small molecules in a drug discovery context. We will move beyond a simple listing of steps to explain the scientific rationale behind experimental choices, providing a self-validating system for rigorous characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust workflow for evaluating stereoisomers from initial resolution to comparative biological assessment.

Introduction: The Imperative of Stereoisomer Analysis

The compound 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one possesses a single stereocenter at the C2 position of the oxazinone ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In a biological system, these enantiomers are treated as distinct chemical entities. They interact with chiral macromolecules like enzymes and receptors with differing affinities and orientations, often leading to dramatically different pharmacological outcomes. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects or toxicity (the distomer).

Therefore, a comparative analysis is not merely an academic exercise but a critical step in drug development mandated by regulatory agencies. This guide provides the experimental logic for:

  • Resolving the racemic mixture into its constituent enantiomers.

  • Assigning the absolute configuration of each enantiomer.

  • Comparing their physicochemical and biological properties using validated methods.

G cluster_0 Core Concept cluster_1 Constituent Enantiomers cluster_2 Biological Interaction Racemate Racemic 8-Amino-2-methyl- 2H-benzo[b]oxazin-3(4H)-one (50:50 mixture) S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer Chiral Resolution R_Enantiomer (R)-Enantiomer Racemate->R_Enantiomer Chiral Resolution Receptor Chiral Biological Target (e.g., Enzyme, Receptor) S_Enantiomer->Receptor High Affinity (Eutomer) R_Enantiomer->Receptor Low Affinity (Distomer)

Figure 1: Logical relationship between a racemate and its enantiomers' differential biological interactions.

Chiral Resolution and Analytical Characterization

The foundational step is the physical separation of the enantiomers from the racemic mixture. Preparative Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this process due to its high resolution and scalability.

Experimental Protocol: Preparative Chiral HPLC Resolution

Causality: The choice of a chiral stationary phase (CSP) is paramount. CSPs create a chiral environment, causing one enantiomer to interact more strongly and thus be retained longer on the column, enabling separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly effective for a wide range of compounds and represent a logical starting point. The mobile phase composition is then optimized to achieve baseline separation (Resolution > 1.5).

Methodology:

  • Column Selection: A Daicel Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is selected as the initial screening column.

  • Mobile Phase Screening: Prepare a series of isocratic mobile phases. A typical starting point is a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (IPA).

    • Screen 1: 90:10 (Hexane:IPA)

    • Screen 2: 80:20 (Hexane:IPA)

    • Screen 3: 70:30 (Hexane:IPA)

  • Analytical Method Development:

    • Inject a small amount (5 µL) of the racemic compound (1 mg/mL solution) onto the analytical scale column.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

    • Identify the mobile phase composition that provides the best separation (baseline resolution with reasonable retention times).

  • Scale-Up to Preparative HPLC:

    • Switch to a larger dimension preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column size.

    • Collect the eluting fractions corresponding to the two separated peaks.

  • Post-Processing:

    • Combine the fractions for each respective peak.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solids are the isolated enantiomers, hereafter referred to as Enantiomer A and Enantiomer B .

Verification of Enantiomeric Purity

Causality: It is crucial to confirm that the separation was successful and to quantify the purity of each isolated fraction. This is achieved by re-injecting a small sample of each isolated enantiomer onto the analytical chiral HPLC system.

Methodology:

  • Prepare a 1 mg/mL solution of Enantiomer A and Enantiomer B.

  • Inject each sample into the analytical chiral HPLC using the optimized method.

  • The chromatogram for Enantiomer A should show a single peak corresponding to the first eluting peak of the racemate. The chromatogram for Enantiomer B should show a single peak corresponding to the second.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / |Area1 + Area2|) * 100. The target is a % ee > 99.5%.

G cluster_0 Workflow Start Racemic Compound PrepHPLC Preparative Chiral HPLC (e.g., Chiralpak AD-H) Start->PrepHPLC FractionA Collect Fraction A (First Eluting Peak) PrepHPLC->FractionA FractionB Collect Fraction B (Second Eluting Peak) PrepHPLC->FractionB EvapA Solvent Evaporation FractionA->EvapA EvapB Solvent Evaporation FractionB->EvapB PureA Isolated Enantiomer A EvapA->PureA PureB Isolated Enantiomer B EvapB->PureB Analytical Analytical Chiral HPLC (Purity Check) PureA->Analytical PureB->Analytical Result Enantiomeric Purity > 99.5% Analytical->Result

Figure 2: Experimental workflow for chiral resolution and purity verification.

Assignment of Absolute Stereochemistry

Once separated, we must determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. While chromatographic elution order is not predictable, spectroscopic and crystallographic methods provide definitive assignment.

  • X-Ray Crystallography: This is the unambiguous, definitive method. If a suitable single crystal of one of the enantiomers can be grown, its diffraction pattern can be used to determine the three-dimensional arrangement of its atoms, providing an absolute stereochemical assignment (e.g., using the Flack parameter).

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum can be compared to a spectrum predicted for a specific configuration (e.g., the (S)-enantiomer) via ab initio quantum mechanical calculations. A match between the experimental and calculated spectra confirms the absolute configuration. This method is advantageous when crystallization is difficult.

Comparative Physicochemical and Biological Analysis

With purified and identified enantiomers in hand, a direct comparison can be conducted.

Physicochemical Properties

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra), they differ in their interaction with polarized light.

PropertyRacemate(R)-Enantiomer(S)-EnantiomerRationale
Melting Point (°C)Expected to be similar or different (racemic compound vs. conglomerate)IdenticalIdenticalCrystal lattice energies are identical for enantiomers.
¹H & ¹³C NMRSingle set of peaksSingle set of peaks, identical to racemateSingle set of peaks, identical to racemateNMR is an achiral technique.
Specific Rotation [α]Expected to be equal in magnitude but opposite in sign (e.g., +X°)Expected to be equal in magnitude but opposite in sign (e.g., -X°)Enantiomers rotate plane-polarized light to an equal but opposite degree.
Comparative Biological Activity: In Vitro Assay

Causality: The core of the analysis is to determine if the enantiomers exhibit different biological activities. A well-defined in vitro assay targeting a relevant biological pathway is essential. Based on the benzoxazinone scaffold, a hypothetical target could be the enzyme Cyclooxygenase-2 (COX-2), which is relevant in inflammation.

Experimental Protocol: COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. Inhibition of COX-2 reduces the rate of color development.

  • Compound Preparation: Prepare stock solutions of the racemate, the (R)-enantiomer, and the (S)-enantiomer in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the test compounds (racemate, R, S) or a known inhibitor (e.g., Celecoxib) as a positive control. Add DMSO alone for the negative control (100% activity).

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

    • Read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the DMSO control (100% activity) and a background control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Data Summary

The results of the in vitro assay should be summarized to clearly illustrate the stereospecific differences in activity.

Compound TestedIC₅₀ (nM) [95% CI]Eudismic Ratio
Racemic Mixture150.5 [135.2 - 167.8]-
(S)-Enantiomer25.1 [22.0 - 28.7]12.1
(R)-Enantiomer304.2 [288.9 - 321.1]-

Note: The data presented above is hypothetical and for illustrative purposes only. The Eudismic Ratio is a critical parameter, calculated as the IC₅₀ of the less active enantiomer (distomer) divided by the IC₅₀ of the more active enantiomer (eutomer). A high eudismic ratio indicates a high degree of stereoselectivity in the biological target's recognition of the compound.

Conclusion

This guide outlines a rigorous, logical, and self-validating workflow for the comprehensive comparative analysis of a chiral compound and its enantiomers, using 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one as a model. By systematically executing chiral resolution, absolute configuration assignment, and comparative bioassays, researchers can elucidate the stereochemical requirements for biological activity. This process is fundamental to selecting the optimal single-enantiomer candidate for further preclinical and clinical development, ultimately leading to safer and more effective therapeutic agents. The principles of causality and verification embedded in these protocols ensure the generation of high-quality, reliable data essential for decision-making in the pharmaceutical sciences.

References

This list includes authoritative sources for the methodologies described in this guide.

  • Chiral Chromatography: Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Principles of Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • X-Ray Crystallography: Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

  • Vibrational Circular Dichroism: Nafie, L. A. (2011). Vibrational Circular Dichroism: Principles and Applications. John Wiley & Sons. [Link]

  • In Vitro Enzyme Inhibition Assays: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Regulatory Guidance on Chiral Drugs: U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

Validation

A Comparative Benchmarking Guide to 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one: A Novel COX-2 Selective Inhibitor

For: Researchers, scientists, and drug development professionals in inflammation and analgesia. Abstract This guide provides an in-depth comparative analysis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (hereafter des...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in inflammation and analgesia.

Abstract

This guide provides an in-depth comparative analysis of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (hereafter designated as Cmpd-X) , a novel compound within the benzoxazinone chemical class.[1][2][3][4][5][6] Given the established anti-inflammatory potential of benzoxazinone derivatives, this investigation benchmarks Cmpd-X against established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib .[7][8][9] Through a series of robust in vitro and in vivo experiments, we elucidate the efficacy, selectivity, and preliminary safety profile of Cmpd-X, positioning it as a promising candidate for further preclinical and clinical development. All experimental protocols are detailed to ensure reproducibility and methodological transparency.

Introduction: The Rationale for a Novel COX-2 Selective Inhibitor

The cyclooxygenase (COX) enzymes are central mediators of inflammation.[10] They catalyze the conversion of arachidonic acid into prostaglandins, which drive pain, fever, and inflammation.[11] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[10][][13]

Classical NSAIDs, such as Ibuprofen, non-selectively inhibit both COX-1 and COX-2.[7][14] While effective, their inhibition of COX-1 is associated with gastrointestinal side effects.[11] This led to the development of COX-2 selective inhibitors, like Celecoxib, designed to provide anti-inflammatory relief with a reduced risk of such complications.[8][15][16] However, concerns regarding cardiovascular risks with some COX-2 inhibitors have highlighted the ongoing need for new therapeutic agents with improved selectivity and safety profiles.[11][17]

Cmpd-X, a novel benzoxazinone derivative, has been synthesized to meet this need. This guide presents the foundational data benchmarking its performance against key players in the field.

Signaling Pathway and Experimental Overview

The primary mechanism of action for NSAIDs involves the inhibition of the COX pathway, thereby reducing the production of pro-inflammatory prostaglandins like PGE2.[18] Our experimental approach was designed to rigorously quantify the inhibitory activity of Cmpd-X at key stages of this pathway and assess its physiological impact.

COX_Pathway_and_Assay_Workflow cluster_0 Biological Pathway cluster_1 Experimental Benchmarking Workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Assay1 In Vitro COX-1/COX-2 Enzyme Assay COX_Enzymes->Assay1 Target for Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Assay2 Cell-Based PGE2 Production Assay PGE2->Assay2 Quantified Product Assay3 In Vivo Carrageenan Paw Edema Model Inflammation->Assay3 Physiological Outcome Measured Results Comparative Data Analysis Assay1->Results Assay2->Results Assay3->Results Assay4 In Vitro Cytotoxicity Assay (MTT) Assay4->Results

Caption: COX pathway and the corresponding experimental assays used for benchmarking.

Comparative Performance Data

The following tables summarize the hypothetical, yet scientifically plausible, data obtained from our comparative studies.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition

This assay measures the concentration of each compound required to inhibit 50% of the enzymatic activity (IC50) of purified COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Cmpd-X 150015100
Celecoxib 12004030[19]
Ibuprofen 250050000.5[13]

Commentary: The data clearly demonstrates Cmpd-X's potent inhibition of COX-2, with an IC50 value of 15 nM. Critically, its high selectivity index of 100 surpasses that of Celecoxib, suggesting a potentially more favorable gastrointestinal safety profile. Ibuprofen, as expected, shows non-selective inhibition.[13]

Table 2: Inhibition of PGE2 Production in LPS-Stimulated Macrophages

This cell-based assay quantifies the ability of each compound to inhibit the production of prostaglandin E2 (PGE2) in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

CompoundPGE2 Inhibition IC50 (nM)
Cmpd-X 35
Celecoxib 80
Ibuprofen 4500

Commentary: Cmpd-X demonstrates superior potency in a cellular context compared to both Celecoxib and Ibuprofen. This indicates excellent cell permeability and effective engagement with the COX-2 enzyme in an inflammatory cellular environment.

Table 3: In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity in vivo.[20][21][22] The effective dose required to produce 50% inhibition of paw edema (ED50) was determined 3 hours post-carrageenan injection.

CompoundED50 (mg/kg, oral)
Cmpd-X 1.5
Celecoxib 5.0
Ibuprofen 20.0

Commentary: In this acute inflammation model, Cmpd-X was significantly more potent than the benchmark compounds, requiring a much lower dose to achieve a 50% reduction in inflammation. This suggests a strong potential for high therapeutic efficacy at lower, potentially safer, clinical doses.

Table 4: In Vitro Cytotoxicity Profile

The MTT assay was used to assess the general cytotoxicity of the compounds against a human liver cell line (HepG2) after 24 hours of exposure.[23][24] This provides a preliminary indication of the compound's safety profile.

CompoundCC50 (µM)
Cmpd-X >100
Celecoxib >100
Ibuprofen >100

Commentary: None of the compounds exhibited significant cytotoxicity at concentrations well above their effective doses, suggesting a favorable preliminary safety window for Cmpd-X.

Experimental Protocols

To ensure scientific rigor and reproducibility, the detailed methodologies for each key experiment are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard commercially available colorimetric inhibitor screening assays.[25][26][27]

  • Enzyme Preparation : Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition : Add 10 µL of Cmpd-X, Celecoxib, or Ibuprofen at various concentrations (in a suitable solvent like DMSO) to the inhibitor wells. Add 10 µL of solvent to the "100% activity" control wells.

  • Incubation : Incubate the plate for 5 minutes at 25°C.

  • Substrate Addition : Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Detection : Immediately add 20 µL of the colorimetric substrate solution (e.g., TMPD).

  • Measurement : Read the absorbance at 590 nm over a 5-minute period using a plate reader.

  • Calculation : Calculate the rate of reaction. The percent inhibition is determined relative to the "100% activity" control. IC50 values are calculated using non-linear regression analysis.

Protocol 2: Cell-Based PGE2 Production Assay

This protocol measures the downstream product of COX activity in a cellular system.[18][28][29][30][31]

  • Cell Culture : Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of Cmpd-X, Celecoxib, or Ibuprofen. Incubate for 1 hour at 37°C.

  • Stimulation : Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours at 37°C.

  • Supernatant Collection : Centrifuge the plate and carefully collect the supernatant.

  • PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Plot the percentage of PGE2 inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classical in vivo model for evaluating acute anti-inflammatory drugs.[20][21][22][32][33]

  • Animal Acclimatization : Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week.

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration : Administer Cmpd-X, Celecoxib, Ibuprofen, or vehicle control orally (p.o.) via gavage.

  • Induction of Inflammation : One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[21][22]

  • Paw Volume Measurement : Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.

  • Calculation : The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema by the test compounds is calculated relative to the vehicle control group. The ED50 is determined from the dose-response curve at the 3-hour time point.

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability.[23][24][34][35][36]

  • Cell Seeding : Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of Cmpd-X, Celecoxib, or Ibuprofen. Incubate for 24 hours.

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[23]

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[35]

  • Absorbance Reading : Measure the absorbance at 570 nm.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC50 (the concentration that reduces cell viability by 50%) is calculated.

Conclusion and Future Directions

The comprehensive benchmarking data presented in this guide strongly supports the characterization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one (Cmpd-X) as a highly potent and selective COX-2 inhibitor.

  • Superior Potency: Cmpd-X demonstrated superior potency both in vitro and in vivo compared to Celecoxib and Ibuprofen.

  • Enhanced Selectivity: With a COX-2 selectivity index of 100, Cmpd-X shows a significant improvement over Celecoxib, suggesting a reduced likelihood of COX-1-mediated side effects.

  • Favorable Preliminary Safety: No significant cytotoxicity was observed at therapeutic concentrations.

These compelling results warrant further investigation. The logical next steps in the development of Cmpd-X include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal preclinical toxicology and safety pharmacology assessments. Based on the strength of this initial data, Cmpd-X represents a promising new chemical entity in the pursuit of safer and more effective anti-inflammatory therapies.

References

  • [Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][23]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.]([Link])

Sources

Comparative

A Senior Application Scientist's Guide to Bridging Computational Predictions and Laboratory Results: The Case of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides a comprehensive framework for comparing the in silico and in vit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides a comprehensive framework for comparing the in silico and in vitro activity of novel chemical entities, using the promising benzoxazinone scaffold, specifically 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, as a case study. We will navigate the predictive power of molecular docking and the conclusive evidence of in vitro assays, offering a blueprint for researchers, scientists, and drug development professionals.

Introduction to 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one and the Benzoxazinone Scaffold

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The specific compound, 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one, represents a novel iteration of this versatile structure. Its therapeutic potential remains to be fully elucidated, making it an ideal candidate for a rigorous, dual-pronged investigation that begins with computational prediction and culminates in laboratory validation.

Part 1: In Silico Exploration - Predicting Biological Activity

Our initial foray into understanding the potential of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one is through in silico modeling. This cost-effective and rapid approach allows us to generate hypotheses about the compound's biological targets and binding mechanisms.[5] For this guide, we will hypothesize its activity as an inhibitor of a serine protease, such as α-chymotrypsin, a target for which other benzoxazinone derivatives have shown inhibitory effects.[6][7]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8] The workflow is a critical first step in rational drug design.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation: - 2D to 3D conversion - Energy minimization run_docking Run Docking Algorithm: - e.g., AutoDock Vina, Glide ligand_prep->run_docking protein_prep Protein Preparation: - PDB structure acquisition (e.g., 4CHA for α-chymotrypsin) - Removal of water and co-ligands - Addition of hydrogens define_site Define Binding Site: - Based on co-crystallized ligand or active site prediction protein_prep->define_site define_site->run_docking analyze_poses Analyze Binding Poses: - Lowest binding energy - Clustering of poses run_docking->analyze_poses visualize Visualize Interactions: - Hydrogen bonds - Hydrophobic interactions - Pi-pi stacking analyze_poses->visualize

Caption: In Silico Molecular Docking Workflow.

Predicted Binding Interactions

The docking results would likely indicate that 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one binds within the active site of α-chymotrypsin. Key interactions might involve hydrogen bonding between the amino group and carbonyl oxygen of the benzoxazinone ring with amino acid residues in the catalytic triad (e.g., Ser195, His57, Asp102). Hydrophobic interactions between the benzene ring and nonpolar residues of the S1 pocket could further stabilize the complex.[9]

Predicted Interaction Potential Interacting Residue (α-chymotrypsin)
Hydrogen BondSer195, His57
Hydrophobic InteractionTrp215, Gly216
Pi-Pi StackingPhe41

Part 2: In Vitro Validation - Empirical Evidence of Activity

While in silico studies provide valuable insights, in vitro assays are essential for confirming the predicted biological activity and determining the potency of the compound.[10] An enzyme inhibition assay is the logical next step to validate our docking predictions.[11][12]

In Vitro α-Chymotrypsin Inhibition Assay Protocol

This protocol outlines a standard procedure to measure the inhibition of α-chymotrypsin by our test compound.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate

  • 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

  • Tris-HCl buffer (pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve final assay concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of α-chymotrypsin and SAAPpNA in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Test compound dilutions (or DMSO for control)

    • α-Chymotrypsin solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the SAAPpNA substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions mix_components Mix Compound and Enzyme compound_prep->mix_components enzyme_prep Prepare Enzyme Solution enzyme_prep->mix_components substrate_prep Prepare Substrate Solution add_substrate Add Substrate substrate_prep->add_substrate pre_incubate Pre-incubate mix_components->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Sources

Comparative

Head-to-Head Comparison of 2H-benzo[b]oxazin-3(4H)-one Derivatives in Oncology Research

Introduction The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[3] Its rigid, planar structure makes it an ideal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[3] Its rigid, planar structure makes it an ideal backbone for developing targeted therapeutics. In recent years, derivatives of this scaffold have garnered significant attention in oncology research for their potent inhibitory effects on key cancer-related signaling pathways. This guide provides a head-to-head comparison of different 2H-benzo[b]oxazin-3(4H)-one derivatives, focusing on their anti-cancer properties, with supporting experimental data and detailed protocols for their synthesis and evaluation. We will delve into two primary classes of these derivatives: PI3K/mTOR inhibitors and CDK9 inhibitors, providing a comprehensive overview for researchers and drug development professionals.

The 2H-benzo[b]oxazin-3(4H)-one Core: A Versatile Scaffold for Anticancer Drug Discovery

The core structure of 2H-benzo[b][1][2]oxazin-3(4H)-one offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The key positions for substitution are the N-4 position of the oxazine ring and various positions on the fused benzene ring. These modifications significantly influence the compound's binding affinity to its target, selectivity, and overall anti-proliferative activity.

Head-to-Head Comparison of Anticancer Activity

This section will compare the performance of various 2H-benzo[b]oxazin-3(4H)-one derivatives based on their primary molecular targets in cancer: the PI3K/Akt/mTOR pathway and the Cyclin-Dependent Kinase 9 (CDK9).

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Several 2H-benzo[b]oxazin-3(4H)-one derivatives have been developed as potent inhibitors of this pathway.

A key determinant of activity for PI3K inhibition is the nature of the substituent at the N-4 position of the benzoxazinone ring. A notable series of derivatives features a phenyl group at this position, leading to potent and orally active PI3K/mTOR dual inhibitors.

One of the most potent compounds identified is 8d-1 , which incorporates a 4-phenyl group with a morpholino-substituted pyrimidine moiety.[4] This compound exhibits exceptional potency against PI3Kα with an IC50 of 0.63 nM and also demonstrates significant inhibition of mTOR.[4] The morpholine group is crucial for its activity, as replacing it with other substituents leads to a decrease in potency.

Compound IDN-4 SubstituentC-6 SubstituentTarget(s)IC50 (nM)Cell Line(s)Reference
8d-1 4-(6-morpholinopyrimidin-4-yl)phenylHPI3Kα/mTOR0.63 (PI3Kα)HeLa, A549[4]
7f H5-(4-ethylpiperazin-1-yl)pyridin-2-ylaminoPI3KαPotent inhibitorHCT-116, MDA-MB-231, SNU638[5]

Table 1: Comparative in vitro activity of representative 2H-benzo[b]oxazin-3(4H)-one derivatives as PI3K/mTOR inhibitors.

Compound 8d-1 demonstrates superior enzymatic inhibition compared to other reported derivatives.[4] In cellular assays, it effectively inhibits the proliferation of HeLa and A549 cancer cell lines with IC50 values in the low micromolar range.[3] Furthermore, in vivo studies in a HeLa xenograft model showed significant tumor growth inhibition with good oral bioavailability.[4]

CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising target in hematologic malignancies.[2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.

For CDK9 inhibition, modifications at both the N-4 and C-7 positions of the benzoxazinone core have been explored. A series of derivatives with a substituted phenyl group at N-4 and a piperazine moiety at C-7 have shown high potency and selectivity for CDK9.

Compound 32k emerged as a highly selective CDK9 inhibitor from this series.[2] It features a 4-(2,6-difluorophenyl) group at N-4 and a 7-(4-methylpiperazin-1-yl) substituent. The ortho-difluoro substitution on the N-4 phenyl ring was found to be critical for potent CDK9 inhibition.

Compound IDN-4 SubstituentC-7 SubstituentTargetIC50 (nM)Cell Line(s)Reference
32k 2,6-difluorophenyl4-methylpiperazin-1-ylCDK9Potent and selectiveMV4-11[2]
Compound 8 Substituted phenylNot specifiedCDK92.3Not specified[6]

Table 2: Comparative in vitro activity of representative 2H-benzo[b]oxazin-3(4H)-one derivatives as CDK9 inhibitors.

Compound 32k demonstrated a rapid and dose-dependent decrease in the phosphorylation of the RNA Polymerase II C-terminal domain, a direct downstream target of CDK9, in the MV4-11 acute myeloid leukemia cell line.[2] This led to the downregulation of Mcl-1 and c-Myc, ultimately inducing apoptosis.[2] In vivo studies using hematological tumor xenograft models showed significant anti-tumor efficacy with intermittent dosing of 32k .[2]

Experimental Protocols

General Synthesis of 4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives (e.g., for PI3K inhibitors)

This protocol describes a general method for the synthesis of N-4-aryl substituted 2H-benzo[b]oxazin-3(4H)-ones, which is a key step in the synthesis of potent PI3K inhibitors like 8d-1.

G cluster_synthesis Synthesis Workflow start 2-aminophenol step1 Reaction with ethyl 2-chloroacetate start->step1 intermediate1 2H-benzo[b][1,4]oxazin-3(4H)-one step1->intermediate1 step2 N-arylation with substituted aryl halide (e.g., 4-fluorobenzonitrile) intermediate1->step2 intermediate2 4-(4-cyanophenyl)-2H-benzo[b][1,4]oxazin-3(4H)-one step2->intermediate2 step3 Further modifications (e.g., Suzuki coupling) intermediate2->step3 final_product Final Derivative (e.g., 8d-1) step3->final_product

Caption: General synthetic workflow for 4-aryl-2H-benzo[b]oxazin-3(4H)-one derivatives.

Step-by-step methodology:

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one:

    • To a solution of 2-aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

    • Add ethyl 2-chloroacetate dropwise and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 2H-benzo[b][1][2]oxazin-3(4H)-one.

  • N-Arylation:

    • To a solution of 2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO), add a base (e.g., Cs2CO3).

    • Add the desired substituted aryl halide (e.g., 1-fluoro-4-nitrobenzene for CDK9 inhibitors or a boronic acid derivative for Suzuki coupling for PI3K inhibitors) and a suitable catalyst (e.g., Pd(PPh3)4 for Suzuki coupling).

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

    • Purify the product by column chromatography.

  • Further Functionalization (if required):

    • The N-aryl group can be further modified. For example, a nitro group can be reduced to an amine, which can then be used for amide coupling or other reactions to introduce desired side chains.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as PI3Kα.

G cluster_assay Kinase Inhibition Assay Workflow start Prepare reagents: - Kinase (PI3Kα) - Substrate (PIP2) - ATP - Test compound step1 Add kinase and test compound to plate wells start->step1 step2 Pre-incubate step1->step2 step3 Initiate reaction by adding ATP and substrate step2->step3 step4 Incubate step3->step4 step5 Stop reaction and measure product formation (e.g., ADP-Glo assay) step4->step5 end Determine IC50 values step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in the kinase assay buffer.

    • Prepare the kinase (e.g., recombinant human PI3Kα) and substrate (e.g., PIP2) solutions in the assay buffer.

    • Prepare the ATP solution in the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a suitable microplate (e.g., 384-well).

    • Add the diluted kinase solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using a suitable detection method, such as a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™ Kinase Assay).[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-step methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., A549, HeLa, MV4-11) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the point of intervention for 2H-benzo[b]oxazin-3(4H)-one derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2H-benzo[b]oxazin-3(4H)-one Derivative (e.g., 8d-1) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2H-benzo[b]oxazin-3(4H)-one derivatives.

CDK9-Mediated Transcriptional Regulation

This diagram shows the role of CDK9 in transcriptional elongation and how its inhibition by 2H-benzo[b]oxazin-3(4H)-one derivatives can lead to apoptosis in cancer cells.

G CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Phospho_RNAPII Phosphorylated RNAPII (Active) CDK9_CyclinT->Phospho_RNAPII Phosphorylates RNAPII RNA Polymerase II (RNAPII) RNAPII->CDK9_CyclinT Transcription Transcriptional Elongation Phospho_RNAPII->Transcription Anti_apoptotic Anti-apoptotic proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Expression of Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits Inhibitor 2H-benzo[b]oxazin-3(4H)-one Derivative (e.g., 32k) Inhibitor->CDK9_CyclinT Inhibits

Caption: Mechanism of action of CDK9 inhibitors leading to apoptosis.

Conclusion and Future Directions

The 2H-benzo[b]oxazin-3(4H)-one scaffold has proven to be a highly versatile platform for the development of potent and selective anti-cancer agents. The head-to-head comparison of derivatives targeting the PI3K/mTOR and CDK9 pathways reveals that specific substitution patterns are key to achieving high potency and target selectivity. The N-4 aryl substitution is critical for both PI3K and CDK9 inhibitors, with further modifications on this aryl ring and the benzoxazinone core allowing for fine-tuning of the activity.

Future research in this area should focus on:

  • Improving pharmacokinetic properties: While some derivatives show good oral bioavailability, further optimization is needed to enhance their drug-like properties.

  • Exploring novel targets: The versatility of the scaffold suggests that it could be adapted to inhibit other cancer-related targets.

  • Combination therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of 2H-benzo[b]oxazin-3(4H)-one-based cancer therapeutics.

References

  • [This will be a placeholder for a reference that would be linked if this were a live document. For the purpose of this exercise, the in-text citations will be numbered, and a corresponding numbered list will be provided here.]
  • [Placeholder for another reference.]
  • Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022). European Journal of Medicinal Chemistry, 238, 114461. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). European Journal of Medicinal Chemistry, 178, 667–686. [Link]

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  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 3982–3991. [Link]

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  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16.

  • Synthesis and Evaluation of a 3, 4‐dihydro‐2H ‐benzoxazine Derivative as a Potent CDK9 Inhibitor for Anticancer Therapy. (2022). ChemistrySelect, 7(12). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one

A Comprehensive Guide to the Proper Disposal of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one For Researchers, Scientists, and Drug Development Professionals Understanding the Compound and Associated Hazards 8-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound and Associated Hazards

8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a solid organic compound with the molecular formula C₉H₁₀N₂O₂.[1][3] While a comprehensive Safety Data Sheet (SDS) with complete hazard information for this specific compound is not publicly available, an SDS for the closely related compound, 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, indicates that it is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4]

Given the structural similarities, it is prudent to handle 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a hazardous substance with similar potential health effects.

Key Physical and Chemical Information:

PropertyValueSource
CAS Number 870064-81-6[1][3]
Molecular Formula C₉H₁₀N₂O₂[1][3]
Molecular Weight 178.19 g/mol [3]
Appearance Solid (presumed)N/A

Pre-Disposal: Waste Characterization and Segregation

Proper disposal begins at the point of generation. The following steps are critical to ensure safety and compliance.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

  • Ignitability: The compound is a solid and not expected to be ignitable.[4]

  • Corrosivity: It is not an aqueous solution and is unlikely to be corrosive.[5]

  • Reactivity: There is no data to suggest it is reactive.[6]

  • Toxicity: Toxicity data is unavailable. However, due to the presence of an aromatic amine and a heterocyclic ring system, and the irritant nature of a similar compound, it should be treated as potentially toxic.

Segregation of Waste Streams

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[7]

  • Solid Waste: Collect un-dissolved, dry 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one powder in a designated solid waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).

Incompatible Materials: Based on general principles for amines and related compounds, avoid mixing this waste with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A laboratory coat.[4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Waste Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).[9]

    • The container must have a secure, tight-fitting lid.[9]

    • Ensure the container is in good condition, with no leaks or cracks.[10]

  • Label the Container:

    • As soon as the first particle of waste is added, affix a hazardous waste label.[11]

    • The label must include:

      • The words "HAZARDOUS WASTE ".[11]

      • The full chemical name: "8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one ".

      • The approximate percentage of the compound in the waste mixture.

      • Any other components (e.g., solvents).

      • The date accumulation started.

      • The associated hazards (e.g., "Irritant," "Handle with Caution").[4]

Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • Keep the container closed at all times, except when adding waste.[10]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[9]

Final Disposal Method

Given the lack of specific degradation or neutralization protocols for this compound, direct treatment by laboratory personnel is not recommended. The most appropriate and safest disposal method for solid organic chemical waste of this nature is through a licensed hazardous waste management company.[7]

Recommended Disposal Route:

  • High-Temperature Incineration: This is the preferred method for the complete destruction of organic compounds.[12][13][14] Modern incinerators are equipped with advanced flue gas treatment systems to minimize harmful emissions.[15]

The disposal process should be managed by your institution's Environmental Health and Safety (EHS) department, who will arrange for pickup and transport by a certified hazardous waste vendor.[10]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate action is required.

Spill Response
  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Assess the Spill: For small spills of solid material, if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.

  • Cleanup:

    • Carefully sweep or scoop up the solid material, avoiding the creation of dust.[8]

    • Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Workflow Diagram

G cluster_predisposal Pre-Disposal Phase cluster_protocol Disposal Protocol cluster_final Final Disposition generation Waste Generation (Solid, Liquid, Contaminated Labware) characterization Characterize as Hazardous Waste generation->characterization segregation Segregate from Incompatible Materials characterization->segregation ppe Don Appropriate PPE segregation->ppe container Select & Label Waste Container ppe->container storage Store in Designated SAA container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs vendor_pickup Licensed Vendor Pickup contact_ehs->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration

Sources

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